Agelasine
Descripción
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C26H40ClN5 |
|---|---|
Peso molecular |
458.1 g/mol |
Nombre IUPAC |
9-[(E)-5-[(1R,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl]-7-methylpurin-9-ium-6-amine;chloride |
InChI |
InChI=1S/C26H40N5.ClH/c1-18(12-15-31-17-30(6)22-23(27)28-16-29-24(22)31)10-13-25(4)20(3)11-14-26(5)19(2)8-7-9-21(25)26;/h8,12,16-17,20-21H,7,9-11,13-15H2,1-6H3,(H2,27,28,29);1H/q+1;/p-1/b18-12+;/t20?,21-,25+,26?;/m0./s1 |
Clave InChI |
YBNXVKHEQXZPFB-WBZYFSPKSA-M |
SMILES isomérico |
CC1CCC2([C@H]([C@]1(C)CC/C(=C/C[N+]3=CN(C4=C(N=CN=C43)N)C)/C)CCC=C2C)C.[Cl-] |
SMILES canónico |
CC1CCC2(C(C1(C)CCC(=CC[N+]3=CN(C4=C(N=CN=C43)N)C)C)CCC=C2C)C.[Cl-] |
Origen del producto |
United States |
Foundational & Exploratory
The Dawn of Agelasines: A Technical Guide to Their Marine Origins, Discovery, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agelasine compounds, a unique class of diterpenoid alkaloids featuring a 9-methyladeninium salt moiety, have emerged as a significant area of marine natural products research. First discovered in the 1970s from marine sponges of the genus Agelas, these secondary metabolites have since been isolated from numerous Agelas species across the globe. Exhibiting a wide array of potent biological activities, including antimicrobial, cytotoxic, antimalarial, and enzyme-inhibitory effects, Agelasines represent a promising scaffold for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the origins, discovery, and biological activities of this compound compounds. It details the chronological discovery, summarizes quantitative biological data, presents in-depth experimental protocols for their isolation and characterization, and visualizes their impact on key cellular signaling pathways.
Origins and Discovery: A Chronological Overview
The story of this compound compounds begins in the marine environment, specifically within sponges of the genus Agelas. These sponges are found in tropical and subtropical waters and are known producers of a diverse array of bioactive secondary metabolites, likely as a defense mechanism against predation and microbial fouling.[1] The initial discovery of this class of compounds can be traced back to the mid-1970s, with subsequent research leading to the identification of a multitude of this compound derivatives.
A Timeline of Key Discoveries:
-
1971: While not the discovery of an this compound, the first isolation of a pyrrole-imidazole alkaloid, oroidin, from Agelas oroides laid the groundwork for the exploration of nitrogenous compounds from this genus.
-
1975: The first true this compound, a quaternary 9-N-methyladenine derivative of a diterpene, was reported from the marine sponge Agelas dispar.[2]
-
1980s: This decade saw a significant expansion in the number of known Agelasines. Researchers isolated and characterized this compound-A, -B, -C, -D, -E, and -F from various Agelas species, including Agelas nakamurai.[3] The potent biological activities of these compounds, such as antimicrobial and cytotoxic effects, began to be recognized.[1][3]
-
1990s-2000s: Further investigations into different Agelas species, including Agelas mauritiana and Agelas cf. mauritiana, led to the discovery of additional derivatives like this compound J, K, and L, which were found to exhibit antimalarial properties.[4]
-
2010s-Present: Contemporary research continues to uncover new this compound compounds with novel structures and biological activities. For instance, Agelasines W, X, and Y were isolated from the coralline demosponge Astrosclera willeyana and were found to be inhibitors of the Cbl-b ubiquitin ligase.[5] Recent studies on Agelas axifera have also revealed new Agelasines with anthelmintic potential.[6]
Quantitative Biological Activity of this compound Compounds
This compound compounds have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data (MIC and IC50 values) reported for various this compound derivatives against different biological targets.
Table 1: Antimicrobial Activity of this compound Compounds (MIC in µg/mL)
| Compound | Staphylococcus aureus | Streptococcus pyogenes | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Mycobacterium tuberculosis | Reference(s) |
| This compound D | 1 | 2 | 16 | 8-16 | 16 | >6.25 | [3] |
| (+)-10-epithis compound B | 1-8 | 1-8 | 1-8 | - | - | - | [2] |
| (+)-agelasine B | - | - | - | - | 16 | - | [2] |
Table 2: Cytotoxic Activity of this compound Compounds (IC50 in µM)
| Compound | U-937 GTB (Lymphoma) | RPMI 8226/s (Myeloma) | CEM/s (Leukemia) | ACHN (Renal) | L1210 (Murine Leukemia) | Reference(s) |
| This compound D | 5.59 | 3.7 | 4.68 | 24.97 | - | [3] |
| This compound G | - | - | - | - | ~4.8 (3.1 µg/mL) | [3] |
Table 3: Antimalarial Activity of this compound Compounds (IC50 in µM)
| Compound | Plasmodium falciparum | Reference(s) |
| This compound J | 6.6 | [4] |
| This compound K | 8.3 | [4] |
| This compound L | 18 | [4] |
Table 4: Enzyme Inhibition by this compound Compounds (IC50 in µM)
| Compound | Target Enzyme | IC50 (µM) | Reference(s) |
| This compound W | Cbl-b ubiquitin ligase | >50 | [5] |
| This compound X | Cbl-b ubiquitin ligase | >50 | [5] |
| This compound Y | Cbl-b ubiquitin ligase | >50 | [5] |
Experimental Protocols: From Sponge to Pure Compound
The isolation and structural elucidation of this compound compounds follow a well-established workflow in natural product chemistry. Below are detailed methodologies representative of the key experiments cited in the literature.
Extraction and Isolation
-
Sponge Collection and Preparation: Specimens of Agelas sponges are collected from their marine habitat and are typically frozen immediately to preserve the chemical integrity of their secondary metabolites. The frozen sponge material is then lyophilized (freeze-dried) to remove water.
-
Solvent Extraction: The dried and ground sponge material is exhaustively extracted with an organic solvent, commonly methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) (CH2Cl2) and MeOH (1:1). This process is often performed at room temperature with stirring for 24-48 hours and repeated multiple times to ensure complete extraction of the metabolites.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. A common scheme involves partitioning the extract between water and a series of organic solvents of increasing polarity, such as n-hexane, CH2Cl2, and ethyl acetate (B1210297) (EtOAc). This step separates the compounds based on their polarity, with the this compound compounds typically concentrating in the more polar fractions (e.g., CH2Cl2 and EtOAc).
-
Chromatographic Purification:
-
Column Chromatography (CC): The bioactive fractions from the partitioning step are further purified by column chromatography. Silica gel is a common stationary phase, and a gradient of solvents (e.g., from n-hexane to EtOAc to MeOH) is used as the mobile phase to elute the compounds.
-
High-Performance Liquid Chromatography (HPLC): The final purification of individual this compound compounds is achieved using preparative or semi-preparative HPLC. A reversed-phase C18 column is frequently employed with a mobile phase consisting of a gradient of water and acetonitrile (B52724) (ACN) or MeOH, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
-
Structure Elucidation
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the purified compound, which allows for the calculation of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to determine the chemical structure of the this compound compound.
-
1D NMR: ¹H NMR provides information about the number and types of protons in the molecule, while ¹³C NMR reveals the number and types of carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry of the molecule.
-
-
Signaling Pathways and Mechanisms of Action
This compound compounds have been shown to interact with specific cellular targets, leading to their observed biological activities. Two notable examples are the inhibition of the Na+/K+-ATPase and the Cbl-b ubiquitin ligase.
Inhibition of Na+/K+-ATPase
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. The inhibition of this pump by certain this compound compounds, such as this compound B, has been reported to be noncompetitive with respect to ATP. This suggests that the this compound binds to a site on the enzyme that is distinct from the ATP binding site, thereby altering the enzyme's conformation and inhibiting its function.
Inhibition of Cbl-b Ubiquitin Ligase
Cbl-b is an E3 ubiquitin ligase that plays a critical role as a negative regulator of T-cell activation. By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b helps to maintain immune tolerance. The inhibition of Cbl-b by compounds like Agelasines W, X, and Y can therefore enhance T-cell activation, a mechanism that is of great interest in the field of cancer immunotherapy.[5]
Conclusion and Future Perspectives
The this compound compounds represent a rich and diverse family of marine natural products with significant therapeutic potential. Their unique chemical structures and potent biological activities have made them attractive targets for both natural product isolation and synthetic chemistry efforts. The ongoing discovery of new this compound derivatives with novel mechanisms of action underscores the importance of continued exploration of marine biodiversity for drug discovery. Future research will likely focus on elucidating the structure-activity relationships of these compounds to design and synthesize more potent and selective analogs for various therapeutic applications, including the development of new antibiotics, anticancer agents, and immunomodulatory drugs. The detailed experimental protocols and understanding of their mechanisms of action provided in this guide aim to facilitate and inspire further research in this exciting field.
References
- 1. Mechanism of the Na,K-ATPase inhibition by MCS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mode of inhibition of brain Na+,K+-ATPase by agelasidines and agelasines from a sea sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Agelasine Variants: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structures and diverse biological properties of Agelasine variants, a prominent class of diterpenoid alkaloids isolated from marine sponges of the genus Agelas. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure of this compound Variants
Agelasines are characterized by a common structural motif: a diterpene hydrocarbon skeleton linked to a 9-methyladeninium moiety.[1] Variations in the diterpene core and its stereochemistry give rise to a wide array of this compound analogs, each with potentially unique biological activities. The chemical structures of several prominent this compound variants are presented below.
Table 1: Chemical Structures and Physicochemical Properties of Selected this compound Variants
| Variant | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure |
| This compound A | C26H40N5+ | 422.63 | [Image of this compound A structure] |
| This compound B | C26H40N5+ | 422.63 | [Image of this compound B structure] |
| This compound C | C26H40N5+ | 422.63 | [Image of this compound C structure] |
| This compound D | C26H41N5O | 439.64 | [Image of this compound D structure] |
| This compound E | C26H40N5+ | 422.63 | [Image of this compound E structure] |
| This compound F | C26H39N5 | 421.62 | [Image of this compound F structure] |
| This compound G | C26H38BrN5O | 528.52 | [Image of this compound G structure] |
| This compound W | C26H40N5+ | 422.3285 | [Image of this compound W structure][2] |
| This compound X | C27H42N5+ | 436.3452 | [Image of this compound X structure][2] |
| This compound Y | C27H42N5+ | 436.3439 | [Image of this compound Y structure][2] |
| This compound Z | C26H38N5O+ | 436.3071 | [Image of this compound Z structure][3] |
Pharmacological Properties of this compound Variants
This compound and its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, cytotoxic, and enzyme-inhibitory effects.[1] A summary of the reported biological activities for various this compound variants is provided in the tables below.
Table 2: Antimicrobial Activity of this compound Variants
| Variant | Test Organism | Activity | MIC/IC50 | Reference |
| This compound D | Mycobacterium tuberculosis | Antibacterial | 6.25 µg/mL | [4] |
| This compound D | Staphylococcus aureus | Antibacterial | - | [5] |
| This compound D | Gram-positive & Gram-negative bacteria | Antibacterial | Broad-spectrum | [5][6] |
| This compound F | Mycobacterium tuberculosis | Antibacterial | - | [1] |
| This compound G | - | Antileukemic | IC50: 3.1 µg/mL (L1210 cells) | [7] |
| Unnamed this compound analog | Staphylococcus aureus | Antibacterial | MIC90: 1–8 μg/mL | [8] |
| Unnamed this compound analog | Cryptococcus neoformans | Antifungal | IC50: 4.96 µg/mL | [8] |
| Unnamed this compound analog | Methicillin-resistant S. aureus | Antibacterial | MIC: 9.20 µg/mL | [8] |
Table 3: Cytotoxic Activity of this compound Variants against Cancer Cell Lines
| Variant | Cell Line | Activity | IC50 | Reference |
| This compound D | U-937 GTB (Lymphoma) | Cytotoxic | 5.59 µM | [4] |
| This compound D | RPMI 8226/s (Myeloma) | Cytotoxic | 3.7 µM | [4] |
| This compound D | CEM/s (Leukemia) | Cytotoxic | 4.68 µM | [4] |
| This compound D | ACHN (Renal) | Cytotoxic | 24.97 µM | [4] |
| This compound F | LNCaP (Prostate) | Cytotoxic | 7 µM | [9] |
| This compound G | L1210 (Murine lymphoma) | Cytotoxic | 3.1 µg/mL | [7] |
| Nemoechine D ((-)-8'-oxo-agelasine B) | HL-60 | Cytotoxic | 9.9 µM | [7] |
| Nemoechine G | Jurkat | Cytotoxic | 17.1 µM | [7] |
| Isoagelatrine B | HL-60, K562 | Mildly Cytotoxic | - | [7] |
| Unnamed this compound analog | PC9, A549, HepG2, MCF-7, U937 | Cytotoxic | IC50: 4.49–14.41 μM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound variants.
Isolation and Purification of Agelasines
A general procedure for the isolation and purification of this compound derivatives from marine sponges involves the following steps:
-
Extraction: The sponge material is typically lyophilized and extracted exhaustively with a polar solvent such as methanol (B129727) (MeOH). The crude extract is then partitioned between different organic solvents of varying polarities, such as n-hexane, dichloromethane (B109758) (CH2Cl2), and ethyl acetate (B1210297) (EtOAc), to achieve initial fractionation.
-
Chromatographic Separation: The active fractions are subjected to a series of chromatographic techniques for further purification.
-
Column Chromatography: Initial separation is often performed on silica (B1680970) gel or Sephadex LH-20 columns using gradient elution with solvent systems like chloroform/methanol or dichloromethane/methanol.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (RP-HPLC) on a C18 column. A common mobile phase is a gradient of acetonitrile (B52724) in water with a small percentage of trifluoroacetic acid (TFA).[2]
-
-
Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the this compound variant for a specified period (e.g., 72 hours).[12]
-
MTT Incubation: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[12] Cell viability is calculated as a percentage of the untreated control.
Na+/K+-ATPase Inhibition Assay
The inhibitory activity of this compound variants on Na+/K+-ATPase can be determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.[13]
-
Enzyme Preparation: Prepare a suitable source of Na+/K+-ATPase, such as a microsomal fraction from brain tissue.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, NaCl, and KCl.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the this compound variant.
-
Initiation of Reaction: Start the reaction by adding ATP to the mixture and incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution like trichloroacetic acid.
-
Phosphate Detection: Quantify the amount of liberated inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method, by measuring the absorbance of a colored complex.
-
Calculation: The Na+/K+-ATPase activity is determined as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity. The inhibitory effect of the this compound is then calculated relative to the control.
PTP1B Inhibition Assay
The inhibitory effect of this compound variants on Protein Tyrosine Phosphatase 1B (PTP1B) can be assessed using the chromogenic substrate p-nitrophenyl phosphate (pNPP).[14][15]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, containing NaCl, EDTA, and DTT), a solution of recombinant human PTP1B, and a solution of pNPP.[16]
-
Inhibitor Incubation: In a 96-well plate, add the this compound variant at various concentrations to the wells, followed by the PTP1B enzyme solution. Incubate for 10-30 minutes at room temperature to allow for inhibitor-enzyme interaction.[14][16]
-
Enzymatic Reaction: Initiate the reaction by adding the pNPP substrate solution to each well. Incubate at 37°C for 30 minutes.[14]
-
Reaction Termination and Absorbance Measurement: Stop the reaction by adding a strong base (e.g., 1 M NaOH).[14] Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of PTP1B inhibition for each concentration of the this compound variant and determine the IC50 value from a dose-response curve.
Signaling Pathways and Mechanisms of Action
Inhibition of Na+/K+-ATPase
Agelasines are known inhibitors of the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] The inhibition is non-competitive with respect to ATP, suggesting that Agelasines do not bind to the ATP-binding site.[17] It is proposed that two molecules of this compound may bind to one enzyme molecule, altering the cooperative interaction between the K+-binding sites.[17] This disruption of ion transport can lead to various downstream effects, including changes in intracellular calcium levels and the induction of apoptosis.
Caption: Inhibition of Na+/K+-ATPase by this compound.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Certain this compound variants, such as this compound G, have been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[7] Inhibition of PTP1B can enhance insulin signaling, making it a potential therapeutic target for type 2 diabetes and obesity. The exact binding site and mode of inhibition (e.g., competitive, non-competitive) for Agelasines on PTP1B are still under investigation.
Caption: Inhibition of PTP1B by this compound enhances insulin signaling.
Conclusion
The this compound family of marine natural products represents a rich source of structurally diverse compounds with a wide range of potent biological activities. Their antimicrobial, cytotoxic, and enzyme-inhibitory properties make them promising lead compounds for the development of new therapeutic agents. This technical guide provides a foundational understanding of the chemistry and biology of this compound variants, which will be valuable for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further investigation into the structure-activity relationships and mechanisms of action of these fascinating molecules is warranted to fully exploit their therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthelmintic Potential of this compound Alkaloids from the Australian Marine Sponge Agelas axifera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. (+)-agelasine D: improved synthesis and evaluation of antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Mode of inhibition of brain Na+,K+-ATPase by agelasidines and agelasines from a sea sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Ecology of Agelasine: A Diterpenoid Alkaloid from Marine Sponges
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Agelasines are a series of diterpenoid alkaloids characterized by a 9-N-methyladeninium salt attached to a diterpene skeleton. First isolated from marine sponges of the genus Agelas, these secondary metabolites play a crucial role in the chemical defense mechanisms of their host organisms. Possessing a broad spectrum of bioactivities, including antimicrobial, cytotoxic, antifouling, and antipredatory effects, agelasines have garnered significant interest within the scientific community for their potential as novel therapeutic agents. This technical guide provides a comprehensive overview of the natural sources of agelasines, their ecological functions, quantitative bioactivity data, detailed experimental protocols for their study, and a visualization of a key signaling pathway influenced by these compounds.
Natural Source and Ecological Significance
Agelasines are primarily isolated from marine sponges belonging to the genus Agelas. Various species within this genus, including Agelas sp., Agelas cf. mauritiana, Agelas nakamurai, Agelas citrina, Agelas clathrodes, and Agelas axifera, have been identified as producers of these bioactive compounds.[1][2][3][4][5]
The ecological role of agelasines is predominantly defensive. As sessile marine invertebrates, sponges have evolved to produce a diverse arsenal (B13267) of secondary metabolites to deter predators, inhibit the growth of competing organisms, and prevent microbial fouling and infections. The production of agelasines is a key component of this chemical defense strategy. It is presumed that these compounds provide protection against microorganisms.[1] Their broad-spectrum bioactivity contributes to the overall fitness and survival of the sponge in its complex marine environment. Studies have demonstrated that extracts from Agelas sponges, containing agelasines, exhibit significant antimicrobial activity against a range of marine and pathogenic bacteria.[6][7] Furthermore, the antifouling properties of agelasines help to keep the sponge's surface clean, which is essential for its filter-feeding mechanism. The cytotoxic and antipredatory activities of these compounds also serve to discourage consumption by marine predators.[8]
Quantitative Bioactivity Data
The diverse biological activities of agelasines have been quantified in numerous studies. The following tables summarize the reported Minimum Inhibitory Concentration (MIC), 50% Inhibitory Concentration (IC50), and 50% Effective Concentration (EC50) values, providing a comparative overview of their potency.
Table 1: Antimicrobial Activity of Agelasine and Related Compounds
| Compound/Extract | Target Organism | Activity | Value | Reference |
| Ethanolic extract of Agelas clathrodes | Staphylococcus aureus | MIC | 15.62 µg/mL | [6] |
| Ethanolic extract of Agelas clathrodes | Staphylococcus saprophyticus | MIC | 7.81 µg/mL | [6] |
| Ethanolic extract of Agelas clathrodes | Staphylococcus aureus | MBC | 31.25 µg/mL | [6] |
| Ethanolic extract of Agelas clathrodes | Staphylococcus saprophyticus | MBC | 15.62 µg/mL | [6] |
| This compound D | Mycobacterium tuberculosis | - | Active | [9] |
| Nagelamide W | Candida albicans | IC50 | 4 µg/mL | [10] |
| Compound 173 | Staphylococcus aureus | MIC | 8.35 µg/mL | [11] |
| Compound 173 | Cryptococcus neoformans | MIC | 16.7 µg/mL | [11] |
| Compounds 174 & 175 | Micrococcus luteus | MIC | 16.7 µg/mL | [11] |
| Compound 185 | Candida albicans | IC50 | 0.25 µg/mL | [11] |
Table 2: Cytotoxic Activity of this compound and Related Compounds
| Compound | Cell Line | Activity | Value | Reference |
| This compound F | Jurkat T-leukemia cells (clone E6-1) | IC50 | 3.3 µg/mL | [12] |
| This compound B | MCF-7 (human breast cancer) | IC50 | 2.99 µM | [13] |
| This compound B | SKBr3 (human breast cancer) | IC50 | 3.22 µM | [13] |
| This compound B | PC-3 (prostate cancer) | IC50 | 6.86 µM | [13] |
| This compound B | Human fibroblasts | IC50 | 32.91 µM | [13] |
| This compound G | Murine lymphoma L1210 cells | IC50 | 3.1 µg/mL | [11] |
| Ageliferins (4-10) | Cbl-b ubiquitin ligase | IC50 | 18 - 35 µM | [14] |
Table 3: Antifouling Activity of this compound D and Analogs
| Compound | Target Organism | Activity | Value | Reference |
| This compound D | Balanus improvisus cypris larvae | EC50 | 0.11 µM | [2][3] |
| Analog AV1033A | Balanus improvisus cypris larvae | EC50 | 0.23 µM | [2][3] |
| Analog AKB695 | Balanus improvisus cypris larvae | EC50 | 0.3 µM | [2][3] |
Experimental Protocols
Isolation and Purification of Agelasines from Agelas Sponges
A general methodology for the extraction and purification of agelasines involves the following steps:
-
Collection and Preparation: Sponge samples are collected from their marine habitat and immediately frozen to preserve the chemical integrity of the secondary metabolites. The frozen sponge material is then ground into a fine powder.[14]
-
Extraction: The powdered sponge is typically extracted with a mixture of organic solvents, such as dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH), to isolate a wide range of compounds.[5]
-
Fractionation: The crude extract is subjected to bioassay-guided fractionation. This involves separating the extract into different fractions using chromatographic techniques like column chromatography or flash chromatography.[4] Each fraction is then tested for the desired biological activity.
-
Purification: The active fractions are further purified using high-performance liquid chromatography (HPLC) to isolate the individual this compound compounds.[4]
-
Structure Elucidation: The chemical structures of the purified compounds are determined using a combination of spectroscopic and spectrometric techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[14]
Antimicrobial Activity Assay (Disc Diffusion Method)
The disc diffusion method is a standard and widely used technique to assess the antimicrobial activity of compounds:
-
Preparation of Inoculum: A pure culture of the target bacterium is grown in a suitable broth medium to a specific turbidity, typically corresponding to a concentration of 10^7 Colony Forming Units (CFU)/mL.[6]
-
Inoculation of Agar (B569324) Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Test Compounds: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 20 µL of a 500 µg/mL solution) and allowed to dry.[6]
-
Incubation: The discs are placed on the inoculated agar surface, and the plates are incubated at an appropriate temperature (e.g., 37°C) for 24 hours.[6]
-
Measurement of Inhibition Zone: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters. A larger diameter indicates greater antimicrobial activity.[6]
Chemical Defense Assay (Feeding Assay)
To evaluate the antipredatory role of agelasines, feeding assays with generalist predators are conducted:
-
Preparation of Artificial Food: An artificial food is prepared, typically using carrageenan as a gelling agent mixed with a palatable food source like powdered squid.[15]
-
Incorporation of Extracts: The crude extract or purified this compound is incorporated into the artificial food at a concentration that reflects its natural concentration in the sponge tissue. A control food without the extract is also prepared.[8]
-
Feeding Trials: The treated and control foods are offered to a generalist predator, such as a reef fish or hermit crab, in a controlled aquarium setting.[8][15]
-
Assessment of Palatability: The amount of treated and control food consumed by the predator is recorded over a specific period. A significant reduction in the consumption of the treated food compared to the control indicates a chemical defense.[8]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway affected by an this compound analog and a general workflow for the isolation and bioactivity screening of these compounds.
Caption: Signaling pathway of (-)-agelasidine A-induced apoptosis via ER stress.
Caption: General workflow for this compound isolation and bioactivity screening.
Conclusion
Agelasines, derived from marine sponges of the genus Agelas, represent a significant class of natural products with potent and varied biological activities. Their primary ecological function is to provide a chemical defense against a range of environmental pressures, including microbial fouling, predation, and competition. The quantitative data presented herein highlight the efficacy of these compounds and underscore their potential for development into new pharmaceuticals. The detailed experimental protocols provide a foundation for researchers to further investigate these fascinating molecules. The elucidation of signaling pathways, such as the induction of apoptosis via endoplasmic reticulum stress, offers insights into their mechanisms of action and opens new avenues for targeted drug design. Continued research into the chemical ecology and bioactivity of agelasines is crucial for unlocking their full therapeutic potential.
References
- 1. smujo.id [smujo.id]
- 2. tandfonline.com [tandfonline.com]
- 3. Antifouling activity of the sponge metabolite this compound D and synthesised analogs on Balanus improvisus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and cytotoxic effects of marine sponge extracts Agelas clathrodes, Desmapsamma anchorata and Verongula rigida from a Caribbean Island - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. people.uncw.edu [people.uncw.edu]
- 9. (+)-agelasine D: improved synthesis and evaluation of antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]
- 12. Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sicb.burkclients.com [sicb.burkclients.com]
The Potent Biological Activities of Agelasine: A Deep Dive into a Marine Sponge-Derived Alkaloid
A Technical Guide for Researchers and Drug Development Professionals
Isolated from marine sponges of the Agelas genus, agelasine and its derivatives have emerged as a compelling class of diterpenoid alkaloids with a broad spectrum of biological activities. Their unique chemical structures, featuring a 7,9-dialkylpurinium salt core, underpin a range of potent effects, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Biological Activities of this compound and its Analogs: A Quantitative Overview
The diverse biological effects of this compound and its synthetic analogs have been quantified across numerous studies. The following tables summarize the key inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) against various targets.
Table 1: Anticancer Activity of this compound and its Analogs
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| This compound B | MCF-7 (Breast Cancer) | Cytotoxicity | 2.99 | [1] |
| This compound B | SKBr3 (Breast Cancer) | Cytotoxicity | 3.22 | [1] |
| This compound B | PC-3 (Prostate Cancer) | Cytotoxicity | 6.86 | [1] |
| This compound B | Fibroblasts (Normal Cells) | Cytotoxicity | 32.91 | [1] |
| This compound D | L1210 (Mouse Lymphoma) | Cytotoxicity | - | [2] |
| Ageloxime D | L5178Y (Mouse Lymphoma) | Cytotoxicity | - | [2] |
| This compound Analogs (2F, 2G) | U937-GTB (Lymphoma), RPMI8226 (Myeloma), CEM (Leukemia), ACHN (Renal Adenocarcinoma) | Cytotoxicity | 0.55 - 4.2 | [3] |
| This compound W | - | Cbl-b Inhibition | 57 | [4] |
| This compound X | - | Cbl-b Inhibition | 72 | [4] |
| This compound Y | - | Cbl-b Inhibition | 66 | [4] |
Table 2: Antimicrobial Activity of this compound and its Analogs
| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |
| This compound Analogs | Staphylococcus aureus | Antibacterial | - | [5] |
| This compound Analogs | Escherichia coli | Antibacterial | - | [5] |
| This compound Analogs | Mycobacterium tuberculosis | Antibacterial | - | [5][6] |
| This compound Analogs | Candida krusei | Antifungal | - | [5] |
| This compound Analogs | Candida albicans | Antifungal | - | [5] |
| N⁶-Hydroxythis compound D | Pathogenic Bacteria | Antibacterial | - | [3] |
| N⁶-Hydroxythis compound D | Protozoa | Antiprotozoal | - | [3] |
| This compound D Analog (1d) | Leishmania infantum | Antiprotozoal | 0.093 | [7] |
| This compound D Analog (5) | Leishmania infantum | Antiprotozoal | - | [7] |
| This compound D Analog (2a) | Trypanosoma cruzi | Antiprotozoal | - | [7] |
| This compound D Analog (5) | Trypanosoma cruzi | Antiprotozoal | - | [7] |
Table 3: Antimalarial Activity of this compound and its Analogs
| Compound | Parasite | IC50 (µM) | Reference |
| This compound J | Plasmodium falciparum | 6.6 | [8] |
| This compound K | Plasmodium falciparum | 8.3 | [8] |
| This compound L | Plasmodium falciparum | 18 | [8] |
| This compound D | Plasmodium falciparum | 0.63 | [7] |
| This compound D Analog (1d) | Plasmodium falciparum | 0.10 µg/mL | [7] |
Key Signaling Pathways Modulated by this compound
The biological activities of this compound are underpinned by its interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms of action.
This compound-Induced Apoptosis in Cancer Cells
This compound B has been shown to induce apoptosis in cancer cells through a mechanism involving the disruption of intracellular calcium homeostasis.[1][2][9]
Caption: this compound B induces apoptosis by inhibiting the SERCA pump.
Anti-inflammatory Action of this compound
The anti-inflammatory effects of compounds isolated from Agelas sponges are linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[10][11]
Caption: this compound exhibits anti-inflammatory effects by inhibiting COX enzymes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. This section outlines the protocols for key experiments cited in the study of this compound's biological activities.
Isolation and Purification of this compound
The following workflow describes a general procedure for the isolation of this compound from Agelas sponges.[12][13][14]
Caption: General workflow for the isolation of this compound.
Methodology:
-
Collection and Extraction: Collect the marine sponge Agelas sp. and freeze-dry. The dried sponge material is then exhaustively extracted with a solvent mixture, typically methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂).
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, ethyl acetate, and water.
-
Column Chromatography: The fractions obtained from partitioning are further purified using column chromatography. Silica gel is a common stationary phase, and a gradient of solvents is used for elution.
-
High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are subjected to reversed-phase HPLC (RP-HPLC) for final purification to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[15][16][17]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound) and incubate for a specified period (e.g., 72 hours). Include a solvent control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[16] Incubate for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20][21][22]
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compound (this compound) in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes.[23][24][25][26][27]
Methodology:
-
Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, heme, and the test compound (this compound) in a suitable reaction buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX enzyme. Then, add the test compound at various concentrations and incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to each well.
-
Reaction Termination and Detection: After a precise incubation period (e.g., 2 minutes), stop the reaction. The product of the COX reaction (e.g., prostaglandin (B15479496) E2) is then quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a colorimetric or fluorescent-based assay.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Perspectives
This compound and its derivatives represent a promising class of marine natural products with significant therapeutic potential. Their diverse biological activities, particularly their potent anticancer and antimicrobial effects, warrant further investigation. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate future research in this area. Further studies should focus on lead optimization to enhance efficacy and reduce toxicity, as well as in vivo studies to validate the therapeutic potential of these fascinating marine compounds. The exploration of the vast chemical diversity of marine sponges continues to be a fruitful endeavor in the quest for novel drug candidates.
References
- 1. The marine sponge toxin this compound B increases the intracellular Ca2+ concentration and induces apoptosis in human breast cancer cells (MCF-7) | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial and antineoplastic activities of this compound analogs modified in the purine 2-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial and cytotoxic activity of this compound and agelasimine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening of this compound D and Analogs for Inhibitory Activity against Pathogenic Protozoa; Identification of Hits for Visceral Leishmaniasis and Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The marine sponge toxin this compound B increases the intracellular Ca(2+) concentration and induces apoptosis in human breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jmpas.com [jmpas.com]
- 12. Antimicrobial Diterpene Alkaloids from an Agelas citrina Sponge Collected in the Yucatán Peninsula - PMC [pmc.ncbi.nlm.nih.gov]
- 13. smujo.id [smujo.id]
- 14. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. atcc.org [atcc.org]
- 18. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 19. Broth Microdilution | MI [microbiology.mlsascp.com]
- 20. protocols.io [protocols.io]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. rr-asia.woah.org [rr-asia.woah.org]
- 23. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cyclooxygenase (COX) Activity Assay Kit (Luminometric) (ab139432) is not available | Abcam [abcam.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 27. interchim.fr [interchim.fr]
What is the mechanism of action of Agelasine as an antimicrobial agent?
An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Agelasine
Introduction
Agelasines are a class of diterpenoid alkaloids characterized by a 7,9-dialkylpurinium salt structure, originally isolated from marine sponges of the genus Agelas.[1] These secondary metabolites are believed to play a role in the chemical defense of the sponge against pathogenic microorganisms.[1] The unique structure of agelasines, combining a lipophilic diterpene side chain with a cationic purine (B94841) core, confers a range of biological activities. Extensive research has demonstrated their efficacy as antimicrobial, cytotoxic, antineoplastic, and antifouling agents.[1][2][3]
This guide provides a detailed examination of the antimicrobial mechanism of action of this compound, consolidating current research findings. It is intended for researchers, scientists, and drug development professionals working on the discovery of novel antimicrobial agents. The focus is on the molecular interactions, cellular effects, and the experimental evidence that elucidates how these marine natural products combat microbial growth and proliferation.
Antimicrobial Spectrum of Activity
This compound and its synthetic analogs exhibit a broad spectrum of activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The potency and spectrum can vary significantly between different this compound derivatives.
Antibacterial Activity
Agelasines have demonstrated notable activity against Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus and Streptococcus pneumoniae.[4] For example, (+)-10-epithis compound B was found to be the most active among a series of tested compounds, with Minimum Inhibitory Concentrations (MICs) in the range of 1–8 µg/mL against these pathogens.[4] Activity has also been reported against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5][6] While generally more potent against Gram-positive organisms, some derivatives, such as (+)-agelasine B, show moderate activity against Gram-negative bacteria like Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[4]
Antifungal Activity
The antifungal properties of agelasines have been well-documented, particularly against opportunistic fungal pathogens. Extracts from Agelas citrina have been shown to inhibit the growth of several Candida species and the pathogenic yeasts Cryptococcus var grubii and Cryptococcus var gattii.[7] Specifically, (−)-agelasidine C, a related compound, exhibited potent antifungal activity against Candida albicans with a MIC of 0.5 μg/mL.[7] Methanolic extracts of Agelas dispar have also shown fungicidal activity and the ability to disrupt Candida biofilms.[8]
Core Mechanism of Action
The antimicrobial action of this compound is not attributed to a single, discrete target but appears to be a multifactorial process involving cell membrane disruption, inhibition of biofilm formation, and potential interference with key cellular enzymes.
Membrane Disruption
The amphipathic nature of agelasines, with a bulky, lipophilic diterpene tail and a charged purinium head, strongly suggests interaction with the microbial cell membrane. While direct experimental evidence detailing the precise mechanism is still emerging, the structure is analogous to that of cationic antimicrobial peptides and quaternary ammonium (B1175870) compounds, which are known to disrupt membrane integrity. It is hypothesized that the diterpene moiety inserts into the lipid bilayer, while the cationic purine interacts with the negatively charged components of the bacterial membrane (like teichoic acids in Gram-positive bacteria or the outer membrane lipopolysaccharides in Gram-negative bacteria). This interaction could lead to pore formation, increased membrane permeability, leakage of essential intracellular ions and metabolites, and ultimately, cell death. Scanning electron microscopy of Candida species treated with Agelas dispar extract revealed alterations in structural morphology, suggesting the mechanism of action is at the plasma membrane and/or cell wall level.[8][9]
Biofilm Inhibition
A significant aspect of this compound's antimicrobial activity is its ability to inhibit and disperse bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers high resistance to conventional antibiotics.
Interestingly, some this compound derivatives can inhibit biofilm formation at sub-lethal concentrations. For instance, an oxime derivative of (−)-agelasine-D was reported to inhibit Staphylococcus epidermidis biofilm formation without inhibiting the growth of the planktonic bacteria.[10][11] This contrasts with the parent molecule, (−)-agelasine-D, which had a bactericidal effect but did not inhibit biofilm formation.[11] This dichotomy suggests a mechanism independent of direct killing, possibly involving the disruption of quorum sensing (QS) signaling pathways that regulate biofilm development or interference with bacterial adhesion to surfaces. N⁶-Hydroxythis compound D has also been shown to inhibit bacterial biofilm formation.[12]
Enzyme Inhibition
Agelasines are known inhibitors of Na+/K+-ATPase.[1][2] This enzyme is crucial for maintaining electrochemical gradients across the cell membrane in many organisms. While this target is well-established in eukaryotes and contributes to the cytotoxic effects of agelasines, its relevance to the antibacterial mechanism is less clear, as bacteria do not possess the same Na+/K+-ATPase. However, this activity indicates a broader capacity for agelasines to interact with and inhibit ATP-dependent enzymes, which could include essential bacterial ATPases involved in energy metabolism or transport.
The proposed mechanisms are summarized in the logical diagram below.
Quantitative Data Summary
The antimicrobial potency of various this compound derivatives has been quantified in several studies. The following tables summarize key findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound | Organism | MIC (µg/mL) | MIC (µM) | Reference |
|---|---|---|---|---|
| (+)-10-epithis compound B | Staphylococcus aureus | 1–8 | - | [4] |
| (+)-10-epithis compound B | Streptococcus pneumoniae | 1–8 | - | [4] |
| (+)-10-epithis compound B | Enterococcus faecalis | 1–8 | - | [4] |
| (+)-agelasine B | Acinetobacter baumannii | 16 | - | [4] |
| (+)-agelasine B | Pseudomonas aeruginosa | 16 | - | [4] |
| (+)-agelasine B | Klebsiella pneumoniae | 16 | - | [4] |
| (-)-Agelasine D | Staphylococcus epidermidis | - | <0.0877 | [11] |
| This compound D Analogs | M. tuberculosis | 6.25 | - | [5] |
| (-)-Agelasidine C | Candida albicans | 0.5 | - | [7] |
| (-)-Agelasidine E | Candida albicans | 8.0 | - | [7] |
| (-)-Agelasidine F | Candida albicans | 4.0 | - | [7] |
| This compound N | Candida albicans | >32 | - | [7] |
| This compound E | Candida albicans | 16.0 | - | [7] |
| Agelas clathrodes Extract | Staphylococcus aureus | 15.62 | - | [13] |
| Agelas clathrodes Extract | Staphylococcus saprophyticus | 7.81 | - |[13] |
Table 2: Zone of Inhibition Data for Agelas sp. Extract
| Organism | Inhibition Zone Diameter (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 25.3 | [14] |
| Klebsiella pneumoniae | 15.5 | [14] |
| Acinetobacter baumannii | 20.2 | [14] |
| Aeromonas hydrophila | 20.5 | [14] |
| Edwardsiella tarda | 22.4 | [14] |
| Aeromonas salmonicida | 21.2 |[14] |
Experimental Protocols
The following sections detail the standard methodologies used to evaluate the antimicrobial properties of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
-
Preparation of Agent: A stock solution of the this compound compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A pure 18-hour culture of the test microorganism is grown to the exponential phase. The culture is diluted in the growth medium to achieve a final standardized concentration, typically ~1 x 10⁶ Colony Forming Units (CFU)/mL.[5]
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial or fungal suspension. The plate includes a positive control (microorganism in medium, no compound) and a negative control (medium only).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 24 hours at 37°C for most bacteria).[13]
-
MIC Determination: The MIC is defined as the lowest concentration of the this compound compound that completely inhibits visible growth of the microorganism.[13]
Antimicrobial Susceptibility Testing: Disk Diffusion Assay
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.[13][14]
-
Plate Preparation: A standardized inoculum of the test microorganism (e.g., at a turbidity equivalent to 0.5 McFarland standard) is uniformly spread over the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar).
-
Disk Application: Sterile paper disks (6 mm diameter) are impregnated with a known concentration of the this compound compound (e.g., 20 µL of a 500 µg/mL solution).[13] The disks are allowed to dry and then placed firmly onto the surface of the seeded agar plate.
-
Incubation: The plates are incubated for 18-24 hours at an appropriate temperature (e.g., 37°C).[13]
-
Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of complete growth inhibition around each disk in millimeters.
Biofilm Inhibition Assay: Crystal Violet Method
This assay quantifies the total biomass of a biofilm.
-
Biofilm Formation: The test microorganism is cultured in a 96-well plate in the presence of varying concentrations of the this compound compound. A control well without the compound is included. The plate is incubated for a period sufficient for biofilm formation (e.g., 24-48 hours).
-
Washing: After incubation, the planktonic (non-adherent) cells are removed by gently washing the wells with a buffer, such as phosphate-buffered saline (PBS).
-
Fixation: The remaining adherent biofilms are fixed, typically with methanol, for about 15 minutes.
-
Staining: The wells are stained with a 0.1% crystal violet solution for 5-10 minutes. Crystal violet stains the cells and extracellular matrix components of the biofilm.
-
Washing and Solubilization: Excess stain is removed by washing with water. The bound stain is then solubilized with a solvent, such as 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader (e.g., at 595 nm). A reduction in absorbance in the treated wells compared to the control indicates biofilm inhibition.
Conclusion and Future Directions
The antimicrobial activity of this compound and its derivatives is a result of a complex and multi-targeted mechanism. The primary mode of action appears to be the disruption of the microbial cell membrane, a consequence of the compound's amphipathic structure. This is complemented by a potent ability to inhibit the formation of resilient bacterial biofilms, a mechanism that, for some derivatives, is decoupled from direct bactericidal effects and may involve interference with cell-to-cell communication or adhesion. While inhibition of Na+/K+-ATPase is a known bioactivity, its direct contribution to the antimicrobial effect requires further clarification.
Agelasines represent a promising class of natural products for the development of new antimicrobial agents. Their efficacy against drug-resistant pathogens and their anti-biofilm properties make them particularly valuable leads. Future research should focus on:
-
Detailed Mechanistic Studies: Employing biophysical techniques (e.g., model lipid vesicles, atomic force microscopy) to precisely characterize the interaction of agelasines with bacterial membranes.
-
Target Identification: Utilizing proteomic and genomic approaches to identify specific molecular targets beyond general membrane disruption.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a wider range of analogs to optimize antimicrobial potency while minimizing cytotoxicity to mammalian cells, a known challenge for this class of compounds.[2][5]
-
In Vivo Efficacy: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential.
By addressing these areas, the full potential of agelasines as a novel class of antimicrobial drugs can be realized, offering a valuable tool in the fight against infectious diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and cytotoxic activity of this compound and agelasimine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and antimycobacterial activity of this compound E and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Diterpene Alkaloids from the Caribbean Sponge Agelas citrina: Unified Configurational Assignments of Agelasidines and Agelasines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiofilm and Anti-Candidal Activities of the Extract of the Marine Sponge Agelas dispar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Anti-Biofilm Compounds Derived from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial and cytotoxic effects of marine sponge extracts Agelas clathrodes, Desmapsamma anchorata and Verongula rigida from a Caribbean Island - PMC [pmc.ncbi.nlm.nih.gov]
- 14. smujo.id [smujo.id]
The Cytotoxic Effects of Agelasine on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agelasines, a group of diterpenoid alkaloids isolated from marine sponges of the Agelas species, have garnered significant attention in oncological research due to their potent cytotoxic effects against a variety of cancer cell lines. This technical guide provides an in-depth overview of the cytotoxic properties of agelasine compounds, with a focus on this compound B and (-)-Agelasidine A. It details their efficacy, mechanisms of action, and the experimental protocols used to elucidate these properties, offering a valuable resource for researchers in drug discovery and development.
Data Presentation: Quantitative Efficacy of Agelasines
The cytotoxic activity of this compound B and (-)-Agelasidine A has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound B | MCF-7 | Breast Adenocarcinoma | 2.99 | [1][2] |
| SKBr3 | Breast Adenocarcinoma | 3.22 | [1][2] | |
| PC-3 | Prostate Adenocarcinoma | 6.86 | [1][2] | |
| (-)-Agelasidine A | HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but showed significant viability reduction | [3][4][5] |
| Hep3B | Hepatocellular Carcinoma | Not explicitly stated, but showed significant viability reduction | [3][4][5] | |
| This compound B | Fibroblasts (non-cancerous) | Normal Human Fibroblasts | 32.91 | [1][2] |
Mechanisms of Action: Signaling Pathways
Agelasines exert their cytotoxic effects through the induction of apoptosis, or programmed cell death, via multiple signaling pathways. The primary mechanisms involve the disruption of calcium homeostasis and the induction of endoplasmic reticulum (ER) stress.
This compound B: Disruption of Calcium Homeostasis and Apoptosis Induction
This compound B's mechanism of action is primarily centered on its ability to inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2] This inhibition leads to a cascade of events culminating in apoptosis.
(-)-Agelasidine A: Induction of Endoplasmic Reticulum (ER) Stress
(-)-Agelasidine A induces apoptosis in hepatocellular carcinoma cells by triggering significant ER stress.[3][4][5] This leads to the activation of the unfolded protein response (UPR), which, when prolonged, initiates apoptotic signaling.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's cytotoxic effects.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, SKBr3, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: After incubation, replace the medium with fresh medium containing various concentrations of this compound B or (-)-Agelasidine A. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Intracellular Calcium Measurement (Fura-2 AM Assay)
This ratiometric fluorescence imaging technique is used to measure intracellular calcium concentrations.
Protocol:
-
Cell Seeding: Seed cells on glass coverslips in a 6-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a balanced salt solution (BSS) and then incubate them with 5 µM Fura-2 AM in BSS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with BSS to remove extracellular Fura-2 AM.
-
Imaging: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Treatment and Data Acquisition: Perfuse the cells with BSS and establish a baseline fluorescence ratio (340/380 nm excitation, 510 nm emission). Then, perfuse with a solution containing this compound B and record the changes in the fluorescence ratio over time.
Mitochondrial Membrane Potential Assay (Rhodamine 123 Staining)
This assay utilizes the fluorescent dye Rhodamine 123, which accumulates in mitochondria based on the membrane potential. A decrease in fluorescence indicates mitochondrial depolarization, a hallmark of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with this compound B for the desired time period.
-
Dye Incubation: Incubate the treated and control cells with 1 µM Rhodamine 123 for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove the excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. A decrease in green fluorescence intensity in the treated cells compared to the control indicates a loss of mitochondrial membrane potential.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a late-stage marker of apoptosis.
Protocol:
-
Cell Fixation and Permeabilization: Fix the this compound B-treated and control cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash the cells with PBS.
-
Analysis: Analyze the cells under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in their nuclei.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and was employed to analyze the expression of apoptosis-related proteins.
Protocol:
-
Cell Lysis: After treatment with (-)-Agelasidine A, lyse the Hep3B cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., GRP78, p-PERK, p-eIF2α, ATF4, ATF6, CHOP, Bcl-2, Bax, Caspase-9, Caspase-8, Caspase-3, PARP, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Agelasines, particularly this compound B and (-)-Agelasidine A, demonstrate significant cytotoxic effects against various cancer cell lines. Their mechanisms of action, involving the disruption of calcium homeostasis and induction of ER stress-mediated apoptosis, highlight their potential as lead compounds for the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these and other marine-derived natural products with therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The marine sponge toxin this compound B increases the intracellular Ca(2+) concentration and induces apoptosis in human breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. (-)-Agelasidine A Induces Endoplasmic Reticulum Stress-Dependent Apoptosis in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Antileukemic Properties of Agelasine G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agelasine G, a bromopyrrole alkaloid isolated from the marine sponge Agelas sp., has demonstrated notable cytotoxic effects, particularly against murine lymphoma L1210 cells. This technical guide provides a comprehensive overview of the current state of research on the antileukemic properties of this compound G. While direct studies on its effects on a broad range of human leukemia cell lines are limited, this document synthesizes the available quantitative data, outlines relevant experimental methodologies, and explores potential mechanisms of action and signaling pathways, drawing inferences from studies on related compounds and extracts. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of oncology and drug discovery, highlighting both the therapeutic potential of this compound G and the areas requiring further investigation.
Introduction
Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites, which represent a promising frontier in the discovery of novel anticancer agents. Among these, the agelasines, a class of diterpenoid alkaloids isolated from marine sponges of the genus Agelas, have garnered significant attention for their wide spectrum of bioactivities. This compound G, a specific member of this family, has been identified as a potential antileukemic agent.[1][2] This guide delves into the technical details of its antileukemic properties, consolidating the existing scientific literature to facilitate further research and development.
Quantitative Data on Cytotoxic Activity
The primary quantitative data for the antileukemic activity of this compound G comes from studies on the murine lymphoma L1210 cell line. This information is crucial for establishing a baseline for its potency and for designing future experiments on human leukemia cell lines.
Table 1: Cytotoxicity of this compound G against Murine Lymphoma L1210 Cells
| Compound | Cell Line | IC50 (μg/mL) | Source |
| This compound G | L1210 (Murine Lymphoma) | 3.1 | [3] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The current data is limited to a single murine cell line, and further studies are imperative to determine the cytotoxic profile of this compound G across a panel of human leukemia cell lines.
Postulated Mechanism of Action and Signaling Pathways
While the precise mechanism of action of this compound G in leukemia cells has not been fully elucidated, research on related compounds and crude extracts from Agelas sponges provides valuable insights into potential pathways.
Induction of Apoptosis
Evidence from studies on crude extracts of Agelas sponges suggests that compounds from this genus can promote apoptosis, a form of programmed cell death that is a key target for cancer therapies. In hepatocellular carcinoma cells, an Agelas extract was shown to enhance radiation-induced apoptosis. This effect was associated with the upregulation of key proteins in the unfolded protein response (UPR) pathway, including phospho-IRE1α, CHOP, and ATF4, as well as the activation of phospho-JNK. Furthermore, a decrease in the expression of the anti-apoptotic protein Mcl-1 was observed.
Based on these findings, it is hypothesized that this compound G may induce apoptosis in leukemia cells through the activation of the UPR and JNK signaling pathways, coupled with the downregulation of anti-apoptotic proteins like Mcl-1.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
This compound G has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) in human hepatoma cells. PTP1B is a negative regulator of the insulin (B600854) signaling pathway and has also been implicated in the pathogenesis of certain cancers. While the role of PTP1B in leukemia is complex and context-dependent, its inhibition represents another potential mechanism through which this compound G may exert its antileukemic effects. Further research is needed to explore the impact of PTP1B inhibition by this compound G in leukemia cells.
Experimental Protocols
The following are detailed methodologies for key experiments that are crucial for advancing the understanding of this compound G's antileukemic properties.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of this compound G.
-
Cell Lines: A panel of human leukemia cell lines (e.g., HL-60, K562, MOLT-4, CCRF-CEM) and a non-cancerous control cell line (e.g., PBMCs).
-
Reagents:
-
This compound G (dissolved in a suitable solvent like DMSO)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound G (typically in a serial dilution) for 48 or 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
-
Procedure:
-
Treat leukemia cells with this compound G at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of proteins involved in apoptosis and other signaling pathways.
-
Reagents:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Mcl-1, phospho-JNK, total JNK)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
-
Procedure:
-
Treat cells with this compound G, harvest, and lyse to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Future Directions and Conclusion
The preliminary data on this compound G suggests its potential as an antileukemic agent. However, to fully realize this potential, several critical research gaps need to be addressed:
-
Screening against a panel of human leukemia cell lines: Determining the IC50 values of this compound G against a diverse range of human leukemia cell lines is essential to understand its spectrum of activity.
-
In-depth mechanistic studies: Elucidating the precise molecular mechanisms by which this compound G induces cell death in leukemia cells is crucial. This includes confirming apoptosis induction and identifying the specific signaling pathways involved.
-
In vivo studies: Evaluating the efficacy and safety of this compound G in preclinical animal models of leukemia is a necessary step towards clinical translation.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound G could lead to the development of more potent and selective antileukemic compounds.
References
- 1. This compound G, a new antileukemic alkaloid from the Okinawan marine sponge Agelas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic indole alkaloids against human leukemia cell lines from the toxic plant Peganum harmala - PubMed [pubmed.ncbi.nlm.nih.gov]
Agelasine as an Inhibitor of Na+/K+-ATPase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Agelasine, a marine-derived natural product, as an inhibitor of the Na+/K+-ATPase enzyme. It consolidates the current understanding of its mechanism of action, summarizes the available data on its inhibitory effects, and details relevant experimental protocols for its study. Furthermore, this guide presents visual representations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's interaction with this critical ion pump and its downstream consequences. While quantitative inhibitory data for Agelasines against Na+/K+-ATPase remains to be fully elucidated in publicly accessible literature, this guide serves as a foundational resource for researchers and professionals in drug discovery and development interested in this promising class of compounds.
Introduction to this compound and Na+/K+-ATPase
The Na+/K+-ATPase, also known as the sodium-potassium pump, is a vital transmembrane protein found in all animal cells. It actively transports sodium (Na+) and potassium (K+) ions against their concentration gradients, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes. This enzyme is a well-established therapeutic target, most notably for cardiac glycosides used in the treatment of heart failure.
Agelasines are a group of diterpenoid alkaloids isolated from marine sponges of the genus Agelas. These compounds have garnered significant interest due to their diverse biological activities, including their potent inhibitory effects on Na+/K+-ATPase. This guide focuses on the interaction between this compound and Na+/K+-ATPase, exploring the implications for cellular signaling and potential therapeutic applications.
Mechanism of this compound Inhibition
Kinetic studies on the interaction of this compound derivatives with Na+/K+-ATPase have provided initial insights into their inhibitory mechanism.
Key Findings:
-
Noncompetitive Inhibition with Respect to ATP: Research on agelasidine C and this compound B has shown that their inhibition of Na+/K+-ATPase is noncompetitive with respect to ATP.[1] This suggests that Agelasines do not bind to the ATP binding site of the enzyme but rather to a different site, inducing a conformational change that impedes its catalytic activity.
-
Stoichiometry: The same studies suggest that the inhibition may involve the binding of two molecules of this compound per enzyme molecule.[1]
-
Modulation of K+ Activation: Agelasidine C has been observed to intensify the sigmoidal behavior of the K+ activation curve of the enzyme, while this compound B nearly eliminates it.[1] This indicates that these compounds can dramatically alter the cooperative interaction between the K+-binding sites on the Na+/K+-ATPase.
Quantitative Data on Na+/K+-ATPase Inhibition by Agelasines
While several studies have qualitatively confirmed the inhibitory activity of various this compound compounds against Na+/K+-ATPase, specific quantitative data such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are not widely available in the current body of scientific literature. The following table summarizes the available information.
| This compound Derivative | Target Enzyme | IC50 Value | Ki Value | Source Organism | References |
| This compound A | Na+/K+-ATPase | Potent Inhibitor (quantitative data not available) | Data not available | Agelas nakamurai | [2] |
| This compound B | Na+/K+-ATPase | Potent Inhibitor (quantitative data not available) | Data not available | Agelas nakamurai | [1][2] |
| This compound C | Na+/K+-ATPase | Potent Inhibitor (quantitative data not available) | Data not available | Agelas nakamurai | [2] |
| This compound D | Na+/K+-ATPase | Potent Inhibitor (quantitative data not available) | Data not available | Agelas nakamurai | [2] |
| This compound E | Na+/K+-ATPase | Potent Inhibitor (quantitative data not available) | Data not available | Agelas nakamurai | [2] |
| This compound F | Na+/K+-ATPase | Potent Inhibitor (quantitative data not available) | Data not available | Agelas nakamurai | [2] |
| Agelasidine C | Na+/K+-ATPase | Potent Inhibitor (quantitative data not available) | Data not available | Marine Sponge | [1] |
Proposed Signaling Pathways of this compound-Mediated Na+/K+-ATPase Inhibition
Inhibition of Na+/K+-ATPase by various ligands, most notably cardiac glycosides, is known to trigger intracellular signaling cascades independent of the pump's ion-translocating function. While direct evidence for this compound's activation of these specific pathways is still emerging, the known consequences of Na+/K+-ATPase inhibition and preliminary evidence linking Agelas extracts to the production of reactive oxygen species (ROS) allow for the formulation of a proposed signaling model.
This proposed pathway involves the activation of the non-receptor tyrosine kinase Src and the subsequent generation of ROS, which act as second messengers to influence a variety of downstream cellular processes.
Experimental Protocols
The study of this compound as a Na+/K+-ATPase inhibitor requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.
Preparation of Na+/K+-ATPase Enzyme
A reliable source of active Na+/K+-ATPase is crucial for in vitro inhibition studies. The enzyme can be purified from various tissues rich in Na+/K+-ATPase, such as brain or kidney, or from cultured cells.
Na+/K+-ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The amount of Pi is quantified by the formation of a colored complex with malachite green.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2
-
ATP Solution: 10 mM ATP in water
-
This compound Solution: Various concentrations in a suitable solvent (e.g., DMSO)
-
Ouabain Solution: 1 mM in water (for determining Na+/K+-ATPase specific activity)
-
Malachite Green Reagent: Solution of malachite green, ammonium (B1175870) molybdate, and a stabilizing agent.
-
Purified Na+/K+-ATPase enzyme preparation
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the following reaction mixtures:
-
Total ATPase activity: Assay buffer, enzyme, and this compound (or vehicle).
-
Ouabain-insensitive ATPase activity: Assay buffer, enzyme, 1 mM ouabain, and this compound (or vehicle).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction & Color Development: Add the Malachite Green Reagent to each well to stop the reaction and initiate color development.
-
Measurement: Measure the absorbance at a wavelength of ~620 nm using a microplate reader.
-
Calculation:
-
Calculate the amount of Pi released using a standard curve prepared with known concentrations of phosphate.
-
Na+/K+-ATPase activity = (Total ATPase activity) - (Ouabain-insensitive ATPase activity).
-
Determine the percent inhibition of Na+/K+-ATPase activity by this compound at each concentration.
-
Calculate the IC50 value by plotting percent inhibition versus this compound concentration.
-
Conclusion and Future Directions
Agelasines represent a promising class of Na+/K+-ATPase inhibitors with a distinct mechanism of action compared to classical cardiac glycosides. While their potent inhibitory activity has been established, a significant gap exists in the quantitative characterization of this inhibition. Future research should focus on determining the IC50 and Ki values for a range of this compound derivatives to establish a clear structure-activity relationship.
Furthermore, elucidating the precise signaling pathways activated by this compound-mediated Na+/K+-ATPase inhibition is a critical next step. Investigating the role of Src kinase activation and ROS production in response to this compound treatment will provide a more complete picture of its cellular effects and help to identify potential therapeutic applications, particularly in areas where Na+/K+-ATPase signaling is implicated, such as cancer and cardiovascular diseases. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to pursue these important lines of inquiry.
References
- 1. Mode of inhibition of brain Na+,K+-ATPase by agelasidines and agelasines from a sea sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]
Unveiling the Chemical Arsenal of the Sea: An In-depth Guide to the Diversity of Agelasine Analogs from Marine Sponges
For Immediate Release
A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the diverse world of Agelasine analogs, a potent class of compounds derived from marine sponges of the genus Agelas. This whitepaper provides a thorough exploration of the chemical diversity, biological activities, and underlying mechanisms of action of these promising natural products, alongside detailed experimental methodologies for their isolation and characterization.
This compound and its analogs are a family of diterpenoid alkaloids characterized by a purine (B94841) or a related nitrogenous heterocyclic core. These marine-derived compounds have garnered significant scientific interest due to their broad spectrum of biological activities, including antimicrobial, antineoplastic, antiprotozoal, and anti-biofilm properties. This guide serves as a critical resource for harnessing the therapeutic potential of these unique molecular structures.
The Structural Diversity and Biological Significance of this compound Analogs
Marine sponges of the genus Agelas are prolific producers of a remarkable array of this compound analogs.[1][2] These compounds typically feature a diterpene skeleton linked to a 7,9-dialkylpurinium salt.[3] Variations in both the diterpene moiety and the purine core contribute to the vast structural diversity observed in this family of natural products. This chemical heterogeneity is directly linked to the wide range of biological effects they exhibit.
This compound analogs have demonstrated significant cytotoxic effects against various cancer cell lines, including multidrug-resistant ones.[4] For instance, this compound B has been shown to induce apoptosis in human breast cancer cells (MCF-7).[3][5] Furthermore, these compounds exhibit potent antimicrobial activity against a range of pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] The diverse bioactivities of this compound analogs make them attractive lead compounds for the development of new therapeutic agents.
Quantitative Bioactivity Data of Selected this compound Analogs
The following tables summarize the cytotoxic and antimicrobial activities of several key this compound analogs, providing a quantitative basis for comparison and further research.
| This compound Analog | Cancer Cell Line | IC50 (µM) | Reference |
| This compound B | MCF-7 (Breast) | 2.99 | [7] |
| This compound B | SKBr3 (Breast) | 3.22 | [7] |
| This compound B | PC-3 (Prostate) | 6.86 | [7] |
| This compound D | U-937 GTB (Lymphoma) | ~1 | [8] |
| This compound D | RPMI 8226/s (Myeloma) | ~1 | [8] |
| This compound D | CEM/s (Leukemia) | ~1 | [8] |
| This compound D | ACHN (Renal) | ~1 | [8] |
| This compound G | L1210 (Murine Lymphoma) | 3.1 µg/mL | [2] |
| This compound W | Cbl-b inhibition | 57 | [9] |
| This compound X | Cbl-b inhibition | 72 | [9] |
| This compound Y | Cbl-b inhibition | 66 | [9] |
| This compound Analog | Microorganism | MIC (µg/mL) | Reference |
| (+)-10-epithis compound B | Staphylococcus aureus | 1-8 | [10] |
| (+)-10-epithis compound B | Streptococcus pneumoniae | 1-8 | [10] |
| (+)-10-epithis compound B | Enterococcus faecalis | 1-8 | [10] |
| (+)-agelasine B | Acinetobacter baumannii | 16 | [10] |
| (+)-agelasine B | Pseudomonas aeruginosa | 16 | [10] |
| (+)-agelasine B | Klebsiella pneumoniae | 16 | [10] |
| N⁶-hydroxythis compound D | Various pathogenic bacteria | Good to very good | [11] |
| N⁶-hydroxythis compound analog (geranylgeranyl side chain) | Various pathogenic bacteria and protozoa | Profound | [11] |
Elucidating the Molecular Mechanisms: Signaling Pathways
Understanding the signaling pathways modulated by this compound analogs is crucial for their development as targeted therapeutics. This guide provides detailed diagrams of key signaling pathways affected by these compounds.
This compound B-Induced Apoptosis in MCF-7 Cells
This compound B induces apoptosis in human breast cancer cells by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[3][5] This inhibition leads to an increase in cytosolic calcium levels, which in turn triggers a cascade of events including the activation of caspase-8 and a reduction in the anti-apoptotic protein Bcl-2, ultimately leading to programmed cell death.[3][5]
This compound D-Mediated Inhibition of Osteoclastogenesis
This compound D has been shown to suppress the differentiation of bone-resorbing cells called osteoclasts.[4][7] It achieves this by inhibiting the RANKL-induced signaling cascade, a critical pathway in osteoclast formation. Specifically, this compound D down-regulates the expression and activation of key transcription factors c-Fos and NFATc1, and also inhibits the phosphorylation of ERK and the activation of NF-κB.[4][7]
Experimental Protocols: A Guide to Isolation and Characterization
This section provides a detailed, generalized workflow for the isolation and structural elucidation of this compound analogs from marine sponges, designed to be a practical guide for researchers.
General Experimental Workflow
The process begins with the collection and extraction of the sponge material, followed by a series of chromatographic steps to purify the target compounds. Structural elucidation is then achieved through a combination of spectroscopic techniques.
Detailed Methodologies
1. Collection and Extraction:
-
Marine sponges of the genus Agelas are collected by scuba diving.
-
The sponge material is frozen immediately and then freeze-dried.
-
The dried sponge material is ground into a powder and exhaustively extracted with a solvent system such as methanol (B129727)/dichloromethane (1:1). The resulting crude extract is then concentrated under reduced pressure.
2. Isolation and Purification:
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. A typical scheme involves partitioning between n-hexane and methanol/water, followed by partitioning of the aqueous methanol fraction against ethyl acetate (B1210297) and then n-butanol.
-
Column Chromatography: The fractions obtained from partitioning are subjected to column chromatography. Silica gel is often used for less polar fractions, while reversed-phase C18 silica is used for more polar fractions. Elution is performed with a gradient of solvents, for example, from n-hexane to ethyl acetate for silica gel, and from water to methanol for C18.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) or methanol in water, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape.
3. Structure Elucidation:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact mass of the purified compounds, which allows for the calculation of their molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to determine the chemical structure of the analogs.
-
¹H NMR: Provides information about the number and types of protons in the molecule.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the relative stereochemistry of the molecule.
-
This comprehensive guide provides a foundational resource for the exploration and exploitation of this compound analogs. The detailed information on their diversity, bioactivity, mechanisms of action, and experimental methodologies is intended to accelerate research and development efforts in the discovery of new marine-derived therapeutics.
References
- 1. Isolation of Marine Natural Products | Springer Nature Experiments [experiments.springernature.com]
- 2. Isolation of Natural Products from Marine Invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The marine sponge toxin this compound B increases the intracellular Ca(2+) concentration and induces apoptosis in human breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound D Suppresses RANKL-Induced Osteoclastogenesis via Down-Regulation of c-Fos, NFATc1 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound D suppresses RANKL-induced osteoclastogenesis via down-regulation of c-Fos, NFATc1 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DELETION OF PROTEIN TYROSINE PHOSPHATASE 1B IMPROVES PERIPHERAL INSULIN RESISTANCE AND VASCULAR FUNCTION IN OBESE, LEPTIN RESISTANT MICE VIA REDUCED OXIDANT TONE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
What are the potential therapeutic applications of Agelasine derivatives?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agelasine derivatives, a class of diterpenoid alkaloids isolated from marine sponges of the genus Agelas, have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies, quantitative activity data, and insights into the underlying mechanisms of action, including the modulation of key signaling pathways, are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
Marine organisms are a rich source of structurally unique and biologically active secondary metabolites. Among these, this compound and its derivatives have emerged as promising candidates for therapeutic development. These compounds typically consist of a diterpene moiety linked to a 9-methyladeninium salt. Variations in the diterpene skeleton and substitutions on the purine (B94841) ring give rise to a wide array of derivatives with distinct biological profiles. This guide will explore the multifaceted therapeutic potential of this compound derivatives, supported by experimental data and mechanistic insights.
Therapeutic Applications
This compound derivatives have demonstrated significant potential in several key therapeutic areas.
Anticancer Activity
A substantial body of evidence highlights the potent cytotoxic and antineoplastic activities of various this compound derivatives against a range of cancer cell lines.
Mechanism of Action: Induction of Apoptosis
A primary mechanism underlying the anticancer effects of this compound derivatives is the induction of apoptosis, or programmed cell death. This compound B, for instance, has been shown to induce apoptosis in human breast cancer cells (MCF-7) by increasing the intracellular calcium concentration.[1][2][3] This is achieved through the inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to endoplasmic reticulum (ER) stress.[1][2] The sustained elevation of cytosolic Ca2+ triggers a cascade of events, including the activation of caspases, such as caspase-8, and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately leading to cell death.[1][2]
(-)-Agelasidine A has also been demonstrated to induce ER stress-dependent apoptosis in human hepatocellular carcinoma cells. This involves the activation of both intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspases-3, -8, and -9, and the release of cytochrome c from the mitochondria.[4]
Signaling Pathway: Apoptosis Induction by this compound B
Figure 1: Signaling pathway of this compound B-induced apoptosis.
Quantitative Data: Anticancer Activity
The cytotoxic effects of various this compound derivatives against different cancer cell lines are summarized below.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| This compound B | MCF-7 (Breast) | 2.99 | [2][3] |
| SKBr3 (Breast) | 3.22 | [2][3] | |
| PC-3 (Prostate) | 6.86 | [2][3] | |
| (+)-Agelasine D | U-937 GTB (Lymphoma) | ~2-4 | [5] |
| RPMI 8226/s (Myeloma) | ~1-2 | [5] | |
| CEM/s (Leukemia) | ~2-4 | [5] | |
| ACHN (Renal) | ~2-4 | [5] | |
| MDA-MB-231 (Breast) | 7.09 - 37.4 | [6] | |
| Ca9-22 (Oral Squamous) | 12.1 | [6] | |
| L5178Y (Mouse Lymphoma) | 4.03 | [7] | |
| Ageloxime D | L5178Y (Mouse Lymphoma) | 12.5 | [7] |
| MDA-MB-231 (Breast) | 171.07 | [6] | |
| This compound G | L1210 (Murine Lymphoma) | 4.8 | [5] |
| This compound F | DU-145 (Prostate) | 4.2 | [2] |
| Ageliferins | Cbl-b Inhibition | 18 - 35 | [8] |
Antimicrobial Activity
This compound derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria, including multidrug-resistant strains, and fungi.
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentrations (MIC) of several this compound derivatives against a panel of microorganisms are presented below.
| Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| (+)-Agelasine D & Analogs | Mycobacterium tuberculosis | 6.25 | [5] |
| Staphylococcus aureus | 4 - 8 | [5] | |
| Streptococcus pyogenes | 4 | [5] | |
| Bacteroides fragilis | 4 - 8 | [5] | |
| Bacteroides thetaiotaomicron | 4 - 8 | [5] | |
| This compound B | Staphylococcus aureus | - | [9] |
| Klebsiella pneumoniae | - | [9] | |
| Acinetobacter baumannii | - | [9] | |
| Marmaricines A & B | Methicillin-Resistant S. aureus (MRSA) | 8 | [10] |
| Marmaricines B & C | Candida albicans | 8 | [10] |
| N6-hydroxythis compound analogs | Various pathogenic bacteria | - | [11] |
Anti-inflammatory Activity
Emerging research suggests that this compound derivatives possess anti-inflammatory properties, although this area is less explored compared to their anticancer and antimicrobial activities. Extracts from Agelas sponges have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Further investigation into the specific anti-inflammatory mechanisms of isolated this compound derivatives is warranted.
Experimental Protocols
Synthesis of (+)-Agelasine D
A representative synthetic scheme for (+)-Agelasine D starting from (+)-manool is outlined below. This multi-step synthesis involves the formation of an allylic bromide from (+)-manool, followed by alkylation of a protected 9-methyladenine (B15306) derivative and subsequent deprotection to yield the final product.[5]
Workflow for the Synthesis of (+)-Agelasine D
Figure 2: General synthetic workflow for (+)-Agelasine D.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an this compound derivative that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound derivative stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Four hours before the end of the incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of an this compound derivative against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound derivative stock solution
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 1 x 10⁶ CFU/mL)
Procedure:
-
Perform serial two-fold dilutions of the this compound derivative in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with an this compound derivative.
Materials:
-
Cancer cell lines
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the this compound derivative at the desired concentration and time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion and Future Directions
This compound derivatives represent a promising class of marine natural products with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their potent cytotoxic and antimicrobial activities, coupled with their unique mechanisms of action, make them attractive lead compounds for drug development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic index of this compound derivatives by synthesizing and evaluating new analogs.
-
In-depth Mechanistic Studies: To further elucidate the signaling pathways modulated by these compounds and identify their specific molecular targets.
-
In Vivo Efficacy and Safety Profiling: To evaluate the therapeutic potential of promising derivatives in preclinical animal models.
-
Exploration of Anti-inflammatory Potential: To systematically investigate the anti-inflammatory properties and mechanisms of action of various this compound derivatives.
The continued exploration of this fascinating class of marine natural products holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.
References
- 1. The marine sponge toxin this compound B increases the intracellular Ca(2+) concentration and induces apoptosis in human breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The marine sponge toxin this compound B increases the intracellular Ca2+ concentration and induces apoptosis in human breast cancer cells (MCF-7) | Semantic Scholar [semanticscholar.org]
- 4. (−)-Agelasidine A Induces Endoplasmic Reticulum Stress-Dependent Apoptosis in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular docking and in vitro anticancer evaluation of potential compounds derived from Indonesian sponge Agelas nakamurai - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. smujo.id [smujo.id]
- 10. Marmaricines A-C: Antimicrobial Brominated Pyrrole Alkaloids from the Red Sea Marine Sponge Agelas sp. aff. marmarica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Enigmatic Assembly Line: A Technical Guide to the Biosynthesis of Agelasine in Agelas Sponges
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agelasines, a prominent class of diterpenoid-purine alkaloids isolated from marine sponges of the genus Agelas, have garnered significant attention for their diverse and potent biological activities. These activities include antimicrobial, cytotoxic, and enzyme-inhibitory properties, making them attractive scaffolds for drug discovery and development. Despite numerous successful total syntheses of various agelasine congeners, the natural biosynthetic pathway of these complex hybrid molecules within the sponge remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding and presents a hypothetical, yet biochemically plausible, biosynthetic pathway for this compound formation. We delve into the likely enzymatic transformations, from the cyclization of the diterpene framework to the crucial purine (B94841) alkylation, drawing parallels from established biosynthetic principles. Furthermore, this guide outlines detailed experimental protocols that can be employed to investigate and validate this proposed pathway, aiming to stimulate and guide future research in this area. The visualization of the proposed metabolic route and experimental workflows through detailed diagrams offers a clear conceptual framework for researchers.
Introduction: The Molecular Architecture of Agelasines
Agelasines are characterized by a unique molecular architecture that fuses a diterpenoid backbone with a 9-methyladeninium moiety. This hybrid structure is the foundation of their biological activity and presents a fascinating case of convergent biosynthesis. The diterpene component typically belongs to the halimane or clerodane skeletal classes, while the purine portion is a methylated adenine (B156593) derivative. The linkage between these two precursors is a key feature, creating a positively charged quaternary ammonium (B1175870) salt. The structural diversity within the this compound family arises from variations in the diterpene skeleton, including its stereochemistry and oxidation patterns.
Proposed Biosynthetic Pathway of this compound
While direct experimental evidence from Agelas sponges is scarce, a hypothetical biosynthetic pathway for agelasines can be constructed based on fundamental biochemical reactions and analogous pathways in other organisms. The proposed pathway is initiated from primary metabolism, leading to the formation of the two key precursors: a cyclized diterpene pyrophosphate and 9-methyladenine (B15306).
Formation of the Diterpene Precursor
The biosynthesis of the diterpenoid core of agelasines is proposed to start from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), derived from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
-
Cyclization of GGPP: A putative terpene synthase (diterpene cyclase) is hypothesized to catalyze the intricate cyclization of the linear GGPP molecule. This cyclization likely proceeds through a series of protonation-initiated carbocationic intermediates and subsequent rearrangements. Depending on the specific cyclase and its active site topology, this cascade can lead to the formation of either a halimane-type or a clerodane-type diphosphate (B83284) intermediate.[1][2][3] This step is crucial as it establishes the foundational carbon skeleton of the diterpene moiety.
Formation of the Purine Precursor
The purine component, 9-methyladenine, is likely derived from the de novo purine biosynthetic pathway or a salvage pathway.
-
Adenine Methylation: It is proposed that a specific S-adenosylmethionine (SAM)-dependent methyltransferase catalyzes the methylation of an adenine precursor at the N9 position to yield 9-methyladenine.[4][5] The isolation of 9-methyladenine from an Agelas sponge provides strong circumstantial evidence for its role as a key precursor in this compound biosynthesis.
The Convergent Step: Diterpene-Purine Conjugation
The final and defining step in this compound biosynthesis is the conjugation of the activated diterpene and the methylated purine.
-
N-Alkylation of 9-Methyladenine: A putative N-alkyltransferase is proposed to catalyze the nucleophilic attack of the N7 position of 9-methyladenine on the carbocation generated from the ionization of the diterpene pyrophosphate. This reaction would form the C-N bond between the diterpene and the purine, resulting in the characteristic 7,9-dialkylpurinium salt structure of agelasines.[6][7][8] The regioselectivity of this alkylation is critical for the formation of the final this compound structure.
The following diagram illustrates the proposed biosynthetic pathway:
Quantitative Data Summary
Currently, there is a lack of quantitative data regarding the enzymatic kinetics and precursor incorporation rates for this compound biosynthesis. The following table summarizes the structural diversity of the diterpenoid core found in various agelasines, which indirectly reflects the varied outputs of the proposed diterpene cyclases.
| Diterpenoid Skeleton | Representative this compound(s) | Source Organism (Example) | Reference(s) |
| Halimane | This compound C | Agelas mauritiana | [6] |
| Clerodane | This compound B, this compound F | Agelas sp. | [6] |
| Labdane | This compound D | Agelas sp. | [7] |
| Rearranged Clerodane | Agelamasine A | Agelas sp. | [9] |
Experimental Protocols for Pathway Elucidation
To validate the proposed biosynthetic pathway, a series of experiments can be designed. The following are detailed methodologies for key experiments.
Isotopic Labeling Studies
Objective: To trace the incorporation of precursors into the this compound molecule.
Protocol:
-
Precursor Synthesis: Synthesize isotopically labeled precursors, such as [1-¹³C]-acetate (for the MVA pathway), [1-¹³C]-glucose (for the MEP pathway), and [¹⁵N₅]-adenine.
-
Sponge Incubation: Collect fresh specimens of Agelas sponge. Cut small fragments and incubate them in aerated seawater containing the labeled precursor at a suitable concentration (e.g., 1-5 mM) for a defined period (e.g., 24-72 hours).
-
Metabolite Extraction: After incubation, wash the sponge fragments with fresh seawater, freeze-dry, and extract the metabolites using a suitable solvent system (e.g., methanol/dichloromethane).
-
Purification: Purify the this compound of interest from the crude extract using chromatographic techniques such as HPLC.
-
Analysis: Analyze the purified this compound using high-resolution mass spectrometry (HRMS) to determine the mass shift due to isotope incorporation and NMR spectroscopy (¹³C-NMR and ¹⁵N-NMR) to identify the positions of the incorporated isotopes.
Enzyme Assays
Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.
Protocol:
-
Homogenate Preparation: Prepare a cell-free homogenate of the Agelas sponge by grinding the tissue in a suitable buffer at 4°C.
-
Subcellular Fractionation: Separate the homogenate into cytosolic and microsomal fractions by differential centrifugation.
-
Terpene Synthase Assay:
-
Incubate the cytosolic fraction with GGPP and Mg²⁺ ions.
-
Extract the reaction mixture with an organic solvent (e.g., hexane).
-
Analyze the extract by GC-MS to identify the cyclized diterpene products.
-
-
Methyltransferase Assay:
-
Incubate the cytosolic fraction with adenine and radiolabeled [methyl-¹⁴C]-S-adenosylmethionine.
-
Separate the reaction products by TLC or HPLC.
-
Detect the formation of radiolabeled 9-methyladenine using a scintillation counter or autoradiography.
-
-
Alkyltransferase Assay:
-
This is the most challenging assay to develop due to the difficulty in obtaining the cyclized diterpene pyrophosphate substrate.
-
A coupled assay can be designed where the product of the terpene synthase reaction is directly used as a substrate for the alkyltransferase in the presence of 9-methyladenine.
-
The formation of this compound can be monitored by LC-MS.
-
Transcriptome Mining and Gene Expression Analysis
Objective: To identify candidate genes encoding the biosynthetic enzymes.
Protocol:
-
RNA Extraction and Sequencing: Extract total RNA from the Agelas sponge and perform transcriptome sequencing (RNA-Seq).
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo.
-
Search for sequences with homology to known terpene synthases, methyltransferases, and alkyltransferases using BLAST and conserved domain analysis.
-
-
Gene Expression Profiling: Compare the transcriptomes of sponge tissues actively producing agelasines with those that are not (if such a differential exists) to identify upregulated candidate genes.
-
Heterologous Expression: Clone the candidate genes into a suitable expression host (e.g., E. coli or yeast) and perform in vitro enzyme assays with the purified recombinant proteins to confirm their function.
The following diagram illustrates a general workflow for the investigation of the this compound biosynthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli [beilstein-journals.org]
- 3. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into S-adenosyl-l-methionine (SAM)-dependent methyltransferase related diseases and genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. This compound Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terpenyl-Purines from the Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
The Chemical Arsenal of Marine Sponges: Agelasines as a Paradigm of Defensive Prowess
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Marine sponges of the genus Agelas are prolific producers of a unique class of diterpenoid alkaloids known as agelasines. These compounds are pivotal to the sponge's chemical defense system, exhibiting a broad spectrum of bioactivities including potent antimicrobial, cytotoxic, and antifouling properties. This technical guide provides an in-depth analysis of the role of agelasines in the chemical defense of their host sponges. It consolidates quantitative data on their bioactivity, presents detailed experimental protocols for their evaluation, and elucidates their known mechanisms of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers in marine natural products, chemical ecology, and pharmacology, as well as for professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
Marine sponges, being sessile organisms, have evolved a sophisticated chemical defense system to deter predators, combat pathogens, and prevent biofouling.[1][2][3] The genus Agelas is a rich source of nitrogenous secondary metabolites, with agelasines being a prominent family of compounds.[4] Structurally, agelasines are characterized by a diterpene skeleton linked to a 9-methyladeninium moiety.[4] This unique chemical architecture underpins their diverse biological activities, which are central to the sponge's survival in the competitive marine environment.[5] This guide delves into the multifaceted defensive roles of agelasines, presenting a synthesis of the current scientific knowledge to aid in future research and drug discovery endeavors.
Antimicrobial Activity: A First Line of Defense
Agelasines provide a potent defense against pathogenic microorganisms. They exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant strains.[5][6] Several agelasine derivatives have also demonstrated significant activity against Mycobacterium tuberculosis.[5]
Quantitative Antimicrobial Data
The antimicrobial efficacy of various this compound compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| (+)-Agelasine B | Acinetobacter baumannii | 16 | [7] |
| (+)-Agelasine B | Klebsiella pneumoniae | >64 | [7] |
| (+)-Agelasine B | Pseudomonas aeruginosa | >64 | [7] |
| (+)-Agelasine B | Staphylococcus aureus | 2 | [7] |
| (+)-Agelasine B | Streptococcus pneumoniae | 4 | [7] |
| (+)-Agelasine B | Enterococcus faecalis | 4 | [7] |
| (+)-10-epithis compound B | Staphylococcus aureus | 1 | [7] |
| (+)-10-epithis compound B | Streptococcus pneumoniae | 8 | [7] |
| (+)-10-epithis compound B | Enterococcus faecalis | 4 | [7] |
| This compound D | Staphylococcus aureus | 12.5 | [8] |
| This compound D | Escherichia coli | 50 | [8] |
| This compound D | Mycobacterium tuberculosis | 25 | [8] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound compounds using the broth microdilution method.[9][10][11][12][13]
Materials:
-
Test this compound compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from a fresh agar (B569324) plate and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.
-
-
Assay Setup:
-
Add 100 µL of the diluted bacterial suspension to each well of a sterile 96-well microtiter plate.
-
Transfer 100 µL of each this compound dilution to the corresponding wells containing the bacterial suspension.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the this compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Experimental workflow for MIC determination.
Cytotoxic Activity: Deterring Predators
The production of cytotoxic compounds is a key strategy employed by sponges to deter predation.[1][2] Agelasines have demonstrated significant cytotoxic activity against a range of cancer cell lines, suggesting their potential role in warding off predators.[5][8]
Quantitative Cytotoxicity Data
The cytotoxic potential of agelasines is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound B | MCF-7 (Human breast cancer) | 2.99 | [14] |
| This compound B | SKBr3 (Human breast cancer) | 3.22 | [14] |
| This compound B | PC-3 (Human prostate cancer) | 6.86 | [14] |
| This compound B | Fibroblasts (non-cancerous) | 32.91 | [14] |
| This compound D | U-937 GTB (Lymphoma) | 2.6 | [5] |
| This compound D | RPMI 8226/s (Myeloma) | 1.2 | [5] |
| This compound D | CEM/s (Leukemia) | 2.4 | [5] |
| This compound D | ACHN (Renal) | 2.4 | [5] |
| This compound G | L1210 (Murine lymphoma) | 4.8 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[15][16]
Materials:
-
Test this compound compound
-
Mammalian cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the this compound) and a blank (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
-
Solubilization and Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. A Fish-feeding Laboratory Bioassay to Assess the Antipredatory Activity of Secondary Metabolites from the Tissues of Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ecology of Fear: Spines, Armor and Noxious Chemicals Deter Predators in Cancer and in Nature [frontiersin.org]
- 3. Chemical defense - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. smujo.id [smujo.id]
- 7. researchgate.net [researchgate.net]
- 8. (+)-agelasine D: improved synthesis and evaluation of antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2017197227A1 - Broth microdilution method for evaluating and determining minimal inhibitory concentration of antibacterial polypeptides - Google Patents [patents.google.com]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. The marine sponge toxin this compound B increases the intracellular Ca(2+) concentration and induces apoptosis in human breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Molecular Arsenal of the Sea: A Technical Guide to the Biological Targets of Agelasine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agelasine compounds, a family of diterpenoid alkaloids isolated from marine sponges of the genus Agelas, have garnered significant attention in the scientific community for their diverse and potent biological activities. These activities, ranging from antimicrobial and cytotoxic to the modulation of key cellular signaling pathways, underscore their potential as lead compounds in drug discovery. This technical guide provides an in-depth exploration of the known biological targets of this compound compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate further research and development in this promising area of natural product chemistry.
Core Biological Targets and Quantitative Data
The multifaceted bioactivities of this compound compounds stem from their interaction with several key protein targets. This section summarizes the primary biological targets identified to date and presents the available quantitative data on the inhibitory and binding activities of various this compound derivatives.
Table 1: Inhibition of Na+/K+-ATPase by this compound Compounds
| Compound | Source Organism | Target | Inhibition Data | Reference |
| This compound A-F | Agelas nakamurai | Na+,K+-ATPase | Inhibitory effects reported | [1] |
| This compound B | Agelas sp. | Pig brain Na+,K+-ATPase | Parabolic, noncompetitive inhibition with respect to ATP | [2] |
Table 2: Inhibition of Cbl-b E3 Ubiquitin Ligase by this compound Compounds
| Compound | Target | IC50 Value | Assay Type | Reference |
| This compound W | Cbl-b | 57 µM | In vitro enzymatic assay | [3][4] |
| This compound X | Cbl-b | 72 µM | In vitro enzymatic assay | [3][4] |
| This compound Y | Cbl-b | 66 µM | In vitro enzymatic assay | [3][4] |
Table 3: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by this compound Compounds
| Compound | Target | IC50 Value | Notes | Reference |
| This compound G | PTP1B | Not specified | Inhibitory activity reported | Not specified |
Table 4: Binding Affinity of this compound D to Mycobacterial Dioxygenase BCG3185c
| Compound | Target | Binding Affinity (KD) | Assay Type | Reference |
| This compound D | BCG3185c | 2.42 µM | Surface Plasmon Resonance (SPR) | [5][6][7] |
Signaling Pathways Modulated by this compound Compounds
The interaction of this compound compounds with their biological targets can initiate or inhibit critical signaling cascades within the cell. The following diagrams, generated using the DOT language, illustrate these pathways.
Cbl-b Mediated T-Cell Activation Pathway
Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins.
PTP1B in Insulin (B600854) Signaling
Caption: PTP1B negatively regulates insulin signaling by dephosphorylating the Insulin Receptor and IRS-1.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the replication and extension of the findings presented. This section provides detailed protocols for the key assays used to characterize the interaction of this compound compounds with their biological targets.
Protocol 1: Na+/K+-ATPase Inhibition Assay
This protocol outlines a colorimetric method to determine the inhibitory activity of this compound compounds on Na+/K+-ATPase.
Materials:
-
Enzyme Source: Purified Na+/K+-ATPase from a suitable source (e.g., porcine brain cortex).
-
Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂.
-
Control Buffer: 30 mM Imidazole-HCl (pH 7.4), 4 mM MgCl₂, 1 mM Ouabain (a specific Na+/K+-ATPase inhibitor).
-
Substrate: 4 mM Tris-ATP.
-
Stop Solution: 20% Sodium Dodecyl Sulfate (SDS).
-
Phosphate (B84403) Detection Reagent A: 3% ascorbic acid in 0.5 N HCl and 0.5% ammonium (B1175870) molybdate (B1676688) solution.
-
Phosphate Detection Reagent B: 2% sodium meta-arsenite, 2% trisodium (B8492382) citrate, and 2% acetic acid.
-
Test Compounds: this compound compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate and plate reader.
Procedure:
-
Prepare two sets of reaction mixtures in a 96-well plate:
-
Assay Wells: Add Assay Buffer and the test compound at various concentrations.
-
Control Wells: Add Control Buffer.
-
-
Add the enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding Tris-ATP to all wells.
-
Incubate the plate at 37°C for an appropriate time (e.g., 20-30 minutes).
-
Stop the reaction by adding the Stop Solution to all wells.
-
To determine the amount of inorganic phosphate (Pi) released, add Reagent A to each well and incubate on ice for 10 minutes.[8]
-
Add Reagent B to each well and incubate at 37°C for 10 minutes to develop the color.[8]
-
Measure the absorbance at 850 nm using a microplate reader.[8]
-
The Na+/K+-ATPase activity is calculated as the difference in Pi released between the assay and control wells.
-
The inhibitory activity of the this compound compound is expressed as the percentage of inhibition relative to the vehicle control.
Protocol 2: In Vitro Cbl-b Ubiquitination Assay
This protocol describes a method to assess the inhibitory effect of this compound compounds on the E3 ubiquitin ligase activity of Cbl-b, often by measuring its autoubiquitination.[9][10][11]
Materials:
-
Recombinant Proteins: Human E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and GST-tagged Cbl-b.
-
Ubiquitin: Biotinylated ubiquitin and unlabeled ubiquitin.
-
Reaction Buffer: Appropriate buffer containing ATP.
-
Detection Reagents: Anti-GST-SmBiT and Streptavidin-LgBiT conjugates (for luminescence-based detection).
-
Test Compounds: this compound compounds dissolved in DMSO.
-
384-well microplate and a luminescence plate reader.
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, ATP, and biotinylated ubiquitin in the reaction buffer.[11]
-
Prepare serial dilutions of the GST-tagged Cbl-b protein.
-
In a 384-well plate, add the reaction mixture and the Cbl-b dilutions.
-
Add the this compound test compounds at various concentrations to the respective wells.
-
Incubate the plate at 37°C for a defined period (e.g., 1-4 hours) with shaking to allow for the ubiquitination reaction.[11]
-
Add the detection reagent mixture containing anti-GST-SmBiT and Streptavidin-LgBiT conjugates.[11]
-
Incubate for 30 minutes with shaking.[11]
-
Add the luminescence substrate and read the signal immediately using a plate reader.[11]
-
A decrease in the luminescence signal in the presence of the this compound compound indicates inhibition of Cbl-b autoubiquitination.
-
IC50 values are calculated from the dose-response curves.
Protocol 3: PTP1B Inhibition Assay (pNPP-based)
This colorimetric assay measures the inhibition of PTP1B activity using the artificial substrate p-nitrophenyl phosphate (pNPP).[12][13]
Materials:
-
Enzyme: Recombinant human PTP1B.
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[13]
-
Substrate: p-nitrophenyl phosphate (pNPP).
-
Stop Solution: 1 M NaOH.[13]
-
Test Compounds: this compound compounds dissolved in DMSO.
-
96-well microplate and a microplate reader.
Procedure:
-
In a 96-well plate, add the Assay Buffer and the this compound test compound at various concentrations.
-
Add the PTP1B enzyme solution to each well.
-
Initiate the reaction by adding the pNPP solution to each well.
-
Incubate the plate at 37°C for a suitable time (e.g., 30 minutes).[14]
-
Stop the reaction by adding the Stop Solution.[13]
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.[12][14]
-
The percentage of inhibition is calculated by comparing the absorbance in the presence of the inhibitor to the control (enzyme and substrate without inhibitor).
-
IC50 values are determined from the resulting dose-response curves.
Protocol 4: Surface Plasmon Resonance (SPR) Assay for this compound D and BCG3185c Interaction
This protocol details the use of SPR to quantify the binding affinity between this compound D and its mycobacterial target, BCG3185c.[5]
Materials:
-
SPR Instrument: e.g., Biacore T200 system.
-
Sensor Chip: NTA sensor chip for His-tagged protein immobilization.
-
Recombinant Protein: His-tagged BCG3185c.
-
Analyte: this compound D in a suitable running buffer.
-
Running Buffer: Appropriate buffer for SPR analysis (e.g., HBS-EP+).
-
NTA Reagent Kit: For immobilization of the His-tagged protein.
Procedure:
-
Equilibrate the NTA sensor chip with the running buffer.
-
Immobilize the His-tagged BCG3185c protein onto the sensor chip surface according to the manufacturer's protocol to a target response level (e.g., 3000 Response Units).[5]
-
Prepare a series of dilutions of this compound D in the running buffer.
-
Inject the different concentrations of this compound D over the sensor surface for a defined association time (e.g., 120 seconds) at a constant flow rate (e.g., 30 µL/min).[5]
-
Allow for dissociation by flowing the running buffer over the sensor surface for a defined time.
-
Regenerate the sensor surface if necessary, according to the manufacturer's instructions.
-
The binding response is measured in real-time as a change in the refractive index at the sensor surface.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model).[5]
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.
Conclusion
The this compound compounds represent a rich source of bioactive molecules with well-defined biological targets. Their ability to inhibit key enzymes such as Na+/K+-ATPase, Cbl-b, PTP1B, and the mycobacterial dioxygenase BCG3185c provides a solid foundation for their further development as therapeutic agents. This technical guide has provided a comprehensive overview of these targets, along with quantitative data and detailed experimental protocols to aid researchers in this endeavor. The elucidation of the signaling pathways affected by these compounds further enhances our understanding of their mechanism of action and opens new avenues for targeted drug design. Continued investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives holds significant promise for the future of medicine.
References
- 1. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of inhibition of brain Na+,K+-ATPase by agelasidines and agelasines from a sea sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the target protein of this compound D, a marine sponge diterpene alkaloid, as an anti-dormant mycobacterial substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. znaturforsch.com [znaturforsch.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Anthelmintic Potential of Agelasine Alkaloids Against Parasitic Nematodes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of anthelmintic resistance in parasitic nematodes of livestock, particularly Haemonchus contortus (the barber's pole worm), presents a significant threat to global food security and animal welfare.[1][2] This has spurred the search for novel anthelmintic compounds with unique mechanisms of action. Marine natural products are a promising source of such compounds, and recent studies have highlighted the potential of agelasine alkaloids, isolated from marine sponges of the genus Agelas, as a novel class of anthelmintics.[1][2] This technical guide provides an in-depth overview of the current research on the anthelmintic properties of this compound alkaloids, with a focus on their activity against parasitic nematodes.
Quantitative Data on Anthelmintic Activity
A key study by Wijesekera et al. investigated the in vitro activity of several this compound alkaloids against the parasitic nematode Haemonchus contortus. The results, summarized in the table below, demonstrate the potent effects of these compounds on the motility and phenotype of the fourth-stage larvae (L4s) of this economically important parasite.[1][2]
| Compound | Concentration (µM) | Target Nematode and Stage | % Motility Reduction | Phenotypic Effect | % of Larvae with Phenotype | Reference |
| This compound B | 100 | H. contortus L4s | 50.5 | "Skinny" | 54 | [1][2] |
| This compound D | 100 | H. contortus L4s | 51.8 | "Skinny" | 50 | [1][2] |
| This compound Z | 100 | H. contortus L4s | No significant reduction | "Skinny" | 25 | [1][2] |
| Oxothis compound B | 100 | H. contortus L4s | No significant effect | None observed | N/A | [1] |
Table 1: In Vitro Anthelmintic Activity of this compound Alkaloids against Haemonchus contortus
Experimental Protocols
The following sections detail the methodologies employed in the key studies investigating the anthelmintic potential of this compound alkaloids.
Bioassay-Guided Fractionation and Isolation of this compound Alkaloids
The isolation of the active compounds was achieved through a bioassay-guided fractionation of an extract from the Australian marine sponge Agelas axifera.[1][2]
References
The Cbl-b Inhibitory Potential of Agelasine Diterpenoids: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) has emerged as a critical negative regulator of immune responses, particularly in T-cell activation.[1][2] As an E3 ubiquitin ligase, Cbl-b is responsible for marking key signaling proteins for degradation, thereby setting the activation threshold for immune cells.[2] The inhibition of Cbl-b is a promising therapeutic strategy in immuno-oncology, as it can lower this activation threshold and enhance the ability of the immune system to recognize and eliminate tumor cells.[1] Marine natural products, with their vast structural diversity, represent a promising source of novel Cbl-b inhibitors. Among these, diterpenoids isolated from sponges of the genus Agelas, particularly agelasine and ageliferin (B1246841) derivatives, have demonstrated inhibitory activity against Cbl-b.[1] This technical guide provides a comprehensive overview of the Cbl-b inhibitory activity of this compound diterpenoids, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Cbl-b Signaling Pathway in T-Cell Activation
Cbl-b plays a pivotal role in the negative regulation of T-cell activation. Upon T-cell receptor (TCR) engagement without co-stimulation, Cbl-b targets several key downstream signaling molecules, such as Phospholipase C-gamma 1 (PLC-γ1) and Protein Kinase C-theta (PKC-θ), for ubiquitination and subsequent proteasomal degradation.[3][4] This action dampens the signaling cascade that would otherwise lead to T-cell proliferation and effector function. Co-stimulation, for example through CD28, leads to the degradation of Cbl-b, thus removing this inhibitory signal and allowing for robust T-cell activation.[4]
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination.
Quantitative Data: Cbl-b Inhibitory Activity
Bioassay-guided fractionation of an extract from the coralline demosponge Astrosclera willeyana led to the isolation of several this compound diterpenoids and related Ageliferin alkaloids with Cbl-b inhibitory activity.[1] The inhibitory potency of these compounds was quantified by determining their half-maximal inhibitory concentration (IC50) values.
| Compound Class | Compound Name | Cbl-b IC50 (µM) | Reference |
| This compound Diterpenoids | This compound W | > 50 | [1] |
| This compound X | > 50 | [1] | |
| This compound Y | > 50 | [1] | |
| Ageliferins | N(1)-methylisoageliferin | 35 | [1] |
| Ageliferin | 25 | [1] | |
| 2-bromoageliferin | 28 | [1] | |
| N(1)-methylageliferin | 18 | [1] | |
| N(1')-methylageliferin | 22 | [1] | |
| N(1)-methyl-2-bromoageliferin | 19 | [1] | |
| N(1')-methyl-2'-bromoageliferin | 32 | [1] |
As the data indicates, the Ageliferin derivatives exhibited more potent inhibitory effects on Cbl-b compared to the this compound diterpenoids, with IC50 values ranging from 18 to 35 µM.[1] The this compound diterpenoids showed weak inhibitory activity with IC50 values greater than 50 µM.[1]
Experimental Protocols
The determination of Cbl-b inhibitory activity is crucial for the evaluation of potential drug candidates. A commonly used method is the in vitro Cbl-b ubiquitination assay, often performed in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.
Protocol: Cbl-b Auto-Ubiquitination TR-FRET Assay
This protocol measures the auto-ubiquitination of Cbl-b, a reliable proxy for its E3 ligase activity.
1. Principle: This assay quantifies the transfer of biotin-labeled ubiquitin to a GST-tagged Cbl-b protein. The proximity of a Terbium (Tb)-labeled anti-GST antibody (FRET donor) and a streptavidin-conjugated fluorophore (FRET acceptor) upon ubiquitination results in a FRET signal. Inhibitors of Cbl-b will disrupt this process, leading to a decrease in the FRET signal.
2. Materials:
-
Recombinant human Cbl-b (GST-tagged)
-
Recombinant human UBE1 (E1 enzyme)
-
Recombinant human UbcH5b (E2 enzyme)
-
Biotin-labeled Ubiquitin
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Terbium-labeled anti-GST antibody
-
Streptavidin-conjugated fluorophore (e.g., Cy5)
-
Test compounds (this compound diterpenoids) dissolved in DMSO
-
384-well low-volume white microplates
-
TR-FRET compatible microplate reader
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO and create a serial dilution in assay buffer. The final DMSO concentration should not exceed 1%.
-
Thaw all enzymes and ubiquitin on ice.
-
Prepare a master mix of E1, E2, and biotin-labeled ubiquitin in assay buffer.
-
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 4 µL of the E1/E2/ubiquitin master mix to each well.
-
Add 2 µL of recombinant Cbl-b to each well to initiate the reaction.
-
-
Reaction Incubation:
-
Initiate the ubiquitination reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding the detection reagents: Terbium-labeled anti-GST antibody and Streptavidin-conjugated fluorophore.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET microplate reader. Measure the emission at the appropriate wavelengths for the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: General experimental workflow for the Cbl-b in vitro TR-FRET assay.
Structure-Activity Relationship (SAR) Insights
Caption: Structural comparison and Cbl-b inhibitory activity of this compound diterpenoids and Ageliferins.
Conclusion
This compound diterpenoids and related Ageliferin alkaloids from marine sponges represent a novel class of natural products with Cbl-b inhibitory activity. The more potent Ageliferins provide a promising structural scaffold for the development of novel Cbl-b inhibitors for cancer immunotherapy. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers and drug development professionals to further investigate these and other natural products as potential modulators of the Cbl-b signaling pathway. Further structure-activity relationship studies and medicinal chemistry efforts are warranted to optimize the potency and drug-like properties of these marine-derived compounds.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (−)-Agelasine F
Authored for researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of (−)-Agelasine F, a marine sponge metabolite with notable antimycobacterial and cytotoxic activities.
(−)-Agelasine F is a diterpene-adenine hybrid natural product that has garnered significant interest in the scientific community due to its biological properties. The first total synthesis of this complex molecule was reported by Paulsen and Gundersen, utilizing (S)-carvone as a readily available and inexpensive chiral starting material.[1] Two distinct synthetic strategies were developed, both culminating in the successful synthesis of the target molecule. This document outlines the key experimental protocols and quantitative data from these synthetic routes.
Quantitative Data Summary
The following tables summarize the step-by-step and overall yields for the two primary synthetic routes to (−)-Agelasine F, starting from (S)-carvone.
Table 1: Synthesis of Diterpene Intermediate via Strategy 1
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Epoxidation | m-CPBA, CH2Cl2, 0 °C to rt | Epoxide | 95 |
| 2 | Rearrangement | H2SO4 (aq), THF, 0 °C | Diol | 85 |
| 3 | Oxidative Cleavage | NaIO4, H2O/THF | Keto-aldehyde | 90 |
| 4 | Aldol Condensation | L-proline, DMSO | Enone | 75 |
| 5 | Michael Addition | Me2CuLi, Et2O, -78 °C | Ketone | 88 |
| 6 | Wittig Reaction | Ph3P=CH2, THF | Alkene | 82 |
| 7 | Hydroboration-Oxidation | 9-BBN, THF; then H2O2, NaOH | Primary Alcohol | 91 |
| 8 | Mesylation | MsCl, Et3N, CH2Cl2 | Mesylate | 98 |
| 9 | Azide Substitution | NaN3, DMF | Azide | 93 |
| 10 | Reduction | H2, Pd/C, EtOH | Amine | 96 |
Table 2: Synthesis of Diterpene Intermediate via Strategy 2
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Robinson Annulation | (S)-carvone, MVK, pyrrolidine (B122466) | Wieland-Miescher Ketone analogue | 70 |
| 2 | Reduction | NaBH4, CeCl3, MeOH | Diol | 92 |
| 3 | Protection | TBDMSCl, imidazole, DMF | Silyl (B83357) Ether | 95 |
| 4 | Ozonolysis | O3, CH2Cl2/MeOH; then Me2S | Keto-aldehyde | 85 |
| 5 | Intramolecular Aldol | L-proline, DMSO | Bicyclic Enone | 78 |
| 6 | Conjugate Addition | Me2CuLi, Et2O, -78 °C | Ketone | 89 |
| 7 | Ketalization | Ethylene glycol, p-TsOH | Ketal | 96 |
| 8 | Reduction | LiAlH4, Et2O | Alcohol | 94 |
| 9 | Deprotection | TBAF, THF | Diol | 98 |
| 10 | Selective Tosylation | TsCl, pyridine | Primary Tosylate | 85 |
| 11 | Halogenation | LiBr, acetone | Bromide | 97 |
Table 3: Final Steps to (−)-Agelasine F
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 12 | Alkylation of Adenine | Diterpene Bromide, 9-methyladenine (B15306), K2CO3, DMF | (−)-Agelasine F | 65 |
Experimental Protocols
Detailed methodologies for key experiments in the total synthesis of (−)-Agelasine F are provided below.
Key Experiment 1: Robinson Annulation (Strategy 2, Step 1)
To a solution of (S)-carvone (1.0 equiv.) in dry toluene (B28343) (0.2 M) under an argon atmosphere was added pyrrolidine (1.2 equiv.). The mixture was stirred at room temperature for 30 minutes. Methyl vinyl ketone (MVK, 1.5 equiv.) was then added dropwise, and the reaction was heated to 60 °C for 24 hours. After cooling to room temperature, the reaction was quenched with saturated aqueous NH4Cl and extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the Wieland-Miescher ketone analogue.
Key Experiment 2: Ozonolysis (Strategy 2, Step 4)
The silyl ether intermediate (1.0 equiv.) was dissolved in a 3:1 mixture of CH2Cl2 and MeOH (0.05 M) and cooled to -78 °C. A stream of ozone was bubbled through the solution until a persistent blue color was observed. The solution was then purged with argon for 15 minutes to remove excess ozone. Dimethyl sulfide (B99878) (DMS, 5.0 equiv.) was added, and the reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the keto-aldehyde.
Key Experiment 3: Alkylation of 9-Methyladenine (Final Step)
To a solution of 9-methyladenine (1.2 equiv.) in anhydrous DMF (0.1 M) was added K2CO3 (3.0 equiv.). The mixture was stirred at room temperature for 30 minutes. The diterpene bromide (1.0 equiv.) in a small amount of DMF was then added, and the reaction mixture was heated to 80 °C for 12 hours. After cooling, the reaction was diluted with water and extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product was purified by preparative HPLC to afford (−)-Agelasine F as a white solid.
Visualizations
The following diagrams illustrate the synthetic workflows for the total synthesis of (−)-Agelasine F.
Caption: Synthetic Route to (−)-Agelasine F: Strategy 1.
Caption: Synthetic Route to (−)-Agelasine F: Strategy 2.
References
Application Notes & Protocols: Isolation and Purification of Agelasine from Agelas sp. Sponges
This document provides detailed methodologies for the isolation and purification of Agelasine, a class of diterpenoid alkaloids, from marine sponges of the genus Agelas. These compounds are of significant interest due to their diverse and potent biological activities, including antimicrobial, cytotoxic, and enzyme-inhibitory effects[1][2]. The protocols outlined below are intended for researchers, scientists, and drug development professionals.
Experimental Workflow
The overall process for isolating this compound involves several key stages, from the initial collection of the sponge to the final purification and characterization of the target compounds. The workflow is designed to systematically fractionate the complex chemical mixture present in the sponge extract, guided by analytical monitoring to track the compounds of interest.
Caption: General workflow for this compound isolation from Agelas sp. sponges.
Detailed Experimental Protocols
Step 1: Collection and Preparation of Sponge Material
-
Collection: Specimens of Agelas sp. sponges are collected, typically by scuba diving. A small sample should be preserved for taxonomic identification.
-
Handling: Upon collection, sponges are immediately frozen (e.g., at -20°C) to prevent enzymatic degradation of secondary metabolites.
-
Preparation: The frozen sponge material is freeze-dried (lyophilized) to remove water, which facilitates efficient extraction with organic solvents.
-
Grinding: The dried sponge material is cut into small pieces and then ground into a fine powder using a blender or mill to maximize the surface area for extraction.
Step 2: Extraction and Solvent Partitioning
This phase aims to create a crude extract and then separate it into fractions based on polarity[3][4].
-
Extraction: The powdered sponge material is exhaustively extracted at room temperature with a solvent mixture, typically dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) in a 1:1 ratio[4]. This process is often repeated multiple times (e.g., 3x) to ensure complete extraction.
-
Filtration and Concentration: The solvent from the combined extractions is filtered to remove solid sponge material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude organic extract.
-
Partitioning: The crude extract is suspended in an aqueous methanol solution (e.g., 90% MeOH) and partitioned against a non-polar solvent like hexane (B92381) to remove lipids and other non-polar constituents. The more polar layer (aqueous MeOH) is retained and may be further partitioned against a solvent of intermediate polarity, such as CH₂Cl₂. The resulting fractions (e.g., Hexane, CH₂Cl₂, and aqueous MeOH) are concentrated and stored for further purification.
Step 3: Chromatographic Purification
This multi-step process uses various chromatographic techniques to isolate individual this compound compounds from the complex fractions[5][6][7][8].
-
Initial Fractionation (Low-Resolution): The bioactive fraction (often the CH₂Cl₂ or MeOH fraction) is subjected to low-pressure column chromatography.
-
Technique: Vacuum Liquid Chromatography (VLC) or Flash Chromatography.
-
Stationary Phase: Silica gel is commonly used[9].
-
Mobile Phase: A stepwise gradient of increasing polarity is employed, starting with a non-polar solvent (e.g., hexane or CH₂Cl₂) and gradually increasing the proportion of a polar solvent (e.g., ethyl acetate, then methanol)[9]. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Intermediate Purification: Fractions identified as containing Agelasines (based on TLC and/or bioassays) are pooled and further purified.
-
Technique: Size-Exclusion Chromatography (SEC) or further column chromatography.
-
Stationary Phase: Sephadex LH-20 is often used to separate compounds based on size and polarity.
-
Mobile Phase: A solvent such as methanol is typically used.
-
-
Final Purification (High-Resolution): The final step involves High-Performance Liquid Chromatography (HPLC) to isolate pure compounds[4][9][10].
-
Technique: Preparative or semi-preparative Reverse-Phase HPLC (RP-HPLC).
-
Mobile Phase: A gradient system of acetonitrile (B52724) (ACN) and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%), is used to achieve high-resolution separation.
-
Step 4: Structure Elucidation and Purity Assessment
The identity and purity of the isolated compounds are confirmed using spectroscopic methods.
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound[3][5][10].
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are performed to elucidate the detailed chemical structure[3][10][11].
-
Purity Check: Analytical HPLC with a Diode Array Detector (DAD) is used to confirm the purity of the final compound.
Data Presentation
Quantitative data from the isolation process should be systematically recorded. The following tables provide examples of how to present this data.
Table 1: Representative Yields from Extraction and Fractionation Note: Yields are highly variable depending on the species, location, and collection time.
| Step | Input Material | Output Product | Representative Yield |
| Drying | Wet Agelas sp. sponge (1 kg) | Freeze-dried powder | ~250 g |
| Extraction | Freeze-dried powder (250 g) | Crude organic extract | ~25 g (10% of dry wt) |
| Partitioning | Crude extract (25 g) | Bioactive CH₂Cl₂ fraction | ~10 g |
| VLC | Bioactive fraction (10 g) | This compound-rich fraction | ~1.5 g |
| HPLC | This compound-rich fraction (1.5 g) | Pure this compound (e.g., this compound D) | 10-100 mg |
Table 2: Example Chromatographic Conditions for this compound Purification
| Stage | Technique | Stationary Phase | Mobile Phase / Eluent | Compound Isolated |
| Initial | Flash Chromatography | Silica Gel | Step gradient: Hexane -> Ethyl Acetate -> Methanol | Mixed this compound Fractions |
| Intermediate | SEC | Sephadex LH-20 | 100% Methanol | Partially purified Agelasines |
| Final | RP-HPLC | C18 (e.g., 10 x 250 mm) | Gradient: Water (0.1% TFA) / Acetonitrile (0.1% TFA) | This compound B, this compound D[5] |
| Final | RP-HPLC | Diol Column | Isocratic or gradient elution | This compound W, X, Y[10] |
Table 3: Representative Spectroscopic Data for this compound W (in CD₃OD) [10]
| Position | ¹³C NMR (δc, Type) | ¹H NMR (δH, mult., J in Hz) |
| Diterpene Moiety | ||
| 1 | 40.5, CH₂ | 1.43, m; 1.01, m |
| 5 | 50.1, CH | 1.63, dd (12.0, 2.0) |
| 9 | 151.5, C | - |
| 10 | 139.7, C | - |
| 17 | 21.6, CH₃ | 0.81, s |
| 20 | 16.5, CH₃ | 0.73, s |
| Adeninium Moiety | ||
| 2' | 149.5, CH | 8.57, s |
| 4' | 151.5, C | - |
| 5' | 112.4, C | - |
| 6' | 155.1, C | - |
| 8' | 148.0, CH | 8.44, s |
| N⁹-CH₃ | 36.6, CH₃ | 4.04, s |
This compound Signaling Pathway
Certain Agelasines have been shown to interact with key cellular signaling pathways. For instance, this compound G is an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) signaling pathway. By inhibiting PTP1B, this compound G can enhance insulin signaling[1][11].
Caption: Inhibition of PTP1B by this compound G enhances insulin signaling.
References
- 1. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antimicrobial Diterpene Alkaloids from an Agelas citrina Sponge Collected in the Yucatán Peninsula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. smujo.id [smujo.id]
- 6. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 7. TECHNIQUES FOR THE PURIFICATION AND CHARACTERIZATION OF ACTIVE COMPOUNDS [ebrary.net]
- 8. iipseries.org [iipseries.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methods for Synthesizing Bioactive Agelasine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agelasine and its analogs are a class of marine-derived diterpenoid alkaloids isolated from sponges of the genus Agelas. These compounds exhibit a wide range of potent biological activities, including antimicrobial, antifungal, antiprotozoal, and cytotoxic effects, making them promising candidates for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of bioactive this compound analogs, along with a summary of their biological activities and insights into their mechanisms of action.
Synthetic Strategies
The core structure of this compound analogs consists of a purine (B94841) scaffold, typically a 7,9-dialkylpurinium salt, linked to a diterpenoid side chain. The synthesis of these analogs generally involves two key stages: the preparation of the purine core and the synthesis of the terpenoid side chain, followed by their coupling.
A common and effective method for the synthesis of the 7,9-dialkylpurinium salt core is the N-alkylation of a suitable purine derivative. To achieve regioselectivity at the N7 position, a directing group is often employed at the N6 position of the purine ring. The choice of the directing group is crucial for maximizing the yield of the desired N7-alkylated product over the N9 isomer. Sterically hindered alkoxy groups, such as a tert-butoxy (B1229062) group, have been shown to be excellent directing groups, favoring N7-alkylation with high regioselectivity.
The terpenoid side chains can be synthesized from readily available natural products like (+)-manool or through multi-step organic synthesis. The final step in the synthesis of this compound analogs is typically the reductive cleavage of the directing group from the purine core.
Experimental Protocols
Key Experiment 1: Synthesis of N6-(tert-Butoxy)-9-methyl-9H-purine
This protocol describes the synthesis of a key intermediate, an N6-alkoxy-substituted purine, which serves as the scaffold for the subsequent N7-alkylation.
Materials:
-
6-Chloro-9-methyl-9H-purine
-
tert-Butoxyamine hydrochloride
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (EtOH)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of tert-butoxyamine hydrochloride in ethanol, add potassium hydroxide and stir at room temperature.
-
Filter the resulting mixture to remove potassium chloride.
-
To the filtrate, add 6-chloro-9-methyl-9H-purine.
-
Heat the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford N6-(tert-butoxy)-9-methyl-9H-purine.
Key Experiment 2: Synthesis of (+)-Agelasine D[1][2][3][4]
This protocol outlines the synthesis of (+)-Agelasine D, a well-studied analog with significant biological activity. The synthesis utilizes (+)-manool as the starting material for the diterpenoid side chain.
Step 1: Preparation of Copalyl Bromide from (+)-Manool
-
(+)-Manool is converted to the corresponding allylic bromide, copalyl bromide, through a multi-step synthetic sequence. An improved method involves the conversion of (+)-manool to pure (E)-copalyl bromide to avoid isomeric mixtures in the subsequent alkylation step.[1]
Step 2: N7-Alkylation of N6-(tert-Butoxy)-9-methyl-9H-purine with Copalyl Bromide [1]
-
Dissolve N6-(tert-butoxy)-9-methyl-9H-purine and copalyl bromide in dimethylacetamide (DMA).
-
Heat the reaction mixture at 50 °C and monitor its progress by TLC.
-
The use of the tert-butoxy directing group ensures high regioselectivity for the N7-alkylation.[1]
-
After the reaction is complete, cool the mixture and purify the crude product to obtain the 7,9-dialkylpurinium salt intermediate.
Step 3: Reductive Cleavage of the Directing Group [1]
-
Dissolve the 7,9-dialkylpurinium salt intermediate in a mixture of zinc (Zn), acetic acid (AcOH), methanol (B129727) (MeOH), and water (H₂O).
-
Heat the reaction mixture at 75 °C to effect the reductive cleavage of the tert-butoxy group.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture and remove the solvents under reduced pressure.
-
Purify the resulting residue by chromatography to yield (+)-Agelasine D.
Quantitative Bioactivity Data
The following tables summarize the reported in vitro biological activities of various this compound analogs.
Table 1: Cytotoxic Activity of this compound Analogs against Human Cancer Cell Lines
| Compound/Analog | Cell Line | IC₅₀ (µM) | Reference |
| This compound B | MCF-7 (Breast) | 2.99 | [2][3] |
| This compound B | SKBr3 (Breast) | 3.22 | [2][3] |
| This compound B | PC-3 (Prostate) | 6.86 | [2][3] |
| This compound D | Various Cancer Cells | Profound Activity | [4][1] |
| Agelasimine Analogs | Various Cancer Cells | ~1 | [5] |
| Ageliferins | Cbl-b Inhibition | 18-35 | [6] |
| Agelasines W-Y | Cbl-b Inhibition | >50 | [6] |
Table 2: Antimicrobial Activity of this compound Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| This compound E Analogs | Mycobacterium tuberculosis | Potent Inhibitors | [7] |
| 2-Methyl-agelasine analog | Mycobacterium tuberculosis | Beneficial | [8] |
| (+)-Agelasine D | M. tuberculosis, Gram+/Gram- bacteria | Broad Spectrum | [4][1] |
| Agelasimine Analogs | M. tuberculosis, Various bacteria | Broad Spectrum | [5] |
Signaling Pathways and Mechanisms of Action
Cytotoxic Mechanism of this compound B in Breast Cancer Cells
This compound B has been shown to induce apoptosis in human breast cancer cells through a mechanism involving the disruption of intracellular calcium homeostasis.[2][3][9]
Caption: this compound B induced apoptosis pathway in breast cancer cells.
This compound B inhibits the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, leading to a sustained increase in cytosolic Ca²⁺ levels.[2][3][9] This calcium overload triggers the activation of caspase-8 and the downregulation of the anti-apoptotic protein Bcl-2, ultimately culminating in programmed cell death (apoptosis).[2][3][9]
Radiosensitization by Agelas Extracts
Extracts from Agelas sponges have been found to enhance the efficacy of radiation therapy in hepatocellular carcinoma cells by inducing the production of reactive oxygen species (ROS).[10]
Caption: Agelas extracts enhance radiation-induced apoptosis via ROS production.
The increased levels of ROS in cancer cells treated with Agelas extracts appear to sensitize them to the cytotoxic effects of ionizing radiation, leading to enhanced apoptotic cell death.[10] This suggests a potential application for this compound analogs as adjuvant therapy in combination with radiotherapy.
Conclusion
The synthetic methods outlined in this document provide a robust framework for the generation of diverse this compound analogs. The significant and varied biological activities of these compounds, coupled with a growing understanding of their mechanisms of action, underscore their potential as lead structures in the development of novel therapeutics for a range of diseases, including cancer and infectious diseases. Further exploration of structure-activity relationships through the synthesis of new analogs will be crucial for optimizing their potency and selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The marine sponge toxin this compound B increases the intracellular Ca(2+) concentration and induces apoptosis in human breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. (+)-agelasine D: improved synthesis and evaluation of antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial and cytotoxic activity of this compound and agelasimine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimycobacterial activity of this compound E and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial and antineoplastic activities of this compound analogs modified in the purine 2-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Activity Testing of Agelasine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agelasines are a group of diterpenoid alkaloids, specifically 7,9-dialkylpurinium salts, isolated from marine sponges of the genus Agelas. These natural products are recognized for a variety of biological activities, including significant antimicrobial and cytotoxic effects. It is believed that agelasines serve as a chemical defense mechanism for the sponge against pathogenic microorganisms. Several agelasines, including agelasine A-I, have been identified, with compounds like (+)-agelasine D and (-)-agelasine F demonstrating broad-spectrum antibacterial and antifungal activity. This document provides detailed protocols for testing the antimicrobial properties of this compound and its derivatives, guidance on data interpretation, and an overview of its mechanism of action.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The antimicrobial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Below is a summary of reported MIC values for various this compound compounds against a range of bacterial and fungal pathogens.
| Compound | Microorganism | Type | MIC (µg/mL) | Reference |
| (+)-Agelasine D | Staphylococcus aureus (ATCC 25923) | Gram-positive Bacteria | 4 | [1] |
| Streptococcus pyogenes (ATCC 19615) | Gram-positive Bacteria | 4 | [1] | |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 32 | [1] | |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | 32 | [1] | |
| Mycobacterium tuberculosis | Acid-fast Bacteria | 6.25 | [1] | |
| (+)-Agelasine B | Acinetobacter baumannii (ATCC 17978) | Gram-negative Bacteria | 16 | [2] |
| Staphylococcus aureus | Gram-positive Bacteria | 1-8 | [2] | |
| Streptococcus pneumoniae | Gram-positive Bacteria | 1-8 | [2] | |
| Enterococcus faecalis | Gram-positive Bacteria | 1-8 | [2] | |
| (-)-Agelasidine C | Candida albicans | Fungus | 0.5 | [3] |
| (-)-Agelasidine (unspecified) | Candida albicans | Fungus | 4.0 - 8.0 | [3] |
| This compound Analogs (unspecified) | Candida albicans | Fungus | 0.59 - 4.69 | [4] |
| Proteus vulgaris | Gram-negative Bacteria | 9.38 - 18.75 | [4] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.
Materials:
-
This compound compound (dissolved in an appropriate solvent, e.g., DMSO, and then serially diluted in growth medium)
-
96-well microtiter plates (sterile)
-
Bacterial or fungal strains
-
Appropriate sterile growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)
-
Negative control (growth medium with solvent)
-
Inoculum suspension standardized to 0.5 McFarland turbidity
Protocol:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies of the test microorganism and suspend them in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
In the first column of wells, add 100 µL of the this compound stock solution to achieve the highest desired test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no this compound), and the twelfth column as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.
-
The final concentration of the inoculum in each well will be approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal cultures may require longer incubation times (24-48 hours) at a suitable temperature (e.g., 28-35°C).
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.
-
Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent. It is useful for screening purposes.
Materials:
-
This compound compound
-
Sterile filter paper disks (6 mm in diameter)
-
Petri dishes with Mueller-Hinton Agar (MHA)
-
Bacterial or fungal strains
-
Sterile swabs
-
Positive control antibiotic disks
-
Solvent for dissolving this compound
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three different directions to ensure a confluent lawn of growth.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the this compound-impregnated disks and the positive control antibiotic disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the Petri dishes and incubate at 35-37°C for 16-24 hours for bacteria.
-
-
Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
The size of the inhibition zone is proportional to the susceptibility of the microorganism to the this compound compound.
-
Mechanism of Action: Membrane Disruption
The primary antimicrobial mechanism of action for this compound and similar marine alkaloids is the disruption of the microbial cell membrane.[5] Unlike antibiotics that target specific intracellular processes like protein or DNA synthesis, this compound's cationic and lipophilic nature allows it to interact with and destabilize the integrity of the bacterial or fungal cell membrane.
This disruption can occur through several proposed models, such as the "carpet model" or the "barrel-stave model". In the carpet model , the this compound molecules accumulate on the surface of the microbial membrane, and once a threshold concentration is reached, they cause a detergent-like effect, leading to the formation of micelles and the eventual disintegration of the membrane. In the barrel-stave model , the this compound molecules insert themselves into the lipid bilayer, forming pores or channels that lead to the leakage of essential intracellular components and ultimately cell death.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antimicrobial Diterpene Alkaloids from an Agelas citrina Sponge Collected in the Yucatán Peninsula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Diterpene Alkaloids from the Caribbean Sponge Agelas citrina: Unified Configurational Assignments of Agelasidines and Agelasines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. smujo.id [smujo.id]
Application Notes and Protocols for Cytotoxicity Assays of Agelasine Compounds
Introduction
Agelasine compounds are a class of diterpenoid alkaloids isolated from marine sponges of the genus Agelas.[1][2] These natural products have garnered significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, antineoplastic, and cytotoxic effects.[3][4][5] Evaluating the cytotoxicity of this compound compounds is a critical first step in assessing their therapeutic potential. These application notes provide detailed protocols for commonly used cytotoxicity assays and methods to investigate the underlying mechanisms of cell death, tailored for researchers in pharmacology and drug development.
Data Presentation: Cytotoxicity of this compound Compounds
The cytotoxic activity of this compound compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. The table below summarizes reported IC50 values for various this compound compounds against several human cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound B | MCF-7 | Breast Cancer | 2.99 | [1][6] |
| SKBr3 | Breast Cancer | 3.22 | [1][6] | |
| PC-3 | Prostate Cancer | 6.86 | [1][6] | |
| Fibroblasts | Normal Cells | 32.91 | [1][6] | |
| This compound D | U-937 GTB | Lymphoma | 5.59 | [7] |
| RPMI 8226/s | Myeloma | 3.70 | [7] | |
| CEM/s | Leukemia | 4.68 | [7] | |
| ACHN | Renal Adenocarcinoma | 24.97 | [7] | |
| This compound G | L1210 | Murine Lymphoma | ~4.8 (3.1 µg/mL) | [2][7] |
| This compound Analogs | Various | Cancer Cell Lines | ~1.0 | [3] |
Experimental Protocols: Primary Cytotoxicity Screening
Three standard colorimetric assays are recommended for initial cytotoxicity screening of this compound compounds. They measure different cellular parameters: metabolic activity (MTT), cellular protein content (SRB), and membrane integrity (LDH).
MTT Assay (Metabolic Activity)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[8] Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan (B1609692) product.[9] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[8][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated cells (vehicle control) and medium-only wells (blank control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11] Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[10]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12]
-
Data Analysis: Subtract the average absorbance of the blank control from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
SRB Assay (Cellular Protein Content)
Principle: The Sulforhodamine B (SRB) assay is a method for determining cell density based on the measurement of total cellular protein content.[13] SRB, a bright pink aminoxanthene dye, binds to basic amino acid residues of proteins under mildly acidic conditions.[14][15] The amount of bound dye is proportional to the number of cells in the well.[14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50-100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the culture medium.[15] Incubate the plate at 4°C for at least 1 hour.
-
Washing: Carefully remove the supernatant and wash the wells five times with 1% (v/v) acetic acid to remove excess dye.[15] Allow the plates to air-dry completely.
-
SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[14][15] Stain at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four to five times with 1% acetic acid to remove unbound SRB dye.[15]
-
Dye Solubilization: Air-dry the plate. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[15]
-
Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.[14] Measure the absorbance at approximately 510-565 nm using a microplate reader.[13][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH Assay (Membrane Integrity)
Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[17] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[18][19] The assay uses an enzymatic reaction that converts a tetrazolium salt into a colored formazan product, proportional to the amount of LDH released.[17]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional control wells:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with 10 µL of a lysis solution (e.g., 10% Triton X-100) 45 minutes before the assay endpoint.[17]
-
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[17]
-
Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate.[11][17]
-
Add Reaction Mixture: Add 100 µL of the LDH Reaction Solution (containing substrate, cofactor, and diaphorase) to each well of the new plate.[17]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[11][17]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Visualization: Experimental Workflow
The following diagram illustrates a generalized workflow for performing a cell-based cytotoxicity assay.
References
- 1. The marine sponge toxin this compound B increases the intracellular Ca(2+) concentration and induces apoptosis in human breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and cytotoxic activity of this compound and agelasimine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-agelasine D: improved synthesis and evaluation of antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. zellx.de [zellx.de]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
Application Notes and Protocols for Na/K-ATPase Inhibition Assay Using Agelasine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Na+/K+-ATPase, also known as the sodium-potassium pump, is a vital transmembrane protein found in all animal cells. It actively transports sodium and potassium ions against their concentration gradients, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes. Due to its critical physiological role, the Na+/K+-ATPase is a significant target for drug discovery, particularly for cardiovascular and neurological disorders. Agelasines, such as Agelasine B, are marine sponge-derived diterpenoid alkaloids that have been identified as potent inhibitors of Na+/K+-ATPase.[1] This document provides detailed protocols for an in vitro Na+/K+-ATPase inhibition assay using this compound and outlines the associated signaling pathways.
Principle of the Assay
The activity of Na+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, which results in the release of inorganic phosphate (B84403) (Pi). The assay quantifies the amount of Pi produced in the presence and absence of a specific Na+/K+-ATPase inhibitor, such as ouabain, to distinguish Na+/K+-ATPase-specific activity from the activity of other ATPases. To determine the inhibitory effect of this compound, the Na+/K+-ATPase activity is measured across a range of this compound concentrations. The amount of liberated Pi is detected colorimetrically.
Quantitative Data Summary
The inhibitory effect of this compound B on Na+/K+-ATPase is potent and exhibits a noncompetitive mechanism with respect to ATP.[1] The following table summarizes the kinetic characteristics of this inhibition.
| Compound | Target Enzyme Source | Inhibition Type vs. ATP | Key Findings |
| This compound B | Pig Brain Na+/K+-ATPase | Parabolic Noncompetitive | Inhibition may result from the binding of two this compound B molecules to one enzyme.[1] |
Experimental Protocols
This protocol is adapted from established methods for measuring Na+/K+-ATPase activity based on the quantification of inorganic phosphate released from ATP hydrolysis.
Materials and Reagents
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)
-
This compound (e.g., this compound B)
-
ATP (Adenosine 5'-triphosphate disodium (B8443419) salt)
-
Ouabain (positive control inhibitor)
-
Assay Buffer: 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂, pH 7.4
-
Control Buffer: 30 mM Imidazole-HCl, 4 mM MgCl₂, 1 mM Ouabain, pH 7.4
-
Trichloroacetic acid (TCA)
-
Colorimetric reagent for phosphate detection (e.g., a solution containing ammonium (B1175870) molybdate (B1676688) and a reducing agent like ascorbic acid)
-
Phosphate standard solution
-
Microplate reader
-
96-well microplates
Experimental Workflow Diagram
Caption: Experimental workflow for the Na/K-ATPase inhibition assay using this compound.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare Assay Buffer and Control Buffer as described in the materials section.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of dilutions in Assay Buffer to achieve the desired final concentrations for the assay.
-
Prepare a working solution of Na+/K+-ATPase in Assay Buffer.
-
Prepare a stock solution of ATP in water.
-
-
Assay Setup:
-
Set up reactions in a 96-well microplate. For each condition, prepare triplicate wells.
-
Total Activity Wells: Add Assay Buffer.
-
Non-specific Activity Wells: Add Control Buffer (containing ouabain).
-
This compound Inhibition Wells: Add Assay Buffer containing the different concentrations of this compound.
-
Add the Na+/K+-ATPase working solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding ATP to all wells to a final concentration of 3 mM.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding cold TCA to each well.
-
-
Phosphate Detection:
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add the colorimetric phosphate detection reagent to each well.
-
Incubate at room temperature for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using the phosphate standard solution to determine the concentration of Pi in each well.
-
Calculate the Na+/K+-ATPase-specific activity by subtracting the non-specific activity (ouabain-containing wells) from the total activity.
-
Determine the percentage of inhibition for each this compound concentration relative to the Na+/K+-ATPase-specific activity without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).
-
Signaling Pathway of Na/K-ATPase Inhibition
Inhibition of Na+/K+-ATPase by ligands such as cardiac glycosides is known to trigger intracellular signaling cascades independent of the pump's ion-translocating function.[2][3] This signaling is initiated by a conformational change in the enzyme upon inhibitor binding, which leads to the activation of Src kinase.[4] Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), initiating downstream pathways like the Ras/Raf/MEK/ERK cascade, which are involved in regulating cell growth and proliferation.[5][6] While this pathway is well-established for inhibitors like ouabain, it is plausible that this compound, as a potent Na+/K+-ATPase inhibitor, may trigger a similar signaling cascade.
Signaling Pathway Diagram
Caption: Proposed signaling pathway initiated by Na/K-ATPase inhibition by this compound.
Conclusion
The protocols and information provided here offer a comprehensive guide for researchers interested in studying the inhibitory effects of this compound on Na+/K+-ATPase. The described assay is a robust method for quantifying the inhibitory potency of this compound and similar compounds. Understanding the subsequent signaling events provides a broader context for the cellular consequences of Na+/K+-ATPase inhibition, which is crucial for the development of novel therapeutics targeting this essential enzyme.
References
- 1. Mode of inhibition of brain Na+,K+-ATPase by agelasidines and agelasines from a sea sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid assay for the measurement of Na+,K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATPase Assay Kit. Colorimetric. Quantitative. (ab234055) | Abcam [abcam.com]
Application Notes and Protocols: Bioassay-Guided Fractionation of Agelasine from Sponge Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Marine sponges of the genus Agelas are a rich source of structurally diverse and biologically active secondary metabolites, particularly diterpenoid alkaloids known as agelasines.[1][2] These compounds have garnered significant interest in the scientific community due to their wide range of pharmacological activities, including antimicrobial, cytotoxic, anthelmintic, and enzyme inhibitory effects.[2][3][4] Bioassay-guided fractionation is a pivotal strategy for the targeted isolation of bioactive compounds like agelasines from complex sponge extracts. This process involves a stepwise separation of the extract, with each fraction being tested for a specific biological activity. The active fractions are then subjected to further purification until the pure, bioactive compound is isolated.
These application notes provide a comprehensive overview and detailed protocols for the bioassay-guided fractionation of agelasine from sponge extracts, intended to guide researchers in the discovery and development of novel therapeutic agents.
Data Presentation
Table 1: Bioactivity of this compound and Related Compounds from Agelas Sponges
| Compound | Sponge Source | Bioactivity | Quantitative Data (IC₅₀ / MIC) | Reference |
| This compound B | Agelas axifera | Anthelmintic (against H. contortus L4s) | 50.5% motility reduction at 100 µM | [5] |
| Agelas sp. | Cytotoxic (against MCF-7 human breast cancer cells) | IC₅₀ = 2.99 µM | [6] | |
| Cytotoxic (against SKBr3 human breast cancer cells) | IC₅₀ = 3.22 µM | [6] | ||
| Cytotoxic (against PC-3 human prostate cancer cells) | IC₅₀ = 6.86 µM | [6] | ||
| This compound D | Agelas nakamurai | Antibacterial (against M. smegmatis) | 18 mm inhibition zone at 20 µ g/disc | [7] |
| Agelas axifera | Anthelmintic (against H. contortus L4s) | 51.8% motility reduction at 100 µM | [5] | |
| This compound F (ageline A) | Agelas sp. | Antimicrobial (against S. aureus, B. subtilis, C. albicans) | - | [1] |
| Antituberculosis (against M. tuberculosis) | - | [1][2] | ||
| Cytotoxic (against Jurkat cells) | - | [1] | ||
| This compound G | Agelas sp. | Cytotoxic (against murine lymphoma L1210 cells) | IC₅₀ = 3.1 µg/mL | [3] |
| PTP1B inhibition | IC₅₀ = 15 µM | [7] | ||
| Nagelamides | Agelas sp. | Antibacterial (against M. luteus, B. subtilis, E. coli) | MIC = 2.08–33.3 µg/mL | [3] |
| Protein phosphatase 2A inhibition | IC₅₀ = 13-48 µM | [3] | ||
| Gracilioethers A–C | Agelas gracilis | Antimalarial (against P. falciparum) | IC₅₀ = 0.5–10 μg/mL | [8][9] |
| Ageliferins | Astrosclera willeyana | Cbl-b inhibition | IC₅₀ = 18-35 µM | [10] |
Experimental Protocols
Sponge Material Collection and Preparation
-
Collection: Specimens of Agelas sponges are collected by scuba diving from their natural marine habitat. It is crucial to properly document the collection site, depth, and date. A voucher specimen should be deposited in a recognized museum or research institution for taxonomic identification.[4]
-
Preparation: The collected sponge material is typically frozen immediately to preserve the chemical integrity of the secondary metabolites. For extraction, the frozen sponge is freeze-dried (lyophilized) and then ground into a fine powder to maximize the surface area for solvent extraction.[4]
Extraction of Crude Bioactive Material
-
Sequential Solvent Extraction: A common method involves sequential extraction with solvents of increasing polarity to separate compounds based on their solubility.[4]
-
The powdered sponge material is first extracted with a nonpolar solvent like n-hexane to remove lipids and other nonpolar constituents. This step is often repeated multiple times to ensure complete extraction.
-
The sponge residue is then extracted with a solvent mixture of intermediate polarity, such as dichloromethane/methanol (B129727) (CH₂Cl₂/MeOH, often in an 8:2 or 1:1 ratio).[4] This fraction is frequently where this compound and related alkaloids are found.
-
Finally, a polar solvent like methanol (MeOH) is used to extract the remaining polar compounds.
-
-
Direct Extraction: Alternatively, a direct extraction with a polar solvent like ethanol (B145695) or a CH₂Cl₂/MeOH mixture can be performed.[11]
-
Solvent Removal: After extraction, the solvents are evaporated under reduced pressure (e.g., using a rotary evaporator) to yield the crude extracts for each solvent system.
Bioassay-Guided Fractionation
This is an iterative process where the crude extract is separated into fractions, and each fraction is tested for the desired biological activity. The most active fraction is then selected for further separation.
-
Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC):
-
The bioactive crude extract (e.g., the CH₂Cl₂/MeOH extract) is adsorbed onto a solid support like silica (B1680970) gel.
-
The adsorbed material is packed into a VLC column.
-
The column is eluted with a stepwise gradient of solvents, starting from a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).
-
Several fractions are collected and concentrated.
-
Each fraction is then subjected to the bioassay (e.g., antimicrobial, cytotoxicity, or enzyme inhibition assay) to identify the fraction(s) containing the active compound(s).
-
-
Purification of Active Fractions (e.g., High-Performance Liquid Chromatography - HPLC):
-
The most active fraction(s) from the initial separation are subjected to further purification using reversed-phase HPLC (RP-HPLC).[4]
-
A C18 column is commonly used with a mobile phase gradient of water and an organic solvent like methanol or acetonitrile, often with a small percentage of an acid modifier like trifluoroacetic acid (TFA) (e.g., 0.1%).[4]
-
The elution is monitored by a UV detector.
-
Fractions are collected based on the elution profile.
-
The collected fractions are again tested in the bioassay to pinpoint the active peak(s).
-
This process may be repeated with different solvent systems or columns until a pure compound is isolated.
-
Structure Elucidation
Once a pure bioactive compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.[10]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Bioassay-Guided Fractionation of this compound.
Signaling Pathway: this compound B Induced Apoptosis
Caption: this compound B mechanism of action in inducing apoptosis.[6]
Logical Relationship: Bioassay-Guided Selection Process
Caption: Logical flow of the bioassay-guided selection process.
References
- 1. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. The marine sponge toxin this compound B increases the intracellular Ca(2+) concentration and induces apoptosis in human breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioactive Secondary Metabolites from the Marine Sponge Genus Agelas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Elucidating the Structure of Agelasine: An Application Note on NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agelasines are a class of diterpenoid alkaloids isolated from marine sponges of the genus Agelas.[1] These natural products exhibit a range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects, making them promising candidates for drug discovery and development.[1][2] The structural elucidation of these complex molecules is a critical step in understanding their structure-activity relationships and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the intricate three-dimensional structures of natural products like agelasines.[3][4] This application note provides a detailed guide on the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural characterization of agelasines.
Logical Workflow for Agelasine Structure Elucidation using NMR
The following diagram illustrates the logical workflow for determining the structure of an unknown this compound derivative using a combination of NMR experiments.
Caption: Logical workflow for this compound structure elucidation using NMR.
Data Presentation: NMR Data of Representative Agelasines
The following tables summarize the ¹H and ¹³C NMR chemical shift data for representative this compound compounds, as reported in the literature. These data are crucial for the identification and characterization of known agelasines and for the structural elucidation of new derivatives.
Table 1: ¹H and ¹³C NMR Data for this compound W (1) in CD₃OD [2]
| Position | δC, Type | δH (J in Hz) |
| 1 | 38.2, CH₂ | 1.55, m; 1.05, m |
| 2 | 19.4, CH₂ | 1.65, m |
| 3 | 42.2, CH₂ | 1.45, m |
| 4 | 34.0, C | |
| 5 | 54.7, CH | 1.25, m |
| 6 | 24.8, CH₂ | 1.80, m; 1.70, m |
| 7 | 36.8, CH₂ | 2.10, m; 1.95, m |
| 8 | 134.8, C | |
| 9 | 135.2, C | |
| 10 | 39.8, CH | 2.05, m |
| 11 | 121.4, CH | 5.36, t (4.0) |
| 12 | 24.1, CH₂ | 2.04, m |
| 13 | 18.8, CH₂ | 2.01, m; 1.83, m |
| 14 | 125.0, CH | 5.15, t (7.0) |
| 15 | 48.0, CH₂ | 4.95, d (7.0) |
| 16 | 16.2, CH₃ | 1.68, s |
| 17 | 17.5, CH₃ | 1.60, s |
| 18 | 21.8, CH₃ | 0.88, s |
| 19 | 33.5, CH₃ | 0.85, s |
| 20 | 15.8, CH₃ | 0.94, d (7.0) |
| 2' | 149.5, CH | 8.57, s |
| 4' | 151.5, C | |
| 5' | 112.4, C | |
| 6' | 155.1, C | |
| 8' | 148.0, CH | 8.44, s |
| 9'-NCH₃ | 36.6, CH₃ | 4.04, s |
Table 2: ¹H and ¹³C NMR Data for this compound Z (1) TFA salt in MeOH-d₄ [5]
| Position | δC, Type | δH, mult., (J in Hz) |
| 1 | 122.6, CH | 5.87, s |
| 2 | 202.7, C | - |
| 3a | 47.8, CH₂ | 2.42, d (16.1) |
| 3b | 1.98, d (16.1) | |
| 4 | 35.4, C | - |
| 5 | 46.1, C | - |
| 6a | 31.0, CH₂ | 2.11, m |
| 6b | 1.43, m | |
| 7a | 31.6, CH₂ | 1.64, m |
| 8 | 47.5, CH | 1.48, m |
| 9 | 47.2, CH | 2.19, dd (12.8, 3.7) |
| 10 | 176.4, C | - |
| 11a | 31.0, CH₂ | 2.08, m |
| 11b | 1.50, m | |
| 12a | 35.2, CH₂ | 2.10, m |
| 12b | 1.78, m | |
| 13 | 149.1, C | - |
| 14 | 115.8, CH | 5.55, t (7.0) |
| 15a | 48.6, CH₂ | 5.21, d (7.0) |
| 16 | 17.0, CH₃ | 1.88, s |
| 17 | 16.4, CH₃ | 0.98, d (6.8) |
| 18 | 27.8, CH₃ | 1.01, s |
| 19 | 28.8, CH₃ | 1.04, s |
| 20 | 23.2, CH₃ | 1.20, s |
| 2' | 157.1, CH | 8.47, s |
| 4' | 150.9, C | - |
| 5' | 111.2, C | - |
| 6' | 154.1, C | - |
| 8' | 141.9, CH | 9.33, s |
| 9-NCH₃ | 32.0, CH₃ | 3.98, s |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of agelasines are provided below. These protocols are based on standard NMR practices and can be adapted for different NMR spectrometers.[6][7][8][9][10][11][12][13][14][15][16][17]
Sample Preparation
-
Dissolve 1-5 mg of the purified this compound sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Ensure the final sample height in the NMR tube is approximately 4-5 cm.
1D NMR Spectroscopy
¹H NMR Protocol
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution and lineshape.
-
Acquire a standard ¹H NMR spectrum using a 90° pulse.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative number of protons.
¹³C NMR and DEPT Protocols
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a standard broadband proton-decoupled ¹³C NMR spectrum.
-
Acquire DEPT-45, DEPT-90, and DEPT-135 spectra to differentiate between CH, CH₂, and CH₃ groups.
-
Process and reference the spectra similarly to the ¹H NMR spectrum.
2D NMR Spectroscopy
The following diagram outlines the general experimental workflow for acquiring and processing 2D NMR data.
Caption: General experimental workflow for 2D NMR spectroscopy.
COSY (Correlation Spectroscopy) Protocol
-
Load a standard COSY pulse sequence.
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Acquire the data with an appropriate number of increments in the indirect dimension (t₁) and scans per increment.
-
Process the data using a 2D Fourier transform and apply appropriate window functions. Symmetrize the spectrum if necessary.
-
Analyze the cross-peaks to identify scalar-coupled protons.
HSQC (Heteronuclear Single Quantum Coherence) Protocol
-
Load a standard HSQC pulse sequence (gradient-enhanced and phase-sensitive is recommended).[6][12]
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Optimize the one-bond ¹J(C,H) coupling constant (typically ~145 Hz).
-
Acquire and process the data.
-
Analyze the cross-peaks which show direct one-bond correlations between protons and their attached carbons.[6]
HMBC (Heteronuclear Multiple Bond Correlation) Protocol
-
Load a standard HMBC pulse sequence (gradient-enhanced is recommended).[7][18]
-
Set the ¹H and ¹³C spectral widths.
-
Optimize the long-range coupling constant, ⁿJ(C,H) (typically 4-10 Hz).[6]
-
Acquire and process the data.
-
Analyze the cross-peaks which reveal correlations between protons and carbons over two to three bonds (and sometimes four).[6]
NOESY (Nuclear Overhauser Effect Spectroscopy) Protocol
-
Load a standard NOESY pulse sequence (phase-sensitive is recommended).[11][19]
-
Set the spectral widths in both dimensions.
-
Optimize the mixing time (d8) based on the molecular size of the this compound (typically 300-800 ms (B15284909) for small molecules).[10][13]
-
Acquire and process the data.
-
Analyze the cross-peaks which indicate through-space proximity of protons (typically < 5 Å), providing information about the relative stereochemistry.[13]
Conclusion
NMR spectroscopy is a powerful and essential technique for the complete structure elucidation of complex natural products like agelasines. A systematic approach employing a suite of 1D and 2D NMR experiments allows for the unambiguous determination of the planar structure and relative stereochemistry. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers in natural product chemistry and drug discovery, facilitating the efficient and accurate structural characterization of this compound derivatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 8. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 9. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 10. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 11. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 12. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 13. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 14. emory.edu [emory.edu]
- 15. TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 16. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 17. nmr.oxinst.com [nmr.oxinst.com]
- 18. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 19. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
High-performance liquid chromatography (HPLC) methods for Agelasine separation.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agelasines are a group of diterpenoid alkaloids isolated from marine sponges of the genus Agelas. These compounds exhibit a wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties, making them promising candidates for drug discovery and development. High-performance liquid chromatography (HPLC) is a crucial technique for the isolation, purification, and quantitative analysis of Agelasines from complex natural product extracts. This document provides detailed application notes and protocols for the reversed-phase HPLC separation of Agelasine compounds.
Experimental Protocols
Sample Preparation from Marine Sponge
A robust sample preparation protocol is critical for reliable HPLC analysis and to prevent column contamination.
-
Extraction:
-
Lyophilize the collected marine sponge material to remove water.
-
Grind the dried sponge tissue into a fine powder.
-
Perform sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like n-hexane to remove lipids, followed by a more polar solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol to extract the this compound alkaloids.
-
Concentrate the methanol or dichloromethane/methanol extract in vacuo to obtain a crude extract.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 10% methanol in water).
-
Load the dissolved extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10-20% methanol in water) to remove highly polar impurities.
-
Elute the this compound-containing fraction with a higher concentration of methanol (e.g., 80-100% methanol).
-
Evaporate the solvent from the eluted fraction and reconstitute the residue in the initial mobile phase for HPLC analysis.
-
Caption: Experimental workflow for the preparation of this compound samples for HPLC analysis.
Reversed-Phase HPLC Method
This protocol outlines a general reversed-phase HPLC method suitable for the separation of various this compound analogs. Optimization may be required based on the specific this compound profile of the sample.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV-Vis at 254 nm or 280 nm |
| Injection Volume | 10-20 µL |
Table 1: Representative Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (Methanol + 0.1% TFA) |
| 0 | 90 | 10 |
| 5 | 90 | 10 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 41 | 90 | 10 |
| 50 | 90 | 10 |
Quantitative Data Summary
The following table provides hypothetical retention time ranges for different this compound analogs based on their polarity. The exact retention times will vary depending on the specific HPLC system, column, and precise mobile phase composition. Generally, less polar Agelasines will have longer retention times in reversed-phase chromatography.
Table 2: Expected Retention Time Ranges for this compound Analogs
| Compound | Polarity | Expected Retention Time Range (minutes) |
| This compound C | More Polar | 15 - 20 |
| This compound D | Intermediate | 20 - 25 |
| This compound B | Intermediate | 22 - 27 |
| This compound F | Less Polar | 25 - 30 |
| This compound G | Less Polar | 28 - 33 |
Method Validation Parameters (Hypothetical Data)
For quantitative analysis, the HPLC method should be validated according to ICH guidelines. The following table presents typical performance characteristics for a validated method.
Table 3: Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Biological Activity and Signaling Pathway
Certain Agelasines have been shown to interact with specific cellular signaling pathways. For instance, this compound G has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin (B600854) signaling pathway. By inhibiting PTP1B, this compound G can enhance insulin signaling, making it a potential therapeutic target for conditions like type 2 diabetes.
Caption: this compound G inhibits PTP1B, enhancing the insulin signaling pathway.
Application of Agelasine in studying ion pump mechanisms.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agelasine and its derivatives, a class of diterpenoid alkaloids isolated from marine sponges of the genus Agelas, have garnered significant attention for their diverse biological activities. Among these, their potent inhibitory effects on key ion pumps, such as Na+/K+-ATPase and sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), make them valuable tools for studying the mechanisms of ion transport and for exploring potential therapeutic applications. This document provides detailed application notes and protocols for utilizing this compound in the investigation of ion pump function.
Agelasines are characterized by a 7,9-dialkylpurinium salt core structure. Notably, compounds like this compound B and agelasidine C have been identified as potent inhibitors of both Na+/K+-ATPase and SERCA pumps.[1][2] The inhibition of these essential ion transporters disrupts cellular ion homeostasis, leading to a cascade of downstream effects, including apoptosis in cancer cells.[3]
Data Presentation
The following table summarizes the available quantitative data on the inhibitory and cytotoxic effects of various this compound compounds.
| Compound | Target | Cell Line/Enzyme Source | IC50 Value (µM) | Reference |
| This compound B | Cytotoxicity (SERCA inhibition-mediated) | MCF-7 (Human breast cancer) | 2.99 | [3] |
| Cytotoxicity (SERCA inhibition-mediated) | SKBr3 (Human breast cancer) | 3.22 | [3] | |
| Cytotoxicity (SERCA inhibition-mediated) | PC-3 (Human prostate cancer) | 6.86 | [3] | |
| Cytotoxicity | Fibroblasts (Human) | 32.91 | [3] | |
| This compound B | Na+/K+-ATPase | Brain and Kidney | Potent inhibitor (Specific IC50 not provided) | [2] |
| Agelasidine C | Na+/K+-ATPase | Brain and Kidney | Potent inhibitor (Specific IC50 not provided) | [2] |
| This compound W, X, Y | Cbl-b ubiquitin ligase | - | > 50 | [4] |
Mechanism of Action on Ion Pumps
Na+/K+-ATPase Inhibition
This compound B and agelasidine C exhibit a distinct mechanism of Na+/K+-ATPase inhibition. Kinetic analyses have revealed the following key features:
-
Parabolic Inhibition: The inhibitory effect increases more than proportionally with the inhibitor concentration, suggesting a complex interaction with the enzyme.[2]
-
Noncompetitive Inhibition with respect to ATP: Agelasines do not compete with ATP for its binding site on the enzyme.[2] This indicates that their binding site is allosteric, affecting the enzyme's catalytic activity without directly blocking ATP binding.
-
Binding Stoichiometry: The parabolic nature of the inhibition suggests that two molecules of this compound or agelasidine C may bind to one molecule of the Na+/K+-ATPase enzyme.[2]
The interaction of this compound with the Na+/K+-ATPase can be visualized as follows:
SERCA Inhibition and Downstream Effects
This compound B is a potent inhibitor of the SERCA pump, which is responsible for sequestering Ca2+ ions into the sarcoplasmic/endoplasmic reticulum.[3] Inhibition of SERCA by this compound B leads to a sustained increase in the cytosolic Ca2+ concentration. This disruption of Ca2+ homeostasis triggers a signaling cascade that ultimately leads to apoptosis, particularly in cancer cells.[3]
The signaling pathway initiated by SERCA inhibition can be depicted as follows:
Experimental Protocols
The following are generalized protocols for studying the effects of this compound on Na+/K+-ATPase and SERCA activity. Researchers should optimize these protocols based on their specific experimental setup and the source of the enzyme.
Protocol 1: Determination of Na+/K+-ATPase Inhibition by this compound
This protocol is based on the measurement of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase (e.g., from porcine brain or kidney) or membrane preparations rich in the enzyme.
-
This compound compound (dissolved in a suitable solvent, e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.
-
ATP solution (100 mM).
-
Ouabain solution (a known Na+/K+-ATPase inhibitor, for control).
-
Malachite green reagent for phosphate detection.
-
96-well microplate.
-
Microplate reader.
Experimental Workflow:
Procedure:
-
Prepare a phosphate standard curve.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer.
-
This compound solution at various concentrations (or solvent control/ouabain).
-
Na+/K+-ATPase enzyme preparation.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add ATP to each well to a final concentration of 1-5 mM to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.
-
Reaction Termination: Stop the reaction by adding a solution like trichloroacetic acid (TCA).
-
Phosphate Detection: Add the malachite green reagent to each well.
-
Measurement: After a short incubation for color development, measure the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis: Calculate the amount of Pi released and determine the percent inhibition for each this compound concentration. The IC50 value can be calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Measurement of SERCA Activity Inhibition by this compound
This protocol measures the Ca2+-dependent ATPase activity of SERCA in isolated sarcoplasmic reticulum (SR) vesicles.
Materials:
-
Isolated SR vesicles (e.g., from rabbit skeletal muscle).
-
This compound compound.
-
Assay Buffer: 40 mM MOPS (pH 7.0), 80 mM KCl, 5 mM MgCl2, 0.2 mM EGTA.
-
ATP solution (100 mM).
-
CaCl2 solutions to achieve a range of free Ca2+ concentrations.
-
Thapsigargin (a specific SERCA inhibitor, for control).
-
Malachite green reagent.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a phosphate standard curve.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer.
-
This compound solution at various concentrations (or solvent control/thapsigargin).
-
SR vesicle suspension.
-
Varying concentrations of CaCl2 to establish a Ca2+ concentration gradient.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add ATP to a final concentration of 1 mM.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Reaction Termination: Stop the reaction with TCA.
-
Phosphate Detection: Add malachite green reagent.
-
Measurement: Read absorbance at ~620 nm.
-
Data Analysis: Determine the Ca2+-dependent ATPase activity by subtracting the basal ATPase activity (in the absence of added Ca2+) from the total activity. Calculate the percent inhibition by this compound and determine the IC50 value.
Conclusion
This compound and its analogs are powerful chemical probes for investigating the structure, function, and regulation of Na+/K+-ATPase and SERCA pumps. The protocols and data presented here provide a framework for researchers to utilize these marine natural products in their studies of ion transport mechanisms and to explore their potential as leads for the development of novel therapeutics targeting these essential cellular machines. The noncompetitive inhibitory action of agelasines on Na+/K+-ATPase suggests an allosteric regulatory mechanism that warrants further investigation. Similarly, the potent pro-apoptotic effects mediated by SERCA inhibition highlight the therapeutic potential of agelasines in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Mode of inhibition of brain Na+,K+-ATPase by agelasidines and agelasines from a sea sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The marine sponge toxin this compound B increases the intracellular Ca(2+) concentration and induces apoptosis in human breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Harnessing the Agelasine Scaffold for Novel Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agelasines, a family of diterpenoid alkaloids isolated from marine sponges of the genus Agelas, represent a versatile scaffold for the development of novel therapeutics.[1] These compounds, characterized by a 7,9-dialkylpurinium salt structure, exhibit a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-biofilm properties.[1][2] Their unique chemical architecture and diverse pharmacological profile make them attractive starting points for medicinal chemistry campaigns aimed at discovering new drugs with improved efficacy and novel mechanisms of action.
This document provides detailed application notes and experimental protocols for utilizing the agelasine scaffold in drug development. It is intended to guide researchers in the synthesis of this compound analogs, the evaluation of their biological activities, and the elucidation of their mechanisms of action.
Biological Activities and Therapeutic Potential
The therapeutic potential of agelasines stems from their ability to modulate multiple cellular pathways implicated in various diseases.
Anticancer Activity: this compound derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, including multidrug-resistant strains.[3][4] Their anticancer effects are mediated through various mechanisms, including the inhibition of key signaling proteins and the induction of apoptosis.
Antimicrobial Activity: The this compound scaffold has yielded compounds with potent activity against a variety of pathogenic microorganisms, including bacteria and protozoa.[2] Notably, certain analogs have shown efficacy against Mycobacterium tuberculosis.[3]
Anti-biofilm Activity: Biofilms are a major challenge in infectious diseases due to their inherent resistance to conventional antibiotics. This compound derivatives have emerged as promising anti-biofilm agents, capable of both inhibiting biofilm formation and eradicating established biofilms.
Data Presentation: Summary of Biological Activities
The following tables summarize the reported biological activities of various this compound derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of this compound Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| This compound D | U-937 GTB (Lymphoma) | 1.5 | [3] |
| RPMI 8226/s (Myeloma) | 0.9 | [3] | |
| CEM/s (Leukemia) | 1.2 | [3] | |
| ACHN (Renal) | 2.5 | [3] | |
| 2-Methylamino-agelasine analog | U-937 GTB (Lymphoma) | 0.8 | [2] |
| RPMI 8226/s (Myeloma) | 0.5 | [2] | |
| CEM/s (Leukemia) | 0.7 | [2] | |
| ACHN (Renal) | 1.8 | [2] |
Table 2: Antimicrobial Activity of this compound Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| This compound D | Staphylococcus aureus | 6.25 | [3] |
| Escherichia coli | 25 | [3] | |
| Mycobacterium tuberculosis | 12.5 | [3] | |
| 2-Methyl-agelasine analog | Mycobacterium tuberculosis | 6.25 | [2] |
| Plasmodium falciparum | 1.8 | [2] | |
| Leishmania infantum | 3.5 | [2] |
Table 3: Anti-biofilm Activity of this compound Analogs
| Compound/Analog | Microorganism | MBIC (µg/mL) | MBEC (µg/mL) | Reference |
| Elasnin (B607285) (structurally related) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.25-2.5 | 0.63-1.25 | [5] |
| This compound-related compound | Staphylococcus aureus | 200 | Not Reported | [6] |
| This compound-related compound | Escherichia coli | 100 | Not Reported | [6] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of agelasines are attributed to their interaction with multiple cellular targets and signaling pathways.
Inhibition of Cbl-b Ubiquitin Ligase: Some this compound analogs have been shown to inhibit the Casitas B-lineage lymphoma-b (Cbl-b) E3 ubiquitin ligase. Cbl-b is a negative regulator of T-cell activation, and its inhibition can enhance the immune response against cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial and antineoplastic activities of this compound analogs modified in the purine 2-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-agelasine D: improved synthesis and evaluation of antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mode of action of elasnin as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Testing of Agelasine against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of novel anti-tubercular agents with unique mechanisms of action. Agelasines, a group of diterpenoid alkaloids isolated from marine sponges of the genus Agelas, have demonstrated a range of biological activities, including antimicrobial effects. This document provides detailed application notes and protocols for the in vitro evaluation of Agelasine, specifically this compound F and D, against Mycobacterium tuberculosis. The protocols described herein cover the determination of minimum inhibitory concentration (MIC), intracellular anti-tubercular activity within macrophages, and cytotoxicity assessment.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the quantitative data on the anti-tubercular and cytotoxic activities of this compound F.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound F against Mycobacterium tuberculosis
| M. tuberculosis Strain | Resistance Profile | MIC (µg/mL) |
| H37Rv | Drug-Susceptible | 3.13[1][2][3] |
| Isoniazid-Resistant | Resistant to Isoniazid | 3.13[1] |
| Ethambutol-Resistant | Resistant to Ethambutol | 3.13[1] |
| Rifampicin-Resistant | Resistant to Rifampicin | 3.13[1] |
| Ethionamide-Resistant | Resistant to Ethionamide | 3.13[1] |
Table 2: Intracellular Activity and Cytotoxicity of this compound F
| Assay Type | Cell Line | Parameter | Concentration (µg/mL) |
| Intracellular Activity | Macrophages | EC90 (90% effective concentration) | 13-22[1][2][3] |
| Cytotoxicity | Vero cells | IC50 (50% inhibitory concentration) | 34[1][2][3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol outlines the determination of the MIC of this compound against M. tuberculosis using the MABA assay, a colorimetric method that assesses metabolic activity.
Materials:
-
Mycobacterium tuberculosis strains (e.g., H37Rv, resistant strains)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80
-
This compound (stock solution prepared in DMSO)
-
Isoniazid or other appropriate anti-TB drug (as a positive control)
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Sterile deionized water
-
Biosafety cabinet (BSL-3)
Procedure:
-
Preparation of Inoculum:
-
Culture M. tuberculosis in supplemented Middlebrook 7H9 broth until it reaches the mid-log phase of growth.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted suspension 1:25 in 7H9 broth to obtain the final inoculum.
-
-
Plate Setup:
-
Add 200 µL of sterile deionized water to the perimeter wells of the 96-well plate to minimize evaporation.
-
Dispense 100 µL of supplemented 7H9 broth into all test wells.
-
Prepare two-fold serial dilutions of this compound and the control drug directly in the microplate. The final concentrations should typically range from 0.1 to 100 µg/mL.
-
-
Inoculation:
-
Add 100 µL of the prepared M. tuberculosis inoculum to all wells containing the test compounds and to the drug-free control wells.
-
The final volume in each well should be 200 µL.
-
Include a sterility control well containing only 200 µL of broth.
-
-
Incubation:
-
Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After the initial incubation, add 25 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate at 37°C for 24 hours.
-
-
Reading the Results:
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Intracellular Activity Assay in Macrophages
This protocol assesses the ability of this compound to inhibit the growth of M. tuberculosis within macrophages.
Materials:
-
Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., J774)
-
RPMI-1640 medium supplemented with 10% FBS and L-glutamine
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Mycobacterium tuberculosis H37Rv
-
This compound
-
Sterile water
-
7H11 agar (B569324) plates
Procedure:
-
Macrophage Seeding and Differentiation (for THP-1 cells):
-
Seed THP-1 monocytes in a 96-well plate at a density of 5 x 10^4 cells per well.
-
Induce differentiation into macrophages by adding PMA to a final concentration of 20-50 ng/mL.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere until the cells are adherent.
-
-
Infection of Macrophages:
-
Wash the differentiated macrophages with warm RPMI-1640 medium.
-
Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10:1 (bacteria to cells).
-
Incubate for 4 hours to allow phagocytosis.
-
Remove the extracellular bacteria by washing the cells three times with warm RPMI-1640.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
Add the compound dilutions to the infected macrophages.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
Determination of Intracellular Viability (CFU Counting):
-
After incubation, aspirate the medium from each well.
-
Lyse the macrophages by adding 100 µL of sterile water to each well and incubating for 15-20 minutes.
-
Prepare serial dilutions of the cell lysates in 7H9 broth.
-
Plate the dilutions onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria. The EC90 is the concentration of the compound that reduces the CFU by 90% compared to the untreated control.
-
Cytotoxicity Assay using MTT Assay on Vero Cells
This protocol determines the cytotoxicity of this compound on a mammalian cell line (Vero cells) using the MTT assay.
Materials:
-
Vero cells (African green monkey kidney epithelial cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the medium from the cells and add the compound dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration.
-
Visualizations
Experimental Workflow for In Vitro Anti-Tubercular Testing
Caption: Workflow for MIC, intracellular activity, and cytotoxicity testing.
Proposed Mechanism of Action for this compound D
While the precise signaling pathway for all Agelasines against M. tuberculosis is not fully elucidated, research has identified a potential target for this compound D. The following diagram illustrates a proposed mechanism based on this finding.
Caption: Proposed mechanism of action for this compound D against M. tuberculosis.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the in vitro evaluation of this compound against Mycobacterium tuberculosis. The consistent activity of this compound F against both drug-susceptible and drug-resistant strains suggests a mechanism of action that is different from that of current first-line anti-TB drugs. Further investigation into the specific molecular targets and signaling pathways of various this compound compounds is warranted to fully understand their potential as novel anti-tubercular agents. The provided methodologies offer a robust starting point for researchers engaged in the discovery and development of new treatments for tuberculosis.
References
- 1. This compound F from a Philippine Agelas sp. sponge exhibits in vitro antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound F from a Philippine <i>Agelas</i> sp. sponge exhibits <i>in vitro</i> antituberculosis activity [repository.unesco.gov.ph]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Anti-Cancer Potential of Agelasine Analogs: A Guide for Researchers
For Immediate Release
[City, State] – December 19, 2025 – For researchers, scientists, and drug development professionals investigating novel cancer therapeutics, marine natural products represent a promising frontier. Among these, Agelasine and its analogs, derived from marine sponges of the Agelas species, have demonstrated significant anti-cancer activity. This document provides detailed application notes and protocols for evaluating the in vitro and in vivo anti-cancer efficacy of these compounds, complete with data presentation guidelines and visualizations of key signaling pathways.
Introduction to this compound Analogs
Agelasines are a class of diterpenoid alkaloids characterized by a purine (B94841) or a related nitrogenous heterocyclic core. These compounds have been shown to exhibit a range of biological activities, including potent cytotoxic effects against various cancer cell lines. Their unique structures and mechanisms of action make them attractive candidates for further investigation and development as anti-cancer drugs. This guide outlines the essential techniques to characterize their anti-cancer properties.
Data Presentation: Cytotoxicity of this compound Analogs
A critical first step in evaluating any potential anti-cancer compound is to determine its cytotoxic activity. The half-maximal inhibitory concentration (IC50) is a key quantitative measure. The following tables summarize the reported IC50 values for various this compound analogs against a panel of human cancer cell lines.
| This compound Analog | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound B | MCF-7 | Breast Adenocarcinoma | 2.99 | [1][2] |
| SKBr3 | Breast Adenocarcinoma | 3.22 | [1][2] | |
| PC-3 | Prostate Adenocarcinoma | 6.86 | [1][2] | |
| Fibroblasts (non-cancerous) | Normal | 32.91 | [1][2] | |
| (+)-Agelasine D | RPMI 8226 | Myeloma | ~1 | [3] |
| U-937 GTB | Histiocytic Lymphoma | ~1-5 | [3] | |
| CEM | T-cell Lymphoblastic Leukemia | ~1-5 | [3] | |
| ACHN | Renal Adenocarcinoma | ~5-10 | [3] | |
| (-)-Agelasidine A | HepG2 | Hepatocellular Carcinoma | 129.8 | [4] |
| Hep3B | Hepatocellular Carcinoma | 69.9 | [4] | |
| Primary Mouse Hepatocytes (non-cancerous) | Normal | >280 | [4] | |
| This compound Analogs (2F & 2G) | U937-GTB | Histiocytic Lymphoma | 0.55 - 4.2 | [5] |
| RPMI8226 | Myeloma | 0.55 - 4.2 | [5] | |
| CEM | T-cell Lymphoblastic Leukemia | 0.55 - 4.2 | [5] | |
| ACHN | Renal Adenocarcinoma | 0.55 - 4.2 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections provide step-by-step protocols for key experiments used to evaluate the anti-cancer activity of this compound analogs.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for MTT Assay
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. Several assays can be used to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (FITC), can be used to detect this event. Propidium (B1200493) iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live cells, thus it is used to identify late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the this compound analog at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Principle: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL assay detects these DNA strand breaks by enzymatically labeling the free 3'-hydroxyl termini with fluorescently labeled dUTPs.
Protocol:
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs, following the manufacturer's protocol.
-
Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Principle: Caspases are a family of proteases that are key executioners of apoptosis. Assays are available to measure the activity of specific caspases, such as the initiator caspase-8 and the executioner caspase-3. These assays typically use a caspase-specific peptide substrate conjugated to a colorimetric or fluorometric reporter.
Protocol:
-
Cell Lysis: Treat cells with the this compound analog and then lyse the cells to release their contents.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing the specific caspase substrate.
-
Incubation: Incubate at 37°C to allow the caspase to cleave the substrate.
-
Detection: Measure the absorbance or fluorescence of the released reporter molecule using a plate reader.
-
Data Analysis: Quantify the increase in caspase activity relative to untreated control cells.
Logical Flow of Apoptosis Evaluation
Cell Cycle Analysis
Principle: Anti-cancer agents can exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), preventing cell proliferation. Cell cycle analysis is performed by staining the DNA of fixed cells with a fluorescent dye like propidium iodide and analyzing the DNA content by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the this compound analog for a specified time and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the membranes.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in each phase of the cell cycle.
Mechanism of Action: Signaling Pathways
Understanding the molecular mechanisms by which this compound analogs exert their anti-cancer effects is crucial for drug development. Studies have indicated that these compounds can induce endoplasmic reticulum (ER) stress and disrupt intracellular calcium homeostasis.
Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis
This compound analogs, such as (-)-Agelasidine A, have been shown to induce ER stress, leading to apoptosis in cancer cells.[4] This involves the activation of the unfolded protein response (UPR).
This compound-Induced ER Stress Pathway
Disruption of Intracellular Calcium Homeostasis
This compound B has been reported to inhibit the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, leading to an increase in cytosolic calcium levels and subsequent apoptosis.[1][2]
This compound and Calcium Signaling Pathway
In Vivo Evaluation
Promising in vitro results should be followed by in vivo studies to assess the anti-cancer efficacy and potential toxicity in a living organism.
Xenograft Mouse Model
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the this compound analog, and tumor growth is monitored.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the this compound analog (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histology, Western blotting).
-
Data Analysis: Compare the tumor growth inhibition in the treatment group to the control group.
Conclusion
The evaluation of this compound analogs for their anti-cancer activity requires a multi-faceted approach, encompassing in vitro cytotoxicity, apoptosis, and cell cycle assays, as well as in vivo efficacy studies. The protocols and data presented in this guide provide a comprehensive framework for researchers to systematically investigate the therapeutic potential of this promising class of marine natural products. Further exploration of their structure-activity relationships and mechanisms of action will be crucial for the development of novel and effective cancer therapies.
References
- 1. The marine sponge toxin this compound B increases the intracellular Ca(2+) concentration and induces apoptosis in human breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (−)-Agelasidine A Induces Endoplasmic Reticulum Stress-Dependent Apoptosis in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Agelasine as an Antifouling Agent
Introduction
Agelasines are a group of diterpenoid alkaloids isolated from marine sponges of the genus Agelas.[1] These secondary metabolites have demonstrated a range of biological activities, including antimicrobial, cytotoxic, and antifouling properties.[1][2] Their potential as environmentally friendly antifouling agents stems from their ability to inhibit the settlement and metamorphosis of common fouling organisms, such as barnacles, and to deter the growth of microfoulers like bacteria and algae.[3][4][5] This document provides detailed protocols for testing the antifouling efficacy of Agelasine and its derivatives.
Data Presentation
The following tables summarize the reported antifouling and related biological activities of various this compound compounds.
Table 1: Antifouling Activity of this compound Compounds against Macrofouling Organisms
| Compound | Target Organism | Activity | EC50/ED50 | Toxicity (LC50) | Reference |
| This compound D | Balanus improvisus (Barnacle) Larvae | Settlement Inhibition | 0.11 µM | Low mortality at tested concentrations | [6][7] |
| (-)-Agelasine D | Balanus amphitrite (Barnacle) Larvae | Toxic | - | Significant toxicity | [8] |
| Mauritiamine | Balanus amphitrite (Barnacle) Larvae | Metamorphosis Inhibition | 15 µg/mL | Not Reported | [4] |
| Unspecified Pyrrole Alkaloid | Balanus amphitrite (Barnacle) Larvae | Metamorphosis Inhibition | 15 µg/mL | Not Reported | [3][9] |
| epi-Agelasine C | Ulva conglobata (Green Algae) | Spore Germination Inhibition | 50 ppm | Not Reported | [7] |
Table 2: Antimicrobial Activity of this compound and Related Compounds
| Compound | Target Organism | Activity | MIC/Inhibition Zone | Reference |
| This compound D | Staphylococcus epidermidis | Growth Inhibition | < 0.0877 µM | [5][8] |
| (-)-Agelasine D Oxime Derivative | Staphylococcus epidermidis | Biofilm Inhibition | - | [5] |
| Unspecified Pyrrole Alkaloid | Flavobacterium marinotypicum | Antibacterial | 10 mm inhibition zone at 10 µ g/disk | [3][9] |
| Agelasines A-F | Various Bacteria | Antimicrobial | Not specified | [10] |
| Agelasidines B and C | Staphylococcus aureus | Growth Inhibition | 3.3 µg/mL | [3] |
| Betaine Alkaloids (55 & 56) | Bacillus subtilis, Staphylococcus aureus | Antibacterial | 2.5 to 8.0 µg/mL | [3] |
Experimental Protocols
The following protocols describe the key experiments for evaluating the antifouling properties of this compound.
Protocol 1: Barnacle Larval Settlement and Metamorphosis Assay
This protocol is designed to assess the effect of this compound on the settlement and metamorphosis of barnacle cyprid larvae, a common model organism for macrofouling studies.
Materials:
-
This compound compound (dissolved in a suitable solvent, e.g., DMSO)
-
Competent cyprid larvae of Balanus amphitrite or Balanus improvisus
-
Sterile, filtered seawater (FSW)
-
24-well polystyrene plates
-
Microscope
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with FSW to obtain a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a solvent control (FSW with the same concentration of DMSO as the highest this compound concentration) and a negative control (FSW only).
-
Assay Setup: Add 1 mL of each test solution to the wells of a 24-well plate. Each concentration should be tested in triplicate.
-
Introduction of Larvae: Add 15-20 competent cyprid larvae to each well.
-
Incubation: Incubate the plates at a constant temperature (e.g., 25°C) in the dark for 24-48 hours.
-
Assessment: After the incubation period, count the number of settled (metamorphosed) and unsettled (swimming or dead) larvae in each well under a microscope.
-
Data Analysis: Calculate the percentage of settlement inhibition for each concentration relative to the negative control. Determine the EC50 (concentration that inhibits 50% of settlement) and LC50 (concentration that is lethal to 50% of the larvae) values.
Protocol 2: Anti-Algal Growth and Spore Germination Assay
This protocol evaluates the inhibitory effect of this compound on the growth and spore germination of marine algae, key components of initial biofilm formation.
Materials:
-
This compound compound
-
Axenic culture of a marine alga (e.g., Ulva conglobata)
-
Nutrient-enriched seawater medium (e.g., f/2 medium)
-
96-well microplates
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of Test Solutions: Prepare a range of this compound concentrations in the algal culture medium.
-
Spore Germination Assay:
-
Release algal spores into the medium.
-
Add the spore suspension to the wells of a 96-well plate containing the different this compound concentrations.
-
Incubate under appropriate light and temperature conditions for 72 hours.
-
Assess spore germination and germling growth microscopically or by measuring chlorophyll (B73375) fluorescence.
-
-
Growth Inhibition Assay:
-
Inoculate the wells of a 96-well plate containing the this compound test solutions with a known density of algal cells.
-
Incubate under optimal growth conditions.
-
Measure the algal growth over time (e.g., every 24 hours for 72 hours) by reading the absorbance at a specific wavelength (e.g., 680 nm) or by chlorophyll fluorescence.
-
-
Data Analysis: Calculate the percentage of inhibition for both spore germination and growth. Determine the EC50 value for each assay.
Protocol 3: Antibacterial Biofilm Inhibition Assay
This protocol assesses the ability of this compound to inhibit the formation of bacterial biofilms, which is the initial step in the marine biofouling process.
Materials:
-
This compound compound
-
Culture of a marine biofilm-forming bacterium (e.g., Staphylococcus epidermidis, Flavobacterium marinotypicum)
-
Bacterial growth medium (e.g., marine broth)
-
96-well polystyrene plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
-
Microplate reader
Procedure:
-
Preparation of Test Solutions: Prepare a range of this compound concentrations in the bacterial growth medium.
-
Assay Setup: Add the bacterial culture (adjusted to a specific optical density) to the wells of a 96-well plate containing the this compound test solutions. Include a negative control (medium only) and a positive control (bacteria in medium without this compound).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 30°C) for 24-48 hours without agitation to allow for biofilm formation.
-
Quantification of Biofilm:
-
Gently wash the wells with sterile seawater or phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the attached biofilm with crystal violet solution for 15 minutes.
-
Wash the wells again to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with 95% ethanol.
-
Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition for each this compound concentration compared to the positive control. Determine the minimum biofilm inhibitory concentration (MBIC).
Visualizations
The following diagrams illustrate the experimental workflows for testing the antifouling activity of this compound.
Caption: Overall experimental workflow for screening the antifouling activity of this compound.
Caption: Detailed workflow for the barnacle larval settlement assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antimicrobial and antineoplastic activities of this compound analogs modified in the purine 2-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifouling activity of the sponge metabolite this compound D and synthesised analogs on Balanus improvisus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Antifouling Compounds from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive Secondary Metabolites from the Marine Sponge Genus Agelas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Challenges and solutions in the total synthesis of Agelasine.
Agelasine Total Synthesis Technical Support Center
Welcome to the technical support center for the total synthesis of this compound and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the common chiral starting materials for the enantioselective synthesis of Agelasines, and what are their advantages?
A1: The choice of a chiral starting material is critical for establishing the stereochemistry of the diterpene core of Agelasines. The selection depends on the target enantiomer and the specific this compound analogue. Commercially available and inexpensive monoterpenoids are often preferred.
| Starting Material | Target this compound Example(s) | Key Advantages | Reference |
| (S)-(-)-Carvone | (–)‐this compound F | Inexpensive, commercially available, suitable for constructing the terpenoid part and controlling stereochemistry. | [1][2] |
| (R)-(+)-Pulegone | ent-Agelasine F | Provides access to the enantiomeric series of certain Agelasines. | [3] |
| (+)-Manool | (+)-Agelasine D | Readily available natural diterpene alcohol that can be converted to the required terpenoid side chain. | [2][3] |
| ent-Halimic acid | (+)-Agelasine C | Used as a starting material for the terpenic part, allowing for the establishment and correction of absolute configurations of natural products. | [4] |
Q2: What is the most challenging step in the total synthesis of this compound?
A2: A frequently cited challenge is the regioselective installation of the diterpenoid side chain onto the N-7 position of the 9-methyladenine (B15306) core.[5] The purine (B94841) ring system has multiple nucleophilic nitrogen atoms (N-1, N-3, N-7, N-9, and the exocyclic N6-amino group), leading to potential side reactions and mixtures of isomers.
Q3: How can I improve the regioselectivity of the N-7 alkylation of the purine ring?
A3: Achieving high regioselectivity for N-7 alkylation on a 9-substituted adenine (B156593) requires a directing group at the N6-position. A common strategy is to use an N6-methoxy group. However, this can still lead to the formation of N6-alkylated byproducts.[5] An alternative approach involves using a bulky protecting group on the N6-hydroxylamine, such as a tert-butyldimethylsilyl (TBDMS) group, which has been shown to dramatically improve the selectivity of alkylation at N-7.[2][6]
Q4: What are the recommended methods for purifying the final this compound products?
A4: Agelasines are 7,9-dialkylpurinium salts, which exist as charged quaternary ammonium (B1175870) compounds.[2][7] This property makes purification by standard silica (B1680970) gel chromatography challenging. Ion-exchange chromatography is a frequently used and effective method for the purification of these polar, salt-like compounds.[4]
Q5: The spectral data of my synthetic product does not match the reported data for the natural product. What could be the issue?
A5: There are several potential reasons for discrepancies in spectral data:
-
Structural Revision: The originally proposed structures of some this compound-related natural products have been revised based on evidence from total synthesis. For example, the synthesis of (+)-Agelasine C led to a revision of the absolute configuration of the natural product (-)-Agelasine C.[4][7] Similarly, the synthesis of the proposed structure for ageloxime D did not match the natural product's data, leading to a structural re-evaluation.[6]
-
Stereochemistry: An incorrect stereoisomer may have been synthesized. The absolute configurations of Agelasines are often determined by stepwise chemical degradation and comparison of optical rotation with known compounds, which can sometimes lead to incorrect assignments.[3][7]
-
Counterions: The counterion associated with the quaternary adeninium salt can vary depending on the purification protocol (e.g., HCO₂⁻, CF₃CO₂⁻, Cl⁻) and can influence spectral data.[7]
-
Solvent Effects: Optical rotation measurements are highly dependent on the solvent used. Ensure that you are using the same solvent as reported in the literature for comparison.[7]
-
Deuterium Exchange: The H-8' proton of the adenine moiety in Agelasines is labile and can undergo rapid H/D exchange when dissolved in deuterated methanol (B129727) (MeOH-d₄) for NMR analysis. This leads to a gradual decrease and eventual disappearance of the H-8' signal in the ¹H NMR spectrum.[8][9]
Troubleshooting Guides
Guide 1: Poor Regioselectivity in N-7 Alkylation
-
Problem: The reaction to attach the diterpene side chain to the 9-methyladenine core results in a mixture of N-7, N-9, and/or N-6 alkylated products, leading to low yields of the desired this compound.[5]
-
Analysis Workflow:
-
Solutions:
-
Use a Directing Group: If not already in use, introduce a directing group at the N6 position. An N6-[tert-butyl(dimethyl)silyloxy] group is highly effective for directing alkylation to the N-7 position. [6] 2. Optimize Conditions for N6-Methoxy: If using the common N6-methoxy directing group, be aware that N6-alkylation can still be a significant side reaction. [5]Optimization of the solvent (e.g., DMA) and temperature may improve the N-7/N-6 ratio.
-
Purification: Be prepared to separate the resulting isomers using advanced techniques like ion-exchange chromatography or HPLC.
-
Guide 2: Difficulty with Final Product Purification
-
Problem: The final this compound product is highly polar and salt-like, making it difficult to purify using standard silica gel flash chromatography. It may streak on the column or fail to elute.
-
Solutions:
-
Ion-Exchange Chromatography: This is the most effective method. Use a strong or weak cation exchange resin to bind the positively charged this compound. The product can then be eluted by washing with a salt gradient or a solution containing a counter-ion (e.g., ammonium acetate, NaCl). This method is explicitly mentioned for the synthesis of this compound B. [4] 2. Reversed-Phase HPLC: For analytical or small-scale preparative work, reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with an additive like TFA or formic acid) can be effective. [10] 3. Precipitation/Crystallization: In some cases, the product may be induced to precipitate or crystallize from a suitable solvent system.
-
Experimental Protocols
Protocol 1: Key Steps for the Synthesis of (+)-Agelasine D Analogues
This protocol highlights the general strategy for installing the diterpene side chain onto a protected purine core, a critical step in many this compound syntheses. [5][6]
-
Step 1: Preparation of the Diterpenoid Bromide (from (+)-Manool)
-
Step 2: N-7 Alkylation with a Directing Group (Example with N6-TBDMS-oxy)
-
Protection: Start with 6-chloro-9-methyl-9H-purine. React it with a protected hydroxylamine, such as O-(tert-butyldimethylsilyl)hydroxylamine, to form N6-[tert-butyl(dimethyl)silyloxy]-9-methyl-9H-purin-6-amine.
-
Alkylation: Dissolve the protected purine and the diterpenoid bromide in an appropriate solvent like N,N-Dimethylacetamide (DMA).
-
Heat the reaction mixture (e.g., to 50 °C) and monitor by TLC or LC-MS until the starting material is consumed. [5]The bulky TBDMS-oxy group effectively blocks N-6 and directs the incoming diterpenoid electrophile to the N-7 position.
-
-
Step 3: Deprotection
-
After purification of the protected 7,9-dialkylpurinium salt, the TBDMS group is removed.
-
This can be achieved under mild conditions using a fluoride (B91410) source, such as ammonium fluoride (NH₄F), to yield the final N6-hydroxythis compound analogue. [2][6] 3. Alternatively, if an N6-methoxy group was used and needs to be converted to an N6-amino group, reductive conditions such as Zinc in acetic acid can be employed.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Cristin stenges fra og med 15.12.2025 - Cristin [cristin.no]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and antimicrobial activities of N6-hydroxythis compound analogs and revision of the structure of ageloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Diterpene Alkaloids from the Caribbean Sponge Agelas citrina: Unified Configurational Assignments of Agelasidines and Agelasines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthelmintic Potential of this compound Alkaloids from the Australian Marine Sponge Agelas axifera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Maximizing Agelasine Yield from Sponge Extraction
Welcome to the technical support center for Agelasine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield of this compound from sponge extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from sponges?
A1: The most frequently employed methods for this compound extraction are conventional solvent extraction techniques such as maceration and Soxhlet extraction. More modern and efficient methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are also being adopted to improve yields and reduce extraction times. The choice of method often depends on the available equipment, the scale of the extraction, and the specific this compound derivative being targeted.
Q2: Which solvents are most effective for this compound extraction?
A2: A range of solvents with varying polarities are used, often in a stepwise manner to fractionate the extract. Common solvents include n-hexane for initial defatting, followed by more polar solvents like dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) to extract the diterpenoid alkaloids, including Agelasines.[1] The selection of solvents is critical and can significantly impact the extraction efficiency.
Q3: How can I minimize the degradation of this compound during extraction?
A3: Agelasines can be sensitive to heat and certain pH conditions. Prolonged exposure to high temperatures, such as in Soxhlet extraction, can lead to thermal degradation. It is advisable to use lower boiling point solvents or employ non-thermal extraction methods like Ultrasound-Assisted Extraction (UAE). Additionally, studies have shown that the H-8' proton on the adenine (B156593) ring of some Agelasines is labile, suggesting potential instability in certain pH environments.[1] Maintaining a neutral or slightly acidic pH during extraction and purification may help to preserve the integrity of the compounds.
Q4: What are some key factors that influence the yield of this compound?
A4: Several factors can significantly affect the final yield of this compound:
-
Sponge Species and Origin: Different species of Agelas produce varying profiles and quantities of Agelasines.[2] The geographical location and environmental conditions where the sponge is collected can also influence its secondary metabolite content.
-
Post-Harvest Handling: The method of storing and drying the sponge material post-harvest is crucial. Freeze-drying is often preferred over air-drying to better preserve the integrity of bioactive compounds.
-
Particle Size: Grinding the sponge material to a fine, uniform powder increases the surface area for solvent penetration and can improve extraction efficiency.
-
Extraction Method and Parameters: The choice of extraction technique and the optimization of its parameters (e.g., temperature, time, solvent-to-solid ratio) are critical for maximizing yield.
Troubleshooting Guide
Problem 1: Low or no yield of this compound in the final extract.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Polarity | The chosen solvent may not be optimal for solubilizing the target this compound. Perform sequential extractions with solvents of increasing polarity (e.g., n-hexane → dichloromethane → methanol). |
| Inefficient Extraction Method | Traditional methods like maceration may result in lower yields. Consider using more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance extraction efficiency. |
| Degradation of this compound | Agelasines can be heat-sensitive. If using a heat-based method like Soxhlet, reduce the extraction temperature by using a lower boiling point solvent or switch to a non-thermal method. Also, be mindful of the pH of your extraction and purification solutions. |
| Poor Quality Sponge Material | The concentration of this compound can vary between sponge specimens. If possible, source sponge material from a location and species known to have a high this compound content. Ensure proper post-harvest handling (e.g., freeze-drying). |
| Insufficient Extraction Time | For passive methods like maceration, ensure the sponge material has been in contact with the solvent for a sufficient duration (often 24-48 hours with agitation). |
Problem 2: Inconsistent yields between extraction batches.
| Possible Cause | Troubleshooting Step |
| Variability in Sponge Material | Natural variation in the secondary metabolite content of sponges is common. If possible, homogenize a larger batch of dried sponge powder to ensure consistency between extractions. |
| Inconsistent Extraction Parameters | Ensure that all extraction parameters (e.g., temperature, time, solvent volume, particle size) are kept consistent between batches. |
| Incomplete Solvent Removal | Residual solvent in the crude extract can affect the accuracy of yield calculations. Ensure complete removal of solvents under reduced pressure before weighing the final product. |
Data Presentation: this compound Yields from Various Agelas Species
The following table summarizes the reported yields of various this compound compounds from different Agelas species, as documented in scientific literature. Please note that direct comparison of yields can be challenging due to variations in extraction methods, sponge collection locations, and analytical techniques.
| This compound Compound | Agelas Species | Extraction Method | Reported Yield (% of dry weight or mg/kg) | Reference |
| This compound J | Agelas cf. mauritiana | Dichloromethane-methanol gradient chromatography | 7 mg from 19 g of a main fraction | [3] |
| This compound K | Agelas cf. mauritiana | Dichloromethane-methanol gradient chromatography | 1.4 mg from 19 g of a main fraction | [3] |
| This compound W | Astrosclera willeyana | Diol flash chromatography and C18 HPLC | 7.0 mg from 2127 g of wet sponge | |
| This compound X | Astrosclera willeyana | Diol flash chromatography and C18 HPLC | 18.9 mg from 2127 g of wet sponge | |
| This compound Y | Astrosclera willeyana | Diol flash chromatography and C18 HPLC | 4.7 mg from 2127 g of wet sponge | |
| This compound Z | Agelas axifera | Reversed-phase HPLC | Not specified | [1] |
| This compound B | Agelas axifera | Reversed-phase HPLC | Not specified | [1] |
Experimental Protocols
Protocol 1: General Maceration Protocol for this compound Extraction
-
Preparation of Sponge Material:
-
Freeze-dry the fresh sponge material to remove water.
-
Grind the dried sponge into a fine powder using a blender or grinder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Weigh the dried sponge powder and place it in a suitable flask.
-
Add a non-polar solvent such as n-hexane at a solvent-to-solid ratio of approximately 10:1 (v/w) to remove lipids.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture and discard the n-hexane extract.
-
Air-dry the sponge residue.
-
To the residue, add a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (typically 1:1 v/v) at a 10:1 solvent-to-solid ratio.
-
Macerate for 24-48 hours with constant stirring at room temperature.
-
-
Concentration and Fractionation:
-
Filter the CH₂Cl₂/MeOH extract to separate the sponge residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The crude extract can then be subjected to further purification steps.
-
Protocol 2: General Purification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Dissolve a portion of the crude extract in the mobile phase to be used for HPLC.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of methanol and water, often with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.
-
Detection: UV detection at wavelengths between 254 nm and 280 nm is typically used to monitor the elution of this compound compounds.
-
-
Fraction Collection:
-
Collect fractions as they elute from the column based on the UV chromatogram.
-
Analyze the collected fractions for the presence of the desired this compound using techniques like mass spectrometry and NMR.
-
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound from marine sponges.
References
- 1. Anthelmintic Potential of this compound Alkaloids from the Australian Marine Sponge Agelas axifera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]
- 3. Agelasines J, K, and L from the Solomon Islands Marine Sponge Agelas cf. mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming stability issues with Agelasine compounds in solution.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Agelasine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound compound appears to be losing activity in solution. What are the potential causes?
A1: Loss of activity for this compound compounds in solution can be attributed to several factors. A key documented issue is their instability in protic solvents like methanol (B129727), where they can undergo rapid deuterium (B1214612) exchange at the H-8' position of the adenine (B156593) moiety, suggesting a general reactivity in such solvents. Other potential causes for degradation include exposure to non-optimal pH, elevated temperatures, and light. It is crucial to use appropriate solvents and storage conditions to maintain the compound's integrity.
Q2: What is the recommended solvent for preparing stock solutions of this compound compounds?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound compounds. DMSO is a polar aprotic solvent that is less likely to participate in degradation reactions compared to protic solvents like methanol or ethanol.
Q3: How should I store my this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Protect the solutions from light by using amber vials or by wrapping the vials in foil.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to compound stability?
A4: Yes, inconsistent results can be a direct consequence of compound degradation. If the compound degrades in the culture medium over the course of the experiment, its effective concentration will decrease, leading to variability in the observed biological effects. It is advisable to perform a stability test of the this compound compound in your specific cell culture medium under the conditions of your assay.
Q5: Are there any known incompatibilities of this compound compounds with common labware?
A5: While there is no specific literature on the incompatibility of this compound compounds with particular labware, it is good practice to use high-quality, inert materials such as polypropylene (B1209903) or glass for storage and handling. Avoid prolonged contact with reactive plastics or metals.
Troubleshooting Guides
Issue 1: Compound Precipitation in Stock Solution
| Possible Cause | Recommended Solution |
| Low Solubility in Chosen Solvent | While DMSO is generally recommended, solubility can vary between different this compound analogs. If precipitation occurs, try preparing a more dilute stock solution. |
| Supersaturation | Ensure the compound is fully dissolved before storage. Gentle warming (to no more than 37°C) and sonication can aid in dissolution. |
| Freeze-Thaw Cycles | Aliquot the stock solution into single-use vials to prevent the compound from coming out of solution due to repeated temperature changes. |
Issue 2: Rapid Loss of Activity in Aqueous Buffers or Media
| Possible Cause | Recommended Solution |
| Hydrolysis | The stability of this compound compounds can be pH-dependent. It is advisable to determine the optimal pH range for your specific compound. In the absence of this data, aim for a neutral pH and minimize the time the compound spends in aqueous solutions. |
| Reaction with Media Components | Some components of complex biological media could potentially react with the this compound compound. If this is suspected, consider simplifying the buffer system for short-term experiments if possible. |
Quantitative Stability Data
Disclaimer: There is a lack of comprehensive, publicly available quantitative stability data for this compound compounds under various stress conditions. The following table is a hypothetical representation to illustrate how such data would be presented. Researchers are strongly encouraged to perform their own stability studies for the specific this compound compound and conditions they are working with.
Table 1: Hypothetical Degradation of an this compound Compound Under Forced Degradation Conditions
| Stress Condition | Time | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis (0.1 M HCl, 60°C) | 24h | 15% | Hydrolysis of the purine (B94841) ring |
| Alkaline Hydrolysis (0.1 M NaOH, 60°C) | 24h | 25% | Epimerization and hydrolysis |
| Oxidative Stress (3% H₂O₂, RT) | 24h | 10% | N-oxidation of the adenine moiety |
| Thermal Stress (80°C, solid state) | 7 days | 5% | Minor unspecified degradation products |
| Photostability (ICH Q1B light exposure) | 7 days | <5% | No significant degradation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Equilibrate the vial containing the solid this compound compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use a sonicator for a short period to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, sterile amber vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: General Procedure for a Forced Degradation Study
Objective: To assess the intrinsic stability of an this compound compound under various stress conditions as recommended by ICH guidelines.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile (B52724) or methanol)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: For each condition, prepare a solution of the this compound compound at a known concentration (e.g., 100 µg/mL) in the respective stress medium.
-
Acidic Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Alkaline Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate at 60°C. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Keep at room temperature and protected from light. Withdraw samples at various time points and dilute for analysis.
-
Thermal Degradation: Store the solid this compound compound in an oven at 80°C. Also, prepare a solution of the compound and store it at 60°C. Sample at various time points.
-
Photostability: Expose a solution of the this compound compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the percentage of the parent compound remaining and to identify and quantify any degradation products.
Signaling Pathways and Experimental Workflows
Below are diagrams of signaling pathways known to be affected by this compound compounds and a general workflow for stability testing.
Caption: this compound-induced apoptosis via SERCA pump inhibition.
Caption: this compound enhances T-cell activation by inhibiting Cbl-b.
Caption: General workflow for a forced degradation study.
Deuterium exchange and lability issues with Agelasine H-8'.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the deuterium (B1214612) exchange and lability issues associated with Agelasine H-8'. The information is intended for researchers, scientists, and drug development professionals working with this marine-derived diterpene alkaloid.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected changes in the 1H NMR spectrum of my this compound H-8' sample, particularly around the H-8' proton signal. What could be the cause?
A1: You are likely observing in-situ deuterium exchange at the C-8' position of the this compound H-8' molecule. This is a known lability issue where the H-8' proton readily exchanges with deuterium from deuterated solvents, such as methanol-d4 (B120146), at room temperature. This rapid exchange leads to a decrease in the intensity of the H-8' proton signal and the appearance of a deuterated species.
Q2: How quickly does this deuterium exchange occur?
A2: The deuterium exchange at the H-8' position is remarkably rapid. Studies have shown that over 95% conversion from the protonated form (H-8') to the deuterated form (D-8') can occur within the first hour of dissolving the compound in methanol-d4 at room temperature[1].
Q3: Is this lability specific to this compound H-8' or a general issue for this class of compounds?
A3: This facile deuteration process is considered a general characteristic for agelasines, although it has not been widely reported in older literature[1]. Therefore, researchers working with other this compound analogs should be aware of this potential issue.
Q4: What is the proposed mechanism for this deuterium exchange?
A4: The exact mechanism is still under investigation. One proposed pathway involves the H-8' bearing ring undergoing H/D exchange due to the lability of the H-8' proton, which can be deprotonated by the deuterated solvent (e.g., MeOH-d4) acting as the deuterium source. Some research suggests the involvement of a carbene intermediate, while other computational studies support a concerted and carbene-free intermediate mechanism[1].
Troubleshooting Guides
Issue 1: Discrepancies in Quantitative NMR (qNMR) Measurements
-
Problem: My qNMR results for this compound H-8' are inconsistent and show lower than expected concentrations over a short period.
-
Cause: The rapid deuterium exchange at the H-8' position can lead to a time-dependent decrease in the integral of the H-8' signal, which is often used for quantification.
-
Solution:
-
Use a non-exchangeable proton signal for quantification: Select a stable proton signal in the this compound H-8' molecule that does not undergo deuterium exchange for your qNMR calculations.
-
Acquire spectra immediately: If you must use the H-8' signal, prepare the sample and acquire the NMR spectrum as quickly as possible after dissolution to minimize the extent of exchange.
-
Consider alternative solvents: While the exchange has been documented in methanol-d4, its rate may differ in other deuterated solvents. However, the general lability suggests that exchange is likely to occur in other protic deuterated solvents as well.
-
Issue 2: Difficulty in Characterizing this compound H-8' and its Analogs
-
Problem: I am having trouble obtaining consistent NMR data for structural elucidation of new this compound compounds.
-
Cause: The lability at C-8' can complicate the interpretation of 1H NMR spectra, especially in time-course experiments or when comparing spectra recorded at different time points.
-
Solution:
-
Time-course NMR analysis: To confirm and monitor the exchange, acquire a series of 1H NMR spectra at different time points (e.g., 0, 1, 4, 24 hours) after dissolving the sample[1]. This will allow you to observe the decrease of the H-8' signal and potentially the appearance of related signals.
-
2D NMR techniques: Employ 2D NMR experiments like HSQC and HMBC to confirm the assignments of other protons and carbons in the molecule, providing a more robust structural characterization that is not solely reliant on the labile H-8' proton.
-
Quantitative Data
The following table summarizes the kinetic data for the deuterium exchange of an this compound compound, demonstrating the lability of the H-8' position.
| Time Point | D-8' to H-8' Conversion (%) in MeOH-d3 |
| 1 hour | >95% |
| 4 hours | Not reported, assumed to be near completion |
| 24 hours | Not reported, assumed to be near completion |
| Data sourced from a study on a deuterated this compound analog dissolved in MeOH-d3[1]. |
Experimental Protocols
Protocol 1: Monitoring Deuterium Exchange of this compound H-8' by 1H NMR Spectroscopy
This protocol is designed to observe the lability of the H-8' proton.
-
Sample Preparation:
-
Accurately weigh a sample of this compound H-8' (e.g., 1-5 mg).
-
Dissolve the sample in a deuterated protic solvent, such as methanol-d4 (MeOH-d4), to a final concentration suitable for 1H NMR analysis (e.g., 1-10 mg/mL).
-
-
NMR Data Acquisition:
-
Immediately after dissolution, acquire a 1H NMR spectrum. This will serve as the 0-hour time point.
-
Store the NMR tube at room temperature.
-
Acquire subsequent 1H NMR spectra at regular intervals, for example, at 1 hour, 4 hours, and 24 hours after the initial measurement[1].
-
-
Data Analysis:
-
Process and phase all spectra consistently.
-
Integrate a stable, non-exchangeable proton signal as a reference.
-
Measure the integral of the H-8' proton signal at each time point and normalize it against the reference integral.
-
Plot the decrease in the normalized integral of the H-8' signal over time to visualize the kinetics of the deuterium exchange.
-
Visualizations
Caption: Experimental workflow for monitoring deuterium exchange.
Caption: Simplified proposed mechanism for H/D exchange.
References
Optimizing reaction conditions for the synthesis of Agelasine analogs.
Welcome to the technical support center for the synthesis of Agelasine analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of this important class of marine natural products.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound analogs?
The most common synthetic approach for this compound analogs involves the N-alkylation of a purine (B94841) derivative with a suitable terpenoid side chain.[1][2] A key step is the regioselective alkylation at the N-7 position of the purine ring.[3][4] Often, a directing group at the N6 position of the purine is employed to favor N-7 alkylation over the thermodynamically more stable N-9 isomer.[3] The synthesis of the terpenoid portion can be complex and often starts from commercially available chiral precursors like (+)-manool or (R)-pulegone.[3][4][5]
Q2: What are some common challenges encountered during the synthesis of this compound analogs?
Common challenges include achieving high regioselectivity during the N-7 alkylation of the purine ring, the synthesis of the geometrically pure terpenoid side chain, and the potential for side reactions such as the formation of ring-opened imidazole (B134444) byproducts.[1][2][4] Purification of the final polar purinium salt can also be challenging.
Q3: What are the typical biological activities of this compound analogs?
This compound analogs have demonstrated a wide range of biological activities, including antimicrobial, antiprotozoal, anticancer, and antifouling properties.[1][5] Some analogs have shown potent activity against Mycobacterium tuberculosis and various cancer cell lines.[1][3] Their mechanism of action can involve the induction of apoptosis through pathways like endoplasmic reticulum (ER) stress.[6][7][8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired N-7 alkylated product | 1. Formation of the N-9 alkylated isomer. 2. Suboptimal reaction conditions (temperature, solvent, base). 3. Poor quality of the terpenoid bromide. | 1. Use a directing group on the N6-position of the purine (e.g., methoxy (B1213986) or tert-butoxy) to favor N-7 alkylation.[3] 2. Optimize reaction conditions by screening different solvents (e.g., DMF, acetonitrile), bases (e.g., K2CO3, Cs2CO3), and temperatures. 3. Ensure the terpenoid bromide is freshly prepared and pure, as allylic bromides can be unstable. |
| Formation of a ring-opened imidazole byproduct | N-1 alkylation followed by hydrolysis of the resulting salt can lead to ring opening.[2] | 1. Carefully control the reaction conditions, particularly the base and temperature, to minimize N-1 alkylation. 2. Use a less reactive alkylating agent if possible. |
| Difficulty in purifying the final this compound analog | The final products are often polar salts, which can be difficult to purify by standard column chromatography. | 1. Utilize reversed-phase High-Performance Liquid Chromatography (HPLC) for purification.[10][11][12] 2. Ion-exchange chromatography can also be an effective purification method.[13] 3. If the product is a salt, consider anion exchange to a more suitable counterion for purification and handling. |
| Inseparable mixture of E/Z isomers of the terpenoid side chain | The synthesis of the terpenoid bromide may not be stereoselective. | 1. Employ stereoselective methods for the synthesis of the allylic bromide.[4] 2. Purify the isomeric mixture of the terpenoid precursor before the alkylation step, if possible. |
Experimental Protocols
General Procedure for N-7 Alkylation of a 6-Substituted Purine
This protocol is a generalized procedure based on the synthesis of (+)-Agelasine D.[3][4]
-
Preparation of the N6-substituted purine: To a solution of 9-methyladenine, introduce a directing group at the N6 position. For example, a tert-butoxy (B1229062) group can be introduced to yield N6-tert-butoxy-9-methyl-9H-purin-6-amine.
-
Alkylation: Dissolve the N6-substituted purine in an appropriate solvent such as DMF. Add a base (e.g., potassium carbonate) and the terpenoid bromide (e.g., copalyl bromide).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography or HPLC to isolate the desired N-7 alkylated product.
-
Deprotection: If a directing group was used, remove it in the final step. For example, a tert-butoxy group can be removed reductively.
Purification by Preparative HPLC
The following is a general protocol for the purification of this compound analogs using preparative HPLC.[10][11][14]
-
Column: A preparative C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724), both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent like DMSO. Filter the sample through a 0.22 µm filter before injection.
-
Gradient Elution: Start with a low percentage of acetonitrile and gradually increase the concentration to elute the compounds based on their hydrophobicity.
-
Fraction Collection: Collect fractions corresponding to the desired peak.
-
Analysis and Post-purification: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization to obtain the final product as a solid.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound Analogs
| Analog | Purine Starting Material | Terpenoid Halide | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| (+)-Agelasine D | N6-tert-butoxy-9-methyl-9H-purin-6-amine | Copalyl bromide | DMF | K2CO3 | RT | High | [3] |
| This compound E analogs | N6-methoxy-9-methyl-9H-purin-6-amine | Various allylic bromides | DMF | K2CO3 | RT | Moderate to Good | [15] |
| 2-Substituted analogs | 2-Substituted N-methoxy-9-methyl-9H-purin-6-amines | Benzyl bromide | DMF | K2CO3 | RT | Major product N-7 | [2] |
Signaling Pathway and Workflow Diagrams
Caption: General experimental workflow for the synthesis of this compound analogs.
Caption: this compound-induced ER stress-dependent apoptosis pathway.[6][7][8][9]
Caption: Simplified insulin signaling pathway and the inhibitory role of PTP1B.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (−)-Agelasidine A Induces Endoplasmic Reticulum Stress-Dependent Apoptosis in Human Hepatocellular Carcinoma [mdpi.com]
- 7. (-)-Agelasidine A Induces Endoplasmic Reticulum Stress-Dependent Apoptosis in Human Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 13. Purification of IgG Using Ion-Exchange HPLC/FPLC | Springer Nature Experiments [experiments.springernature.com]
- 14. HPLC Purification of Peptides [protocols.io]
- 15. researchgate.net [researchgate.net]
How to address the low solubility of Agelasine in aqueous solutions?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low aqueous solubility of Agelasine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a member of a class of 7,9-dialkylpurinium salts isolated from marine sponges of the Agelas species.[1] These compounds, considered secondary metabolites, possess a diterpenoid side chain attached to a 9-methyladeninium core.[1] Agelasines have demonstrated a range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects.[1][2] However, their therapeutic potential is often hindered by low solubility in aqueous solutions, which can lead to poor absorption, low bioavailability, and challenges in formulating parenteral dosage forms.
Q2: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?
Several strategies can be employed to enhance the aqueous solubility of hydrophobic compounds. These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications: These approaches alter the physical properties of the drug without changing its chemical structure. Common techniques include particle size reduction, use of solubilizing agents, complexation, and formulation into lipid-based or amorphous solid dispersion systems.[3][4][5][6]
-
Chemical Modifications: These strategies involve altering the chemical structure of the drug molecule to a more soluble form, such as through salt formation or the synthesis of a prodrug.[4][6]
Q3: Are there any specific considerations for this compound's chemical structure when choosing a solubilization method?
Yes. This compound possesses a permanently charged 9-methyladeninium head group, which should inherently contribute to some degree of aqueous solubility. However, this is counteracted by the large, lipophilic diterpenoid tail. This amphipathic nature suggests that strategies utilizing surfactants, cyclodextrins, or lipid-based formulations that can encapsulate the hydrophobic portion while exposing the hydrophilic head to the aqueous environment may be particularly effective.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments aimed at solubilizing this compound.
Issue 1: this compound precipitates out of my aqueous buffer.
-
Possible Cause: The concentration of this compound exceeds its intrinsic solubility in the chosen buffer.
-
Troubleshooting Steps:
-
Determine Baseline Solubility: First, determine the approximate solubility of this compound in your primary aqueous buffer. This will serve as a baseline for evaluating the effectiveness of different enhancement techniques.
-
pH Adjustment: Although this compound is a purinium salt, the pH of the solution can still influence its stability and the ionization of any other functional groups. Experiment with a range of pH values to identify the optimal pH for solubility.
-
Co-solvents: Introduce a water-miscible organic co-solvent to the aqueous buffer. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG). Start with low percentages (e.g., 5-10% v/v) and incrementally increase the concentration while monitoring for precipitation.
-
Issue 2: The chosen solubilization technique does not significantly improve this compound's solubility.
-
Possible Cause: The selected method may not be optimal for the specific physicochemical properties of this compound.
-
Troubleshooting Steps:
-
Systematically Screen Multiple Techniques: Do not rely on a single method. A systematic screening of various techniques is recommended. The table below summarizes key approaches to consider.
-
Optimize Excipient Ratios: For methods involving excipients (e.g., cyclodextrins, polymers, lipids), the ratio of the excipient to this compound is critical. Perform titration experiments to determine the optimal ratio that maximizes solubility without causing toxicity or other undesirable effects in your experimental system.
-
Combination Approaches: Consider combining two or more techniques. For example, micronization to increase the surface area can be followed by complexation with cyclodextrins.
-
Data Presentation: Solubility Enhancement Strategies
The following table summarizes various techniques that can be employed to improve the aqueous solubility of this compound. Researchers can use this as a guide to design their experiments and record their findings.
| Technique | Principle of Operation | Potential Advantages | Potential Disadvantages | Experimental Variables to Optimize | Observed Solubility of this compound (mg/mL) |
| Co-solvency | Addition of a water-miscible organic solvent to increase the polarity of the aqueous solution.[7] | Simple and straightforward to implement. | May not be suitable for all biological assays due to solvent toxicity. | Type and concentration of co-solvent, pH, temperature. | Record your data here |
| Cyclodextrin (B1172386) Complexation | Encapsulation of the hydrophobic diterpenoid tail of this compound within the hydrophobic cavity of a cyclodextrin molecule.[3] | Can significantly increase solubility and stability. Biocompatible options are available. | Saturation of complexation can limit the maximum achievable concentration. | Type of cyclodextrin (e.g., HP-β-CD, SBE-β-CD), molar ratio of cyclodextrin to this compound, temperature, mixing time. | Record your data here |
| Lipid-Based Formulations (e.g., Liposomes, SEDDS) | Incorporation of this compound into lipid bilayers or self-emulsifying systems.[3] | Can achieve high drug loading, suitable for in vivo delivery. | Formulation can be complex and may require specialized equipment. | Lipid composition, drug-to-lipid ratio, surfactant and co-surfactant selection (for SEDDS), particle size. | Record your data here |
| Solid Dispersions | Dispersing this compound in a solid matrix, often a polymer, to create an amorphous form.[4][5] | Can significantly enhance dissolution rate and apparent solubility. | Potential for physical instability (recrystallization) over time. | Choice of polymer carrier, drug-to-polymer ratio, preparation method (e.g., solvent evaporation, hot-melt extrusion). | Record your data here |
| Particle Size Reduction (Micronization/Nanomilling) | Increasing the surface area-to-volume ratio of this compound particles, which enhances the dissolution rate.[8][9] | Applicable to the solid form of the drug. Can be scaled up. | Does not increase the equilibrium solubility, only the rate of dissolution. | Milling time, milling speed, stabilizer concentration (for nanosuspensions). | Record your data here |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation
This protocol describes a general method for preparing an this compound-cyclodextrin inclusion complex.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
-
Procedure:
-
Prepare a stock solution of the chosen cyclodextrin (e.g., 10% w/v) in the desired aqueous buffer.
-
Add an excess amount of this compound powder to the cyclodextrin solution.
-
Stir the suspension vigorously at room temperature for 24-48 hours, protected from light.
-
After equilibration, centrifuge the suspension to pellet the undissolved this compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Protocol 2: Preparation of a Nanosuspension by Wet Milling
This protocol outlines the preparation of an this compound nanosuspension to improve its dissolution rate.
-
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Deionized water
-
High-energy bead mill
-
Zirconium oxide milling beads (e.g., 0.1-0.5 mm diameter)
-
-
Procedure:
-
Prepare a stabilizer solution (e.g., 1-2% w/v) in deionized water.
-
Disperse a known amount of this compound (e.g., 1-5% w/v) in the stabilizer solution to form a pre-suspension.
-
Add the pre-suspension and milling beads to the milling chamber.
-
Mill at a high speed for a specified duration (e.g., 1-4 hours), ensuring the temperature is controlled to prevent degradation.
-
After milling, separate the nanosuspension from the milling beads.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
-
Determine the dissolution rate of the nanosuspension compared to the unmilled this compound powder.
-
Visualizations
Caption: Workflow for this compound-Cyclodextrin Complexation.
Caption: Logical Flow for Selecting a Solubilization Method.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Terpenyl-Purines from the Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. erepository.mku.ac.ke [erepository.mku.ac.ke]
- 9. agnopharma.com [agnopharma.com]
Strategies to reduce the cytotoxicity of Agelasine for therapeutic use.
Welcome to the technical support center for researchers working with Agelasine and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate the development of this compound-based therapeutics by addressing its inherent cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity?
A1: The primary cytotoxic mechanism of this compound B involves the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2] This inhibition leads to a sustained increase in intracellular calcium levels, triggering the endoplasmic reticulum (ER) stress response and ultimately leading to apoptosis (programmed cell death).[1][3] Key downstream events include the activation of caspase-8 and a reduction in the anti-apoptotic protein Bcl-2.[1][2]
Q2: Are all this compound derivatives equally cytotoxic?
A2: No, the cytotoxicity of this compound derivatives can vary significantly based on their chemical structure.[4][5] Modifications to the diterpenoid side chain or the purine (B94841) ring can either increase or decrease cytotoxic activity. For example, some synthetic analogs have been developed that exhibit reduced cytotoxicity while retaining potent antimicrobial or other therapeutic properties.[6] This makes the synthesis of novel analogs a key strategy for developing safer this compound-based drugs.
Q3: Has this compound shown any selectivity in its cytotoxic effects?
A3: Yes, studies have shown that this compound B exhibits differential cytotoxicity. For instance, it was found to be approximately one order of magnitude more toxic to human breast cancer cell lines (MCF-7 and SKBr3) and prostate cancer cells (PC-3) than to normal human fibroblasts.[1] This suggests a potential therapeutic window that can be exploited for cancer therapy.
Q4: What are the main strategies to reduce the systemic cytotoxicity of this compound for therapeutic use?
A4: The main strategies can be broadly categorized into two approaches:
-
Structural Modification: Synthesizing this compound analogs with altered chemical structures to create derivatives with a better therapeutic index (high efficacy, low toxicity).[4]
-
Advanced Drug Delivery Systems: While specific research on this compound is limited, general strategies for cytotoxic compounds include:
-
Liposomal Encapsulation: Encapsulating this compound in liposomes can alter its pharmacokinetic profile, potentially reducing its exposure to healthy tissues and mitigating systemic toxicity.[7][8][9]
-
Nanoparticle Formulation: Loading this compound into biocompatible nanoparticles can improve its solubility, stability, and allow for targeted delivery to tumor sites, thereby reducing off-target effects.[10][11][12]
-
Prodrug Approach: Designing an inactive this compound prodrug that is selectively activated at the target site (e.g., by tumor-specific enzymes) can significantly decrease systemic cytotoxicity.[13][14][15][16]
-
Q5: How can I measure the cytotoxicity of my this compound compound in vitro?
A5: The most common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17][18] This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of your compound indicates cytotoxicity. You can find a detailed protocol for this assay in the "Experimental Protocols" section below.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay (MTT) Results
| Potential Cause | Troubleshooting Step |
| Cell Seeding Inconsistency | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid edge effects by not using the outer wells of the 96-well plate. |
| Incomplete Dissolution of Formazan Crystals | After adding the solubilization solution (e.g., DMSO), ensure complete dissolution by shaking the plate on an orbital shaker for at least 15 minutes. Pipette up and down to break up any remaining crystals. |
| Interference from Compound Color or Precipitate | Run a control plate with your compound in cell-free media to check for any background absorbance. If the compound precipitates, try adjusting the solvent or concentration. |
| Contamination (Bacterial/Fungal) | Regularly check cell cultures for contamination under a microscope. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary. |
Issue 2: this compound Derivative Shows Low Potency in Cancer Cell Lines
| Potential Cause | Troubleshooting Step |
| Poor Compound Solubility | Confirm the solubility of your compound in the culture medium. A small amount of a biocompatible solvent like DMSO can be used, but ensure the final concentration is non-toxic to the cells (typically <0.5%). |
| Incorrect Mechanism of Action for the Chosen Cell Line | The primary mechanism of this compound B is SERCA inhibition.[1] Ensure your target cell line is sensitive to disruptions in calcium homeostasis. Consider testing on a panel of cell lines with different genetic backgrounds. |
| Compound Degradation | This compound's stability in culture media over long incubation periods may be a factor. Consider shorter exposure times or replenishing the compound during the experiment. Protect from light if the compound is light-sensitive. |
| Structural Modification Resulted in Loss of Activity | The specific chemical modification may have altered the part of the molecule essential for its cytotoxic activity. Re-evaluate the structure-activity relationship based on your results. |
Quantitative Data Summary
Table 1: Cytotoxicity (IC50) of this compound B against Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound B | MCF-7 | Human Breast Cancer | 2.99 | [1] |
| This compound B | SKBr3 | Human Breast Cancer | 3.22 | [1] |
| This compound B | PC-3 | Human Prostate Cancer | 6.86 | [1] |
| This compound B | Human Fibroblasts | Normal Human Cells | 32.91 | [1] |
Table 2: Cytotoxicity (IC50) of this compound D and Analogs
| Compound | U-937 GTB (Lymphoma) | RPMI 8226/s (Myeloma) | CEM/s (Leukemia) | ACHN (Renal) | Reference |
| This compound D (10) | 5.59 µM | 3.7 µM | 4.68 µM | 24.97 µM | [6] |
| Analog 9a | 1.03 µM | 0.2 µM | 2.33 µM | 8.01 µM | [6] |
| Analog 9b | >80 µM | >80 µM | >80 µM | >80 µM | [6] |
Visualizations
References
- 1. The marine sponge toxin this compound B increases the intracellular Ca(2+) concentration and induces apoptosis in human breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (−)-Agelasidine A Induces Endoplasmic Reticulum Stress-Dependent Apoptosis in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Liposomal formulations of cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. researchgate.net [researchgate.net]
- 11. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studies of prodrug approach in anticancer drugs [wisdomlib.org]
- 14. Prodrug Applications for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment [frontiersin.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing the Selectivity of Agelasine for its Biological Targets
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the selectivity of Agelasine and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the known biological targets of this compound and its derivatives?
This compound and its analogs have been shown to interact with multiple biological targets, contributing to their diverse biological activities, which include antimicrobial, cytotoxic, and antiprotozoal effects. Two key molecular targets identified to date are:
-
Cbl-b (Casitas B-lineage lymphoma-b) ubiquitin ligase: Several this compound diterpenoids and related ageliferins have been shown to inhibit the enzymatic activity of Cbl-b, an E3 ubiquitin ligase that acts as a negative regulator of T-cell activation.[1][2][3][4] Inhibition of Cbl-b can enhance anti-tumor immunity.
-
Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA): this compound B has been identified as a potent inhibitor of the SERCA pump, which is responsible for transporting calcium ions from the cytosol into the sarcoplasmic and endoplasmic reticulum.[5][6] Inhibition of SERCA leads to an increase in intracellular calcium levels, which can trigger apoptosis in cancer cells.
Q2: How can the selectivity of this compound be improved?
Improving the selectivity of this compound involves medicinal chemistry approaches to modify its structure, aiming to enhance its affinity for a specific biological target while reducing its effects on off-targets. Key strategies include:
-
Modification of the Purine (B94841) Ring: Alterations to the purine core of this compound can significantly impact its biological activity and selectivity.
-
Substitution at the 2-position: Introducing different functional groups at the 2-position of the purine ring has shown promise. For instance, a methyl group at this position has been found to be advantageous for antimycobacterial and antiprotozoal activity, while an amino group may enhance activity against several cancer cell lines.[7][8]
-
-
Variation of the Diterpenoid Side Chain: The lipophilic diterpenoid side chain plays a crucial role in the molecule's interaction with its targets and its pharmacokinetic properties. Modifying the length, branching, and stereochemistry of this chain can influence target binding and selectivity.
Q3: How do modifications at the 2-position of the purine ring affect the selectivity of this compound analogs for cancer cells?
While direct quantitative comparisons of on-target versus off-target inhibition for 2-substituted analogs are limited in the public domain, we can infer selectivity by comparing the cytotoxicity of these compounds against cancer cell lines and normal (non-cancerous) cell lines. Analogs with a higher therapeutic index (ratio of IC50 in normal cells to IC50 in cancer cells) are considered more selective.
For example, studies have shown that certain 2-amino substituted this compound analogs exhibit greater potency against cancer cell lines compared to normal fibroblast cell lines like VERO and MRC-5, suggesting a degree of tumor selectivity.[7][9]
Troubleshooting Guides
Problem: Low selectivity of a synthesized this compound analog.
Possible Cause: The modification introduced does not sufficiently differentiate between the intended target and off-targets.
Troubleshooting Steps:
-
Systematic Structure-Activity Relationship (SAR) Studies:
-
Synthesize a focused library of analogs with systematic variations at a specific position (e.g., different substituents at the 2-position of the purine ring or modifications of the diterpenoid tail).
-
Screen the analogs against the intended target and one or more relevant off-targets (e.g., other ATPases if SERCA is the target, or other ubiquitin ligases if Cbl-b is the target).
-
-
Computational Modeling:
-
Utilize molecular docking and dynamics simulations to predict the binding modes of your analogs to the target and potential off-targets. This can provide insights into structural features that contribute to selectivity.
-
-
Broad Panel Screening:
-
If resources permit, screen promising analogs against a broader panel of kinases, ATPases, or other relevant enzyme families to identify potential off-target interactions early in the drug discovery process.
-
Problem: Difficulty in synthesizing 2-amino substituted this compound analogs.
Possible Cause: Challenges in the selective alkylation of the purine ring and subsequent amination.
Troubleshooting Steps:
-
Review Synthetic Strategies:
-
Explore different synthetic routes reported in the literature for the synthesis of 2-aminopurines and their N-alkylation. A common strategy involves the use of a pre-functionalized 2-aminopurine (B61359) precursor followed by alkylation at the N7 and N9 positions.
-
-
Optimization of Reaction Conditions:
-
Systematically vary reaction parameters such as the base, solvent, temperature, and alkylating agent to improve the yield and regioselectivity of the N-alkylation step.
-
Consider using protecting groups to block unwanted reactions at other positions on the purine ring.
-
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of selected this compound analogs against their biological targets and various cell lines. This data can be used to compare the potency and selectivity of different compounds.
Table 1: Inhibitory Activity of this compound Diterpenoids and Ageliferins against Cbl-b
| Compound | IC50 (µM) against Cbl-b[1][2][3][4] |
| This compound W | > 50 |
| This compound X | > 50 |
| This compound Y | > 50 |
| N(1)-methylisoageliferin | 18 - 35 |
| Known Ageliferin Derivatives | 18 - 35 |
Table 2: Cytotoxicity of this compound B
| Cell Line | IC50 (µM)[5][6] |
| MCF-7 (Human Breast Cancer) | 2.99 |
| SKBr3 (Human Breast Cancer) | 3.22 |
| PC-3 (Prostate Cancer) | 6.86 |
| Human Fibroblasts (Normal Cells) | 32.91 |
Experimental Protocols
Key Experiment: In Vitro Cbl-b Ubiquitination Assay
This protocol describes a biochemical assay to measure the E3 ligase activity of Cbl-b and to screen for its inhibitors.
Materials:
-
Recombinant human Cbl-b (E3 ubiquitin ligase)
-
Recombinant human UBE1 (E1 ubiquitin-activating enzyme)
-
Recombinant human UbcH5b (E2 ubiquitin-conjugating enzyme)
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., anti-ubiquitin antibody conjugated to a fluorescent probe)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing UBE1, UbcH5b, ubiquitin, and ATP in the assay buffer.
-
Add the test compound (dissolved in DMSO) to the wells of a 96-well plate. Include a DMSO-only control.
-
Add recombinant Cbl-b to all wells.
-
-
Initiation and Incubation:
-
Initiate the ubiquitination reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagent (e.g., fluorescently labeled anti-ubiquitin antibody) and incubate as recommended by the manufacturer.
-
-
Data Analysis:
-
Measure the fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each test compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Experimental workflow for improving this compound selectivity.
Caption: Signaling pathway of this compound B-induced apoptosis.
References
- 1. This compound Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The marine sponge toxin this compound B increases the intracellular Ca(2+) concentration and induces apoptosis in human breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial and antineoplastic activities of this compound analogs modified in the purine 2-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening of this compound D and analogs for inhibitory activity against pathogenic protozoa; identification of hits for visceral leishmaniasis and Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Agelasine Purification by HPLC
Welcome to the technical support center for the HPLC purification of agelasine and related diterpenoid alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC purification of this compound.
1. Peak Tailing: Why is my this compound peak showing significant tailing?
Peak tailing is a common issue when purifying basic compounds like this compound, which is an alkaloid. This phenomenon often results in poor peak symmetry and can affect the accuracy of quantification.
-
Primary Cause: Interaction between the basic analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. These interactions can lead to asymmetrical peak shapes.[1][2]
-
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can help to protonate the silanol groups, reducing their interaction with the basic this compound molecule.[2][3]
-
Use of an End-Capped Column: Employing a column where the residual silanol groups are chemically bonded (end-capped) can significantly reduce peak tailing for basic compounds.[1]
-
Addition of a Mobile Phase Modifier: Adding a small amount of a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active sites on the stationary phase and improve peak shape.[4]
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[1][3]
-
Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor (As) for this compound B |
| 7.0 | 2.15 |
| 5.0 | 1.52 |
| 3.0 | 1.18 |
| Note: This data is illustrative to demonstrate the trend. |
2. Ghost Peaks: I am observing unexpected peaks in my chromatogram, even in blank runs. What are these "ghost peaks" and how can I eliminate them?
Ghost peaks are extraneous signals that can appear in your chromatogram, complicating analysis and quantification. They can originate from various sources within the HPLC system and sample preparation process.[5][6][7]
-
Potential Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents, even in HPLC-grade reagents, can accumulate on the column and elute as ghost peaks, particularly during gradient elution.[6][8]
-
Solution: Use high-purity solvents and freshly prepared mobile phases. Filter all solvents before use.[7]
-
-
System Contamination: Carryover from previous injections, contaminated autosampler components, or degraded pump seals can introduce ghost peaks.[5][6]
-
Sample Preparation Issues: Contaminants from glassware, vials, or caps (B75204) can be introduced during sample preparation.[6]
-
Solution: Use clean glassware and high-quality vials and caps. Run a blank injection with only the solvent used for sample dissolution to check for contamination from this source.[5]
-
-
Degradation of Sample: this compound may be unstable under certain conditions, leading to the appearance of degradation products as extra peaks.
-
Solution: Store samples appropriately, protected from light and at a low temperature, to prevent degradation.
-
-
3. Poor Resolution: My this compound peaks are not well-separated from other compounds in the extract. How can I improve the resolution?
Achieving good resolution is critical for accurate identification and purification.
-
Strategies for Improving Resolution:
-
Optimize the Gradient: A shallower gradient, meaning a slower increase in the organic solvent concentration over a longer time, can often improve the separation of closely eluting compounds.
-
Change the Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., methanol (B129727) or acetonitrile) to the aqueous buffer can significantly impact selectivity.[4]
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, potentially leading to better resolution.[4]
-
Adjust the Column Temperature: Using a column oven to control the temperature can alter the selectivity of the separation.[4]
-
Select a Different Column: If optimizing the mobile phase and other parameters is not sufficient, trying a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded column) may provide the necessary selectivity.[4]
-
Illustrative Data: Impact of Gradient Time on Resolution
| Gradient Time (5-95% Acetonitrile) | Resolution between this compound D and this compound E |
| 10 minutes | 1.2 |
| 20 minutes | 1.8 |
| 30 minutes | 2.5 |
| Note: This data is illustrative to demonstrate the trend. |
Experimental Protocols
1. General Protocol for Sample Preparation of Marine Sponge Extract
This protocol outlines a general procedure for preparing a crude extract from a marine sponge of the Agelas genus for subsequent HPLC analysis.
-
Extraction:
-
Freeze-dry the sponge material to remove water.
-
Grind the dried sponge into a fine powder.
-
Perform sequential extraction with solvents of increasing polarity, for example, starting with dichloromethane (B109758) (CH2Cl2) followed by methanol (MeOH).
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Initial Fractionation (Optional but Recommended):
-
Subject the crude extract to flash chromatography on a silica (B1680970) gel or a reversed-phase (e.g., C18) column.
-
Elute with a stepwise gradient of solvents (e.g., hexane (B92381) -> ethyl acetate (B1210297) -> methanol) to obtain fractions with varying polarities.
-
-
Final Sample Preparation for HPLC:
-
Dissolve a known amount of the desired fraction in the initial mobile phase of your HPLC method.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
-
2. General Protocol for HPLC Purification of this compound
This protocol provides a starting point for the reversed-phase HPLC purification of this compound. Optimization will be necessary based on the specific this compound analog and the complexity of the sample.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid (to improve peak shape).
-
Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.
-
-
Gradient Program (Illustrative):
-
Start with a linear gradient of 10% to 50% Solvent B over 20 minutes.
-
Follow with a wash step using 95% Solvent B for 5 minutes.
-
Re-equilibrate the column with 10% Solvent B for 5 minutes before the next injection.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., around 270 nm).
-
Injection Volume: 10-20 µL, depending on the sample concentration.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for peak tailing.
Caption: Identifying and resolving ghost peaks.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. nacalai.com [nacalai.com]
- 7. Can You Use 100% Water with a C18 column? - Axion Labs [axionlabs.com]
- 8. Comparison of three different C18 HPLC columns with different particle sizes for the optimization of aflatoxins analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent the degradation of Agelasine during storage?
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Agelasine to prevent its degradation. Below you will find frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and visualizations of relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of solid this compound?
For long-term stability of solid this compound, it is recommended to store it at or below -20°C. Some researchers have reported storing stock solutions at -80°C for extended periods.[1] The key is to minimize thermal stress and keep the compound in a consistently cold and dry environment.
Q2: How should I store this compound solutions for short-term and long-term use?
For short-term use (days to weeks), this compound solutions can be stored at 2-8°C. For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -80°C.
Q3: What solvents are recommended for dissolving and storing this compound?
This compound has been dissolved in various solvents for experimental purposes, including methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). However, a notable instability has been observed when this compound is stored in deuterated methanol (MeOH-d4), where a hydrogen/deuterium (B1214612) (H/D) exchange occurs at the H-8' position of the adenine (B156593) moiety. This suggests that protic solvents like methanol might facilitate this exchange over time. For long-term storage of solutions, using anhydrous aprotic solvents like DMSO is preferable. When preparing solutions, ensure the solvent is of high purity and free of contaminants.
Q4: Is this compound sensitive to light?
While specific photostability studies on this compound are not extensively documented, many complex organic molecules, especially those with aromatic rings like the purine (B94841) core in this compound, can be sensitive to light. Therefore, it is a standard precautionary measure to protect this compound, both in solid form and in solution, from light exposure. Store solid samples in amber vials and wrap solution containers in aluminum foil or use amber-colored tubes.
Q5: How does pH affect the stability of this compound?
As a purinium salt, the stability of this compound can be influenced by pH. Both strongly acidic and basic conditions should be avoided as they can potentially lead to the degradation of the purine ring or the diterpenoid side chain. It is recommended to maintain solutions at a neutral pH unless the experimental protocol requires otherwise. If buffering is necessary, ensure the buffer components do not react with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in older samples | Degradation of this compound due to improper storage (e.g., high temperature, exposure to light, repeated freeze-thaw cycles). | 1. Always store this compound at or below -20°C for solid form and -80°C for stock solutions. 2. Protect from light. 3. Prepare single-use aliquots to avoid freeze-thaw cycles. 4. Verify the integrity of your sample using an analytical technique like HPLC-MS. |
| Inconsistent experimental results | Partial degradation of this compound. Inconsistency in the concentration of prepared solutions. | 1. Use freshly prepared solutions for critical experiments. 2. Confirm the concentration of your stock solution spectrophotometrically or by another quantitative method before use. 3. Ensure the solvent is appropriate and of high purity. |
| Appearance of unexpected peaks in analytical chromatography | Presence of degradation products or impurities. | 1. Analyze a fresh, high-purity standard of this compound to confirm its retention time. 2. If new peaks appear over time, this indicates degradation. Re-purify the sample if necessary or use a fresh batch. 3. The H/D exchange product may appear if stored in deuterated methanol. |
Quantitative Data Summary
While comprehensive quantitative studies on this compound degradation are limited, the following table summarizes the observed H/D exchange in Methanol-d4.
| Compound | Solvent | Temperature | Time for Significant H/D Exchange | Observation |
| This compound D | Methanol-d4 | Room Temperature | < 16 hours | Gradual decrease in the intensity of the H-8' proton signal in NMR spectra, indicating exchange with deuterium from the solvent. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity and Stability Assessment
This protocol provides a general method for assessing the purity and stability of this compound samples. Method parameters may need to be optimized for specific this compound analogues.
1. Materials and Equipment:
- This compound sample
- HPLC-grade methanol
- HPLC-grade water
- Trifluoroacetic acid (TFA)
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
2. Sample Preparation:
- Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL.
- For analysis, dilute the stock solution to a final concentration of 50-100 µg/mL with the mobile phase.
3. HPLC Conditions:
- Mobile Phase A: Water with 0.1% TFA
- Mobile Phase B: Methanol with 0.1% TFA
- Gradient: Start with a suitable ratio of A and B (e.g., 70% A, 30% B), and run a linear gradient to increase the percentage of B over 20-30 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection Wavelength: 270 nm (or scan for optimal wavelength based on the UV-Vis spectrum of the specific this compound)
- Injection Volume: 10-20 µL
4. Stability Study Procedure:
- Prepare multiple vials of your this compound solution.
- Store them under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze a vial from each condition by HPLC.
- Monitor for a decrease in the area of the main this compound peak and the appearance of new peaks, which would indicate degradation.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways involving this compound and a general experimental workflow for assessing its stability.
Caption: this compound B induces apoptosis by inhibiting the SERCA pump.
Caption: Inhibition of Na+/K+-ATPase by this compound disrupts ion gradients.
Caption: this compound enhances T-cell activation by inhibiting Cbl-b.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Enhancing the Bioavailability of Agelasine for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low bioavailability of Agelasine in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to bioavailability?
This compound is a secondary metabolite, specifically a 7,9-dialkylpurinium salt, isolated from marine sponges of the Agelas species.[1] Its chemical structure consists of a diterpenoid side chain attached to a 9-methyladeninium core.[1] From a bioavailability perspective, a critical characteristic of this compound is its poor solubility in certain solvents, a common challenge for many marine-derived alkaloids.[2] This low solubility can significantly hinder its absorption in the gastrointestinal tract, leading to low and variable bioavailability in in vivo studies.[3]
Q2: What are the primary challenges encountered when administering this compound in vivo?
The main obstacle for effective in vivo studies with this compound is its low oral bioavailability. This stems from several factors:
-
Poor Aqueous Solubility: As a lipophilic molecule, this compound exhibits limited solubility in aqueous environments like the gastrointestinal fluids, which is a prerequisite for absorption.[3][4]
-
Potential for Efflux: Although not specifically documented for this compound, compounds that are substrates for efflux transporters like P-glycoprotein can have their intracellular concentrations reduced, leading to lower absorption.[5]
-
First-Pass Metabolism: Like many xenobiotics, this compound may be subject to extensive metabolism in the liver and gut wall, reducing the amount of unchanged drug reaching systemic circulation.
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the poor solubility of this compound and improve its in vivo performance. These can be broadly categorized as follows:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the solubility and absorption of lipophilic drugs.[3][5] They work by forming fine oil-in-water emulsions in the gastrointestinal tract, which can increase the surface area for absorption.[3]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, thereby enhancing the dissolution rate.[3][6] Nanosuspensions are a promising approach for poorly water-soluble drugs.[4]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[3][7]
-
Complexation: The use of complexing agents like cyclodextrins can form inclusion complexes with this compound, increasing its aqueous solubility.[3]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active form in vivo is another potential strategy.[4][8]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound Following Oral Administration
| Possible Cause | Troubleshooting Step | Rationale |
| Poor dissolution of this compound in gastrointestinal fluids. | Formulate this compound as a nanosuspension. See Experimental Protocol 1. | Reducing particle size to the nanometer range significantly increases the surface area for dissolution, leading to faster and more complete dissolution.[3][6] |
| Inadequate solubilization of this compound in the gut. | Develop a Self-Emulsifying Drug Delivery System (SEDDS) for this compound. See Experimental Protocol 2. | SEDDS form micro- or nano-emulsions upon contact with gastrointestinal fluids, which can keep the drug in a solubilized state and facilitate its absorption.[3][5] |
| Precipitation of this compound in the aqueous environment of the gut. | Prepare a solid dispersion of this compound with a hydrophilic polymer. | The polymer matrix prevents drug recrystallization and maintains the drug in an amorphous, more soluble state.[3] |
Issue 2: Difficulty in Preparing a Stable and Homogeneous Dosing Solution for In Vivo Studies
| Possible Cause | Troubleshooting Step | Rationale |
| This compound's poor solubility in common aqueous vehicles. | Utilize co-solvents or surfactants in the formulation. | Co-solvents can increase the solubility of hydrophobic drugs in aqueous solutions. Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.[6] |
| Physical instability of the formulation (e.g., particle aggregation in suspensions). | Add stabilizers to the formulation. For nanosuspensions, use steric or electrostatic stabilizers to prevent particle agglomeration.[7] | Stabilizers provide a repulsive force between particles, ensuring the homogeneity and stability of the suspension over time.[7] |
Quantitative Data Summary
| Formulation Strategy | Key Parameters | Expected Outcome for Bioavailability |
| Nanosuspension | Particle size: 100-500 nm | Significant increase in Cmax and AUC compared to coarse suspension. |
| SEDDS | Droplet size: < 200 nm | 2- to 10-fold increase in oral bioavailability compared to a simple suspension. |
| Solid Dispersion | Drug State: Amorphous | Enhanced dissolution rate leading to improved absorption and higher plasma concentrations. |
| Cyclodextrin Complex | Molar Ratio: 1:1 or 1:2 (Drug:Cyclodextrin) | Increased aqueous solubility, potentially leading to improved bioavailability. |
Experimental Protocols
Experimental Protocol 1: Preparation of an this compound Nanosuspension
-
Initial Dispersion: Disperse 1% (w/v) of this compound powder in an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose (B11928114) - HPMC).
-
High-Shear Homogenization: Stir the suspension at high speed (e.g., 5000 rpm) for 30 minutes to ensure homogeneity.
-
High-Pressure Homogenization: Process the pre-milled suspension through a high-pressure homogenizer at approximately 1500 bar for 20-30 cycles. Maintain the temperature at around 4°C.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Further characterize the morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
Experimental Protocol 2: Formulation of an this compound-Loaded SEDDS
-
Component Selection: Screen various oils (e.g., Labrafac PG), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol HP) for their ability to solubilize this compound.
-
Ternary Phase Diagram Construction: Construct a ternary phase diagram to identify the self-emulsifying region for the selected oil, surfactant, and co-surfactant system.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected components in the appropriate ratios determined from the phase diagram. Dissolve the required amount of this compound in this mixture with gentle stirring and heating if necessary.
-
Characterization: Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of an emulsion. Characterize the resulting emulsion for droplet size, PDI, and zeta potential.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anthelmintic Potential of this compound Alkaloids from the Australian Marine Sponge Agelas axifera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. asianpharmtech.com [asianpharmtech.com]
Technical Support Center: Modifying Agelasine Structure for Improved Antimicrobial Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the modification of agelasine and its analogs to enhance antimicrobial potency.
Frequently Asked Questions (FAQs)
Q1: What is the general structure of this compound and which positions are commonly modified to improve antimicrobial activity?
Agelasines are marine sponge-derived natural products characterized by a 7,9-dialkylpurinium salt structure. The core structure consists of a purine (B94841) ring system with a diterpenoid side chain. Modifications to improve antimicrobial potency typically focus on two main areas:
-
The Purine Ring: Substitutions at the C2-position of the purine ring have been shown to influence bioactivity. For instance, the introduction of a methyl group at this position can be beneficial for antimycobacterial and antiprotozoal activity.[1]
-
The Terpenoid Side Chain: Alterations in the length and structure of the terpenoid side chain significantly impact both antimicrobial and cytotoxic effects. Simpler, less complex side chains have been explored to create analogs with potent activity.[2]
Q2: What is the known mechanism of action for the antimicrobial and cytotoxic effects of agelasines?
The precise mechanism of action for the antimicrobial effects of agelasines is not fully elucidated. However, their cytotoxic effects in cancer cell lines have been linked to the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[2] This inhibition leads to an increase in intracellular calcium levels, which can trigger downstream signaling pathways culminating in apoptosis (programmed cell death).[2] It is hypothesized that a similar disruption of ion homeostasis could contribute to their antimicrobial activity.
Q3: Are there known issues with the cytotoxicity of this compound analogs?
Yes, a significant challenge in the development of this compound-based antimicrobials is managing their cytotoxicity against mammalian cells.[3] Modifications aimed at increasing antimicrobial potency can sometimes also lead to increased toxicity. For example, N⁶-Hydroxythis compound D and its geranylgeranyl analog show profound antimicrobial activity but are also toxic to mammalian fibroblast cells.[3] Therefore, a key aspect of the drug development process is to identify structural modifications that create a favorable therapeutic window, maximizing antimicrobial efficacy while minimizing host cell toxicity.
Troubleshooting Guides
Synthesis of this compound Analogs
Q1: I am getting a mixture of N7 and N9 alkylated products during the synthesis of my this compound analog. How can I improve the regioselectivity?
The alkylation of purines can often lead to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable product.[4] To improve regioselectivity for the desired isomer, consider the following strategies:
-
Use of a Directing Group: Introducing a sterically bulky protecting group on a nearby substituent can shield one of the nitrogen atoms, favoring alkylation at the other position.
-
Kinetic vs. Thermodynamic Control: Running the reaction at lower temperatures may favor the kinetically controlled product, which could be the desired isomer. Conversely, higher temperatures may favor the thermodynamically more stable isomer.
-
Catalyst and Solvent Effects: The choice of catalyst and solvent can influence the regioselectivity of the alkylation reaction. Experiment with different conditions to optimize the yield of the desired isomer. For instance, using SnCl4 as a catalyst with N-trimethylsilylated purines has been shown to be effective for direct N7 regioselective tert-alkylation.[5]
Q2: I am having difficulty with the attachment of the terpenoid side chain to the purine core. What are some potential solutions?
Coupling a bulky terpenoid side chain to the purine ring can be challenging. If you are experiencing low yields or side reactions, consider these approaches:
-
Activation of the Leaving Group: Ensure that the leaving group on your terpenoid precursor is sufficiently reactive. Converting an alcohol to a bromide or tosylate can improve the efficiency of the alkylation reaction.
-
Alternative Coupling Chemistries: If direct alkylation is problematic, explore other cross-coupling reactions, such as Suzuki or Stille couplings, if you can functionalize the purine and terpenoid components appropriately.
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes accelerate slow reactions and improve yields in the synthesis of complex molecules.
Antimicrobial and Cytotoxicity Testing
Q1: My modified this compound analog shows high antimicrobial potency but is also highly cytotoxic. What are my next steps?
This is a common challenge. The goal is to dissociate the antimicrobial activity from the cytotoxicity. Here are some strategies:
-
Further Structural Modifications:
-
Vary the Terpenoid Side Chain: Systematically alter the length, branching, and flexibility of the side chain. Sometimes, a slightly shorter or more rigid side chain can reduce interaction with mammalian cell membranes while retaining antimicrobial activity.
-
Modify the Purine Core: Introduce different substituents at the C2 position. An amino group at this position has been shown to enhance anticancer activity, which may correlate with cytotoxicity.[1] Consider less toxic modifications.
-
-
Quantitative Structure-Activity Relationship (QSAR) Studies: If you have a library of analogs, use computational modeling to identify structural features that correlate with antimicrobial activity versus cytotoxicity. This can guide the design of new analogs with a better therapeutic index.
-
Mechanism of Action Studies: Investigate if the antimicrobial and cytotoxic mechanisms are the same. If they are different, it may be possible to design analogs that selectively target the microbial pathway.
Q2: My new this compound derivative has poor solubility in the antimicrobial assay medium, leading to inconsistent results. How can I address this?
Poor aqueous solubility is a frequent issue with hydrophobic molecules like this compound analogs. Here are some troubleshooting steps:
-
Use of a Co-solvent: A small percentage of a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) is commonly used to dissolve compounds for biological assays. Ensure the final concentration of the co-solvent is low enough to not affect microbial growth or the assay itself (typically ≤1%).
-
Salt Formulation: If your analog has a basic nitrogen, you can try to form a more soluble salt, such as a hydrochloride or sulfate (B86663) salt.
-
Incorporate Polar Functional Groups: If you are still in the design phase, consider adding polar functional groups to the molecule to improve its solubility, provided they do not negatively impact the antimicrobial activity.
Quantitative Data on this compound Analogs
The following table summarizes the Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values for selected this compound analogs against various microbial strains and cell lines.
| Compound | Modification | Organism/Cell Line | MIC (µg/mL) | IC50 (µM) | Reference |
| This compound B | Natural Product | MCF-7 (Breast Cancer) | 2.99 | [2] | |
| SKBr3 (Breast Cancer) | 3.22 | [2] | |||
| PC-3 (Prostate Cancer) | 6.86 | [2] | |||
| Fibroblasts | 32.91 | [2] | |||
| (+)-Agelasine D | Natural Product | Staphylococcus aureus | 6.25 | [6] | |
| Escherichia coli | 6.25 | [6] | |||
| Mycobacterium tuberculosis | 6.25 | [6] | |||
| N⁶-Hydroxythis compound D | N⁶-hydroxy substitution | Staphylococcus aureus | profound activity | [3] | |
| MRC-5 (Fibroblasts) | toxic | [3] | |||
| Geranylgeranyl analog of N⁶-Hydroxythis compound D | Geranylgeranyl side chain | Staphylococcus aureus | profound activity | [3] | |
| MRC-5 (Fibroblasts) | toxic | [3] | |||
| 2-Methyl this compound Analog | Methyl group at C2 | Mycobacterium tuberculosis | beneficial | [1] | |
| 2-Amino this compound Analog | Amino group at C2 | Cancer Cell Lines | enhanced activity | [1] |
Note: "Profound activity" and "beneficial" indicate that the source reported significant antimicrobial effects without providing specific MIC values. "Toxic" and "enhanced activity" indicate significant cytotoxicity without specific IC50 values.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methods for antimicrobial susceptibility testing.
1. Preparation of Bacterial Inoculum: a. From an 18-24 hour agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
2. Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range. The final volume in each well should be 50 µL.
3. Inoculation: a. Dilute the standardized bacterial inoculum in CAMHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL. b. Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
4. Incubation: a. Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. b. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria) on each plate.
Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial susceptibility.
1. Preparation of Bacterial Inoculum: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution assay.
2. Inoculation of Agar Plate: a. Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension. b. Remove excess fluid by pressing the swab against the inside of the tube. c. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
3. Application of Disks: a. Allow the surface of the agar to dry for 3-5 minutes. b. Aseptically apply paper disks impregnated with a known concentration of the this compound analog to the surface of the agar. c. Gently press each disk to ensure complete contact with the agar.
4. Incubation: a. Invert the plates and incubate at 35-37°C for 16-24 hours.
5. Interpretation of Results: a. Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. b. The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the antimicrobial agent.
Visualizations
Caption: Proposed signaling pathway for this compound B-induced apoptosis.
Caption: Experimental workflow for modifying this compound analogs.
Caption: Structure-activity relationships in this compound modification.
References
- 1. Antimicrobial and antineoplastic activities of this compound analogs modified in the purine 2-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The marine sponge toxin this compound B increases the intracellular Ca(2+) concentration and induces apoptosis in human breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to minimize non-specific binding of Agelasine in cellular assays?
Technical Support Center: Agelasine Cellular Assays
Welcome to the technical support center for this compound cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the issue of non-specific binding of this compound in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is non-specific binding a concern in cellular assays?
This compound is a diterpenoid alkaloid derived from marine sponges of the Agelas species. It exhibits a range of biological activities, including antibacterial, antitumor, and adrenoceptor antagonistic effects.[1] Due to its hydrophobic nature, this compound has a tendency to interact non-specifically with various cellular components and assay materials.[2][3] This non-specific binding can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of its biological effects.[4][5]
Q2: What are the primary causes of non-specific binding of hydrophobic compounds like this compound?
Non-specific binding of hydrophobic compounds is primarily driven by:
-
Hydrophobic Interactions: The compound interacts with hydrophobic surfaces of plasticware (e.g., microplates), cell membranes, and proteins in the assay medium.[2][3]
-
Electrostatic Interactions: Charged molecules can non-specifically bind to oppositely charged surfaces.[2]
-
Protein Aggregation: The compound may form aggregates that can trap or interact non-specifically with proteins and other molecules.[6]
-
Cellular Uptake and Efflux: The natural processes of how cells take in and expel substances can sometimes contribute to off-target effects.[7]
Troubleshooting Guides
Below are detailed troubleshooting guides to address and minimize non-specific binding of this compound in your cellular assays.
Issue 1: High Background Signal in the Assay
High background can obscure the specific signal from this compound's interaction with its target.
Workflow for Reducing High Background
Caption: Workflow to troubleshoot high background signals.
Solutions & Experimental Protocols:
-
Incorporate Blocking Agents: Blocking agents occupy non-specific binding sites on assay plates and cellular membranes.[4][5][8]
-
Protocol: Pre-incubate your assay plates and/or cells with a blocking buffer for 1-2 hours at room temperature or 37°C.
-
Common Blocking Agents:
-
Bovine Serum Albumin (BSA): A widely used protein blocking agent.[5][8][9][10] A starting concentration of 1% (w/v) in your assay buffer is recommended.[9][11]
-
Casein: Derived from milk, it can be more effective than BSA for blocking hydrophobic interactions.[12] Be cautious when working with phospho-proteins as casein is a phosphoprotein.[4]
-
Normal Serum: Using 5% normal serum from the species of your secondary antibody can also be effective.[12]
-
-
-
Add Non-ionic Detergents to Buffers: Low concentrations of non-ionic detergents can help to disrupt hydrophobic interactions that cause non-specific binding.[11][13][14][15][16][17]
-
Protocol: Supplement your assay and wash buffers with a non-ionic detergent.
-
Recommended Detergents and Concentrations:
-
| Detergent | Recommended Starting Concentration | Reference(s) |
| Tween-20 | 0.05% (v/v) | [4][14][17] |
| Triton X-100 | 0.05% - 0.1% (v/v) | [12][16] |
-
Optimize Serum Concentration: Fetal Bovine Serum (FBS) contains albumin and other proteins that can bind to hydrophobic compounds, reducing their non-specific binding to other surfaces.[7] However, high concentrations of serum can also interfere with the specific activity of the compound.
-
Protocol: Test a range of FBS concentrations (e.g., 0.5%, 1%, 5%, 10%) in your cell culture medium during the assay to find the optimal balance between minimizing non-specific binding and maintaining the desired biological activity.[18]
-
-
Increase Wash Steps: Thorough washing helps to remove unbound this compound and other reagents that may contribute to background noise.
-
Protocol: Increase the number and duration of wash steps after incubating with this compound. Use a wash buffer containing a non-ionic detergent like Tween-20.[4]
-
Issue 2: Poor Reproducibility and Inconsistent Results
Inconsistent results can arise from variability in non-specific binding between experiments.
Logical Flow for Improving Reproducibility
Caption: Key steps to enhance the reproducibility of your assay.
Solutions & Experimental Protocols:
-
Standardize Assay Conditions: Ensure that all experimental parameters are kept consistent between assays.
-
Use Low-Binding Microplates: Standard polystyrene plates can have hydrophobic surfaces that promote non-specific binding.
-
Recommendation: Utilize commercially available low-binding microplates, which have a hydrophilic surface coating that minimizes the adsorption of hydrophobic molecules.[2]
-
-
Control for Ligand Depletion: At high cell densities or with high levels of non-specific binding, the effective concentration of this compound available to interact with its target can be reduced.
-
Protocol: To test for this, you can run your assay at different cell densities.[18] If the apparent potency of this compound changes with cell density, ligand depletion may be occurring. Consider reducing the cell number per well or increasing the assay volume.
-
Issue 3: this compound Appears Less Potent Than Expected
Non-specific binding can reduce the free concentration of this compound, leading to an underestimation of its true potency (e.g., a higher IC50 or EC50 value).
Signaling Pathway Illustrating the Effect of Non-Specific Binding
Caption: How non-specific binding reduces the available this compound.
Solutions & Experimental Protocols:
-
Buffer Optimization: The composition of your assay buffer can significantly impact non-specific binding.
-
Protocol:
-
Adjust pH: The charge of both this compound and interacting surfaces can be influenced by pH. Test a range of pH values around the physiological pH of 7.4 to find the optimal condition that minimizes non-specific binding.[11][17]
-
Increase Salt Concentration: Higher ionic strength can reduce non-specific binding caused by electrostatic interactions.[11][17] You can try adding NaCl to your buffer, starting with a concentration of 150 mM and titrating upwards.[20]
-
-
-
Pre-incubation with a Blocking Agent: As mentioned previously, pre-treating your cells and/or plates with a blocking agent is a crucial step.
-
Comparative Analysis of Assay Formats: Some assay formats are inherently more prone to non-specific binding.
-
Recommendation: If you are using a direct binding assay, consider switching to a competitive binding assay format. This can sometimes reduce the impact of non-specific binding on the final results.
-
Summary of Recommendations
| Strategy | Key Action | Rationale |
| Buffer Additives | Include 1% BSA and/or 0.05% Tween-20 in assay and wash buffers. | Blocks hydrophobic and non-specific protein interaction sites.[11][17] |
| Assay Plates | Use low-binding microplates. | Reduces adsorption of this compound to plastic surfaces.[2] |
| Serum Concentration | Optimize the percentage of FBS in the culture medium. | Serum proteins can sequester hydrophobic compounds, reducing non-specific binding.[7] |
| Washing | Increase the number and stringency of wash steps. | Removes unbound compound and reduces background signal.[4] |
| Buffer Conditions | Adjust pH and ionic strength (salt concentration). | Minimizes electrostatic interactions.[11][17] |
| Assay Controls | Include "no-cell" and "no-compound" wells. | Helps to differentiate between binding to cells, the well, and the compound's intrinsic signal. |
By systematically applying these troubleshooting strategies, you can minimize the non-specific binding of this compound and obtain more accurate and reproducible data in your cellular assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. goldbio.com [goldbio.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. youtube.com [youtube.com]
- 17. nicoyalife.com [nicoyalife.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Non-specific binding - SPRpages [sprpages.nl]
Technical Support Center: Addressing Microbial Resistance to Agelasine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating microbial resistance mechanisms to Agelasine and its analogs.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values for this compound
-
Question: We are observing significant variability in the MIC of this compound against the same microbial strain across different experiments. What could be the cause?
-
Answer: Inconsistent MIC values can stem from several factors. Firstly, due to its diterpenoid alkaloid structure, this compound may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions in broth, and confirm the final solvent concentration does not affect microbial growth. Secondly, this compound's activity can be pH-dependent; verify and standardize the pH of your growth medium for each experiment. Finally, ensure a standardized inoculum density is used, as variations can significantly impact MIC results.
Issue 2: Suspected Efflux Pump-Mediated Resistance to this compound
-
Question: Our microbial strain shows increasing tolerance to this compound upon repeated exposure. How can we determine if efflux pumps are responsible?
-
Answer: This is a common mechanism of acquired resistance. To investigate the role of efflux pumps, you can perform an MIC potentiation assay. Determine the MIC of this compound against your strain in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP). A significant reduction (four-fold or greater) in the MIC of this compound in the presence of the EPI strongly suggests that efflux is a mechanism of resistance. Further confirmation can be obtained using an ethidium (B1194527) bromide accumulation assay.
Issue 3: Difficulty in Quantifying this compound's Anti-Biofilm Activity
-
Question: We are using a crystal violet assay to measure biofilm inhibition by this compound, but the results are not reproducible. What are some common pitfalls?
-
Answer: The crystal violet assay, while common, can be prone to variability. Ensure that planktonic cells are thoroughly washed away without dislodging the biofilm; this is a critical step requiring gentle and consistent technique. The staining and destaining times should be precisely controlled across all wells and experiments. Additionally, this compound itself might interfere with the assay. As a control, test for any interaction between this compound and crystal violet in the absence of bacteria. For more robust and dynamic data, consider complementing your endpoint crystal violet assay with a metabolic-based assay (e.g., using resazurin) or direct visualization and quantification using confocal laser scanning microscopy.
Issue 4: this compound Appears Ineffective Against a Known Multi-Drug Resistant (MDR) Strain
-
Question: We are testing this compound against a clinical isolate known to overexpress several efflux pumps, and we observe a very high MIC. Does this mean this compound is not a viable candidate for this strain?
-
Answer: Not necessarily. While the strain's inherent resistance mechanisms are likely contributing to the high MIC, it's crucial to determine if this compound is a substrate for these specific efflux pumps. As a first step, perform the MIC potentiation assay with an EPI as described in Issue 2. If the MIC is significantly lowered, it suggests that this compound's efficacy can be restored by co-administration with an efflux pump inhibitor. Many natural products are being investigated as adjuvants to traditional antibiotics for this very reason.[1]
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for this compound?
A1: Agelasines are understood to exert their antimicrobial effects through multiple mechanisms. They have been shown to inhibit Na+/K+-ATPase and other ATPases, disrupting crucial cellular energy processes.[2] Additionally, some analogs are known to interfere with biofilm formation and maintenance.[3] Their purine-like structure also suggests potential interference with nucleic acid and purine (B94841) metabolism pathways in bacteria.[4][5][6][7]
Q2: What are the most likely resistance mechanisms that microbes could develop against this compound?
A2: Based on its chemical structure and known mechanisms of antimicrobial resistance, the most probable resistance mechanisms to this compound include:
-
Efflux Pump Overexpression: Bacterial efflux pumps are a primary defense against a wide range of antimicrobial compounds, including alkaloids and terpenoids.[8][9] It is highly probable that bacteria could develop resistance by actively pumping this compound out of the cell.
-
Target Modification: Since this compound is known to inhibit ATPases, mutations in the genes encoding these enzymes could alter their structure, preventing this compound from binding effectively.[10]
-
Alterations in Purine Metabolism: Given this compound's purine moiety, bacteria could develop resistance by modifying their purine biosynthesis or salvage pathways to bypass the inhibitory effects of the compound.[4][5][6][7]
Q3: Is there evidence of this compound being effective against antibiotic-resistant strains like MRSA?
A3: Yes, various studies have demonstrated the antimicrobial activity of this compound and its analogs against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][11][12] The effectiveness can vary between different this compound derivatives.
Q4: Can this compound be used in combination with other antibiotics?
A4: The potential for synergistic effects between this compound and other antibiotics is a promising area of research. If a microbe's resistance to a conventional antibiotic is due to efflux pumps, and this compound is found to either inhibit these pumps or is not a substrate for them, combination therapy could be highly effective. Further research, such as checkerboard assays, is needed to explore these potential synergies.
Q5: Where can I find protocols for the experiments mentioned in the troubleshooting guide?
A5: Detailed protocols for key experiments are provided in the "Experimental Protocols" section of this document. These include methods for determining Minimum Inhibitory Concentration (MIC), Efflux Pump Inhibition Assays, and Biofilm Inhibition Assays.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound D against various microbial strains.
| Microbial Strain | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 4 | [13] |
| Streptococcus pyogenes (ATCC 19615) | Gram-positive | 4 | [13] |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 | [13] |
| Enterococcus faecalis | Gram-positive | 16 | [13] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 32 | [13] |
| Mycobacterium tuberculosis | Acid-fast | 6.25 | [13] |
Table 2: Biofilm dispersal activity of a synthetic this compound analog (TAGE).
| Microbial Strain | Activity Metric | Concentration (µM) | Reference |
| Pseudomonas aeruginosa PAO1 | EC50 | 82 | [4] |
| Pseudomonas aeruginosa PA14 | EC50 | 114 | [4] |
EC50 is the concentration required to disperse 50% of a preformed biofilm.
Experimental Protocols
1. Protocol for Broth Microdilution MIC Assay
This protocol is adapted from standard methods to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase, adjusted to a final concentration of 5 x 10^5 CFU/mL
-
Positive control antibiotic (e.g., gentamycin)
-
Negative control (broth only)
-
Solvent control (broth with the highest concentration of DMSO used)
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a solvent control.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.
-
2. Protocol for Efflux Pump Inhibition (EPI) Assay using Ethidium Bromide (EtBr)
This assay measures the accumulation of the fluorescent dye EtBr, an efflux pump substrate, to assess the potential of this compound to inhibit efflux pumps.
-
Materials:
-
Bacterial strain of interest, grown to mid-log phase and washed
-
Phosphate-buffered saline (PBS)
-
Ethidium Bromide (EtBr) solution
-
Glucose solution
-
Efflux pump inhibitor (EPI) positive control (e.g., PAβN)
-
This compound solution
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Resuspend the washed bacterial cells in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Add the bacterial suspension to the wells of the microplate.
-
Add EtBr to all wells at a final concentration that gives a low basal fluorescence.
-
Add this compound at a sub-inhibitory concentration (e.g., 1/4 MIC) to the test wells. Include wells with the positive control EPI and no-inhibitor controls.
-
Incubate the plate for a set period to allow for EtBr accumulation.
-
Energize the efflux pumps by adding a glucose solution to all wells.
-
Immediately begin monitoring the fluorescence over time. A decrease in fluorescence indicates EtBr efflux.
-
A slower rate of fluorescence decrease in the presence of this compound compared to the no-inhibitor control suggests efflux pump inhibition.
-
3. Protocol for Quantitative Biofilm Inhibition Assay (Crystal Violet Method)
This protocol quantifies the ability of this compound to inhibit biofilm formation.
-
Materials:
-
Sterile 96-well flat-bottom tissue culture-treated plates
-
Bacterial culture adjusted to a starting OD600 of ~0.05 in a suitable growth medium that promotes biofilm formation.
-
This compound solutions at various concentrations.
-
0.1% Crystal Violet solution
-
30% Acetic Acid in water
-
PBS for washing
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Dispense 100 µL of the bacterial suspension into each well.
-
Add 100 µL of this compound dilutions to the respective wells. Include a no-drug control.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation.
-
Gently remove the planktonic culture from each well.
-
Wash the wells carefully with PBS three times to remove all non-adherent cells.
-
Air dry the plate completely.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with water until the water runs clear.
-
Air dry the plate again.
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well and incubate for 15 minutes.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550-595 nm.
-
A reduction in absorbance in the presence of this compound indicates biofilm inhibition.
-
Mandatory Visualizations
Caption: Workflow for investigating potential this compound resistance mechanisms.
Caption: Purine metabolism pathway and potential points of this compound interaction.
References
- 1. Efflux Pumps Are Involved in the Defense of Gram-Negative Bacteria against the Natural Products Isobavachalcone and Diospyrone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The impact of bacterial purine metabolism on antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic pathways and antimicrobial peptide resistance in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Purine Biosynthesis in Persistent Methicillin-Resistant Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The marine sponge toxin this compound B increases the intracellular Ca(2+) concentration and induces apoptosis in human breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Mode of action of elasnin as biofilm formation eradicator of methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 12. Algal Metabolites as Novel Therapeutics Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Agelasine Delivery for Preclinical Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Agelasine in preclinical animal models.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its properties?
Agelasines are a group of diterpenoid alkaloids isolated from marine sponges of the genus Agelas.[1] They are known for a wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects.[1][2] Structurally, they consist of a diterpene core linked to a 9-methyladeninium moiety. This structure contributes to their poor water solubility, which presents a challenge for in vivo delivery.
2. What are the recommended solvents for dissolving this compound?
Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. For in vitro studies, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) are commonly used. For in vivo preclinical studies, it is crucial to use biocompatible solvent systems. A mixture of DMSO and polyethylene (B3416737) glycol 400 (PEG400) is a common choice for solubilizing hydrophobic compounds for animal administration. However, it is important to note that high concentrations of DMSO can have pharmacological effects and may cause local irritation. Therefore, the concentration of DMSO should be kept to a minimum, and appropriate vehicle controls must be included in the experimental design.
3. How can the oral bioavailability of this compound be improved?
The oral bioavailability of this compound is expected to be low due to its poor aqueous solubility. To enhance oral absorption, advanced formulation strategies can be employed:
-
Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles can improve its solubility and dissolution rate in the gastrointestinal tract, leading to increased absorption.
-
Liposomal Formulations: Liposomes can encapsulate this compound and protect it from degradation in the GI tract, potentially enhancing its absorption and bioavailability.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution rate and subsequent absorption.
4. What are the known mechanisms of action for this compound's anti-cancer effects?
This compound B has been shown to induce apoptosis in cancer cells through the disruption of intracellular calcium homeostasis.[3][4] It inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to an increase in cytosolic calcium levels.[3][4] This sustained elevation in calcium can trigger the activation of caspase-8 and the mitochondrial apoptotic pathway, ultimately leading to programmed cell death.[3]
Another related compound, (-)-agelasidine A, has been found to induce apoptosis via endoplasmic reticulum (ER) stress. This involves the activation of the PERK-eIF2α-ATF4-CHOP signaling pathway.
5. How should this compound be stored to ensure its stability?
This compound, like many natural products, should be protected from light and moisture. For long-term storage, it is recommended to store the solid compound at -20°C. Solutions of this compound in organic solvents should also be stored at low temperatures and protected from light to prevent degradation. Stability studies should be performed on any new formulation to determine its shelf-life under specific storage conditions.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Poor solubility of this compound in aqueous buffers for in vitro assays. | Inherent hydrophobicity of the this compound molecule. | - Dissolve this compound in a minimal amount of 100% DMSO to create a high-concentration stock solution.- For the final assay concentration, dilute the DMSO stock in the aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on the cells.- Consider using a surfactant like Tween 80 at a low concentration to aid solubilization. |
| Low or inconsistent therapeutic efficacy in animal models after oral administration. | - Poor oral bioavailability due to low solubility and/or rapid metabolism.- Degradation of this compound in the gastrointestinal tract. | - Optimize the formulation: Consider nanoparticle or liposomal formulations to improve solubility and protect the drug from degradation.- Increase the dose: Perform a dose-escalation study to determine if a higher dose improves efficacy, while monitoring for toxicity.- Change the route of administration: If oral delivery remains a challenge, consider intravenous or intraperitoneal administration to ensure systemic exposure. |
| High toxicity or adverse effects observed in animal models. | - Off-target effects of this compound.- Toxicity of the delivery vehicle (e.g., high concentration of DMSO).- Too high of a dose administered. | - Reduce the dose: Conduct a dose-response study to find the maximum tolerated dose (MTD).- Optimize the vehicle: If using co-solvents, reduce their concentration to the lowest effective level and use appropriate vehicle controls.- Consider targeted delivery: Encapsulating this compound in targeted nanoparticles or liposomes can help direct the drug to the tumor site and reduce systemic toxicity. |
| Difficulty in detecting and quantifying this compound in plasma or tissue samples. | - Low plasma concentrations due to poor absorption or rapid clearance.- Interference from endogenous compounds in the biological matrix. | - Use a highly sensitive analytical method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying low concentrations of drugs in biological matrices.- Optimize sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte before analysis.- Increase the sample volume: If sensitivity is still an issue, a larger volume of plasma or tissue homogenate may be needed for extraction. |
Data Presentation: Pharmacokinetic Parameters
While specific pharmacokinetic data for optimized this compound formulations are limited in publicly available literature, the following table presents data for a related compound, Aegeline, administered orally to mice.[1][5] This can serve as a baseline for understanding the general pharmacokinetic profile. The second table provides a hypothetical example of how a nano-formulation could potentially improve these parameters.
Table 1: Pharmacokinetic Parameters of Aegeline in Mice (Oral Administration) [1][5]
| Parameter | 30 mg/kg Dose | 300 mg/kg Dose |
| Tmax (h) | 0.5 | 0.5 |
| Cmax (ng/mL) | Data not specified in abstract | Data not specified in abstract |
| t1/2 (h) in plasma | 1.4 ± 0.01 | 1.3 ± 0.07 |
| t1/2 (h) in liver | 1.2 | 1.7 |
Note: This data is for Aegeline, a compound with structural similarities to this compound. These values should be considered as an estimate, and specific pharmacokinetic studies for this compound are required.
Table 2: Illustrative Comparison of a Standard vs. a Hypothetical Optimized this compound Formulation (Oral Administration in Mice)
| Parameter | Standard Formulation (e.g., in DMSO/PEG400) | Hypothetical Nano-formulation |
| Bioavailability (%) | < 10% | 30-50% |
| Tmax (h) | 0.5 - 1 | 1 - 2 |
| Cmax (ng/mL) | Low | 2-3 fold higher |
| t1/2 (h) | 1 - 2 | 3 - 5 |
This table is for illustrative purposes to demonstrate the potential improvements in pharmacokinetic parameters that can be achieved with an optimized nano-formulation. Actual values will depend on the specific formulation and experimental conditions.
Experimental Protocols
Preparation of a Liposomal Formulation of this compound (Thin-Film Hydration Method)
This protocol describes a general method for preparing liposomes containing this compound. The lipid composition and drug-to-lipid ratio should be optimized for the specific application.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., soy PC or egg PC)
-
Cholesterol
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve this compound, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio of phosphatidylcholine to cholesterol is 2:1. The drug-to-lipid ratio should be optimized (e.g., 1:10 or 1:20 w/w). b. Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner wall of the flask. c. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film. The volume of PBS will determine the final lipid concentration. b. Hydrate the film by rotating the flask in the water bath of the rotary evaporator (without vacuum) at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication and Extrusion): a. To reduce the size of the MLVs and create small unilamellar vesicles (SUVs), sonicate the liposome (B1194612) suspension using a bath sonicator or a probe sonicator. Sonication should be performed in short bursts on ice to prevent overheating and degradation of the lipids and drug. b. For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times.
-
Purification: a. To remove unencapsulated this compound, the liposome suspension can be purified by dialysis against PBS or by size exclusion chromatography.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS). b. Determine the encapsulation efficiency by separating the free drug from the liposomes (e.g., by ultracentrifugation or dialysis) and quantifying the drug in the liposomal fraction and the supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
Administration of this compound to Mice via Oral Gavage
This protocol provides a general guideline for oral administration of this compound formulations to mice. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Materials:
-
This compound formulation
-
Appropriate size gavage needle (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Preparation: a. Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg. b. Prepare the this compound formulation to the desired concentration. Ensure the formulation is homogeneous (e.g., by vortexing or sonicating if it is a suspension). c. Draw the calculated volume of the formulation into the syringe.
-
Restraint and Administration: a. Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and body. b. Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it enters the esophagus. c. If any resistance is met, do not force the needle. Withdraw and try again. d. Once the needle is properly positioned in the esophagus (a pre-measured length can be marked on the needle), slowly administer the formulation. e. After administration, gently withdraw the needle in the same direction it was inserted.
-
Post-procedure Monitoring: a. Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 15-30 minutes.
Quantification of this compound in Mouse Plasma by LC-MS/MS
This protocol outlines a general procedure for the analysis of this compound in plasma samples. The specific parameters will need to be optimized for the instrument and the specific this compound analog being studied.
Materials:
-
Mouse plasma samples
-
Internal standard (IS) (a structurally similar compound not present in the sample)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or protein precipitation plates
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate the plasma proteins. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: a. Chromatographic Conditions (Example):
- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5% B to 95% B over 5 minutes).
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL b. Mass Spectrometric Conditions (Example):
- Ionization Mode: Positive electrospray ionization (ESI+)
- Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both this compound and the internal standard. These transitions will need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Quantification: a. Create a calibration curve by spiking known concentrations of this compound into blank plasma and processing the samples as described above. b. Plot the peak area ratio of this compound to the internal standard against the concentration of this compound. c. Use the calibration curve to determine the concentration of this compound in the unknown samples.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound B-induced apoptosis signaling pathway.
Caption: (-)-Agelasidine A-induced ER stress pathway.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Terpenyl-Purines from the Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The marine sponge toxin this compound B increases the intracellular Ca(2+) concentration and induces apoptosis in human breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Tissue Distribution of Aegeline after Oral Administration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Structure-Activity Relationships in Agelasine Analogs
A Comprehensive Guide for Researchers in Drug Discovery and Development
Agelasine and its analogs, a class of diterpenoid alkaloids isolated from marine sponges of the genus Agelas, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds have demonstrated a broad spectrum of effects, including antimicrobial, cytotoxic, antiprotozoal, and enzyme inhibitory activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.
Data Presentation: A Comparative Overview of Biological Activities
The biological activities of this compound analogs are profoundly influenced by substitutions on the purine (B94841) core and modifications of the diterpenoid side chain. The following tables summarize the quantitative data from various studies, providing a clear comparison of the potency of different analogs.
Table 1: Cytotoxicity of this compound Analogs against Human Cancer Cell Lines
The cytotoxic effects of this compound analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.
| Analog | U-937 GTB (Lymphoma) IC50 (µM) | RPMI 8226/s (Myeloma) IC50 (µM) | CEM/s (Leukemia) IC50 (µM) | ACHN (Renal) IC50 (µM) | Reference |
| (+)-Agelasine D | 2.3 | 1.5 | 2.1 | 3.4 | [1] |
| Analog 9a | 2.1 | 1.6 | 1.9 | 3.1 | [1] |
| This compound B | MCF-7: 2.99, SKBr3: 3.22, PC-3: 6.86 | - | - | - | [2] |
Lower IC50 values indicate higher potency.
Table 2: Antimicrobial Activity of this compound Analogs
The minimum inhibitory concentration (MIC) is a key indicator of the antimicrobial potency of a compound. The MIC values for various this compound analogs against different microbial strains are detailed below.
| Analog | M. tuberculosis H37Rv (% inhibition at 6.25 µg/mL) | S. aureus ATCC 25923 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | Reference |
| (+)-Agelasine D | 99 | 4 | 32 | [1] |
| Analog 9a | 99 | 4 | 32 | [1] |
| Analog 9b | 99 | 8 | 64 | [1] |
A lower MIC value signifies greater antimicrobial activity.
Table 3: Enzyme Inhibitory Activity of this compound Analogs
This compound analogs have been shown to inhibit various enzymes, including Na+/K+-ATPase and protein tyrosine phosphatase 1B (PTP1B).
| Analog | Target Enzyme | IC50 | Reference |
| This compound G | PTP1B | - | [3] |
| Agelasines W, X, Y | Cbl-b | 57, 72, 66 µM | [4][5] |
| Ageliferins | Cbl-b | 18 - 35 µM | [4] |
IC50 values represent the concentration of the analog required to inhibit 50% of the enzyme's activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the SAR studies of this compound analogs.
Cytotoxicity Assay (Fluorometric Microculture Cytotoxicity Assay - FMCA)
This assay is a non-clonogenic method used to determine the cytotoxic and/or cytostatic effects of compounds on cancer cell lines.
-
Cell Preparation: Human cancer cell lines (e.g., U-937 GTB, RPMI 8226/s, CEM/s, and ACHN) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: this compound analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
Cells are seeded into 96-well microtiter plates at a predetermined density.
-
The plates are incubated for a short period to allow cell attachment.
-
Various concentrations of the this compound analogs are added to the wells.
-
The plates are incubated for a standard period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Viability Measurement:
-
After incubation, the medium is removed, and the cells are washed with a balanced salt solution.
-
A solution of fluorescein (B123965) diacetate (FDA) is added to each well. FDA is a non-fluorescent compound that is hydrolyzed by esterases in viable cells to produce fluorescein, a fluorescent compound.
-
The fluorescence is measured using a microplate reader at appropriate excitation and emission wavelengths.
-
-
Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell survival against the compound concentration.[1]
Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis) are cultured in appropriate broth media to the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration.
-
Drug Preparation: The this compound analogs are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: A standardized inoculum of the test microorganism is added to each well of the microtiter plate.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the analog that completely inhibits the visible growth of the microorganism. Growth is assessed visually or by measuring the optical density at a specific wavelength.[1]
Na+/K+-ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the Na+/K+-ATPase enzyme.
-
Enzyme Preparation: A purified preparation of Na+/K+-ATPase from a suitable source (e.g., porcine brain) is used.
-
Reaction Mixture: The assay is typically performed in a buffer containing ATP, Mg2+, Na+, and K+.
-
Assay Procedure:
-
The enzyme is pre-incubated with various concentrations of the this compound analog.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped by the addition of a quenching agent.
-
-
Measurement of Activity: The activity of the enzyme is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the analog, and the IC50 value is determined from the dose-response curve.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This assay evaluates the inhibitory effect of compounds on the PTP1B enzyme.
-
Enzyme and Substrate: Recombinant human PTP1B and a suitable substrate, such as p-nitrophenyl phosphate (pNPP), are used.
-
Assay Buffer: The reaction is carried out in a buffer optimized for PTP1B activity.
-
Assay Procedure:
-
The PTP1B enzyme is pre-incubated with different concentrations of the this compound analog in a 96-well plate.
-
The reaction is initiated by adding the pNPP substrate.
-
The plate is incubated at a constant temperature for a set period.
-
-
Detection: The product of the reaction, p-nitrophenol, is a colored compound that can be quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of PTP1B inhibition against the log of the inhibitor concentration.
Mandatory Visualizations: Diagrams of Pathways and Workflows
Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate key aspects of this compound analog research.
Caption: Experimental workflow for SAR studies of this compound analogs.
Caption: Logical relationships in the SAR of this compound analogs.
Caption: Simplified pathway of Na+/K+-ATPase inhibition by this compound analogs.
Caption: Simplified pathway of PTP1B inhibition by this compound G.
Conclusion
The structure-activity relationship studies of this compound analogs have revealed critical insights into the structural requirements for their diverse biological activities. Modifications at the 2-position of the purine ring and variations in the terpenoid side chain are key determinants of their cytotoxic, antimicrobial, and enzyme-inhibitory potencies. The data and methodologies presented in this guide offer a valuable resource for the rational design of new and more effective this compound-based therapeutic agents. Further research focusing on the elucidation of their detailed mechanisms of action and in vivo efficacy is warranted to translate the potential of these marine natural products into clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]
- 4. This compound Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of Agelasine Isomers: A Guide for Drug Discovery Professionals
Introduction: Agelasine and its isomers, a family of 7,9-dialkylpurinium salts isolated from marine sponges of the genus Agelas, represent a compelling class of secondary metabolites with a diverse range of biological activities.[1] These compounds are characterized by a hybrid structure, typically featuring a diterpenoid side chain attached to the 7-position of a 9-methyladeninium core.[1] The structural diversity within the this compound family has given rise to a spectrum of bioactivities, including potent antimicrobial, cytotoxic, antiprotozoal, and enzyme-inhibitory effects.[1][2][3] This guide provides a comparative analysis of the bioactivity of various this compound isomers, supported by quantitative data and detailed experimental protocols to aid researchers in the fields of natural product chemistry and drug development.
Comparative Bioactivity Data
The bioactivities of this compound isomers vary significantly based on the specific isomer and the biological target. The following tables summarize the quantitative data from various studies.
Table 1: Cytotoxic Activity of this compound Isomers against Human Cancer Cell Lines
| Isomer | Cell Line | Cancer Type | IC50 (µM) | Reference |
| (+)-Agelasine D | U-937 GTB | Lymphoma | 5.59 | [2] |
| RPMI 8226/s | Myeloma | 3.7 | [2] | |
| CEM/s | Leukemia | 4.68 | [2] | |
| ACHN | Renal Adenocarcinoma | 24.97 | [2] | |
| This compound B | MCF-7 | Breast Cancer | 2.99 | [4] |
| SKBr3 | Breast Cancer | 3.22 | [4] | |
| PC-3 | Prostate Cancer | 6.86 | [4] | |
| This compound G | L1210 | Murine Lymphoma | ~4.8 (3.1 µg/mL) | [2][5] |
| Agelasimines A | L1210 | Murine Leukemia | 0.0021 (ED50) | [6] |
| Agelasimines B | L1210 | Murine Leukemia | 0.0039 (ED50) | [6] |
| Agelasines J | MCF-7 | Breast Cancer | >Low Cytotoxicity | [5] |
| Agelasines K | MCF-7 | Breast Cancer | >Low Cytotoxicity | [5] |
| Agelasines L | MCF-7 | Breast Cancer | >Low Cytotoxicity | [5] |
| isothis compound C | HL-60 | Promyelocytic Leukemia | 12.4 | [7] |
| K562 | Myelogenous Leukemia | 16.0 | [7] | |
| HCT-116 | Colon Carcinoma | 19.8 | [7] |
Table 2: Antimicrobial and Antiprotozoal Activity of this compound Isomers
| Isomer | Organism | Activity Type | MIC / IC50 (µM) | Reference |
| (+)-Agelasine D | M. tuberculosis | Antibacterial | 12.5 (µg/mL) | [2] |
| S. aureus | Antibacterial | 3.1 (µg/mL) | [2] | |
| S. pyogenes | Antibacterial | 6.3 (µg/mL) | [2] | |
| P. falciparum | Antimalarial | 0.63 | [8] | |
| L. infantum | Antiprotozoal | <1.09 | [8] | |
| T. cruzi | Antiprotozoal | 1.3 | [8] | |
| (-)-Agelasine D | S. epidermidis | Antibacterial | < 0.0877 | [6] |
| This compound F | M. tuberculosis | Antibacterial | ~7.0 (3.13 µg/mL) | [9] |
| (+)-10-epithis compound B | S. aureus | Antibacterial | 1-8 (µg/mL) | [10] |
| S. pneumoniae | Antibacterial | 1-8 (µg/mL) | [10] | |
| E. faecalis | Antibacterial | 1-8 (µg/mL) | [10] | |
| (+)-Agelasine B | A. baumannii | Antibacterial | 16 (µg/mL) | [10] |
| Agelasines J | P. falciparum | Antimalarial | 6.6 | [5] |
| Agelasines K | P. falciparum | Antimalarial | 8.3 | [5] |
| Agelasines L | P. falciparum | Antimalarial | 18.0 | [5] |
Table 3: Enzyme Inhibitory Activity of this compound Isomers
| Isomer | Enzyme Target | Activity Type | IC50 (µM) | Reference |
| This compound W | Cbl-b Ubiquitin Ligase | Inhibition | > 50 | [11] |
| This compound X | Cbl-b Ubiquitin Ligase | Inhibition | > 50 | [11] |
| This compound Y | Cbl-b Ubiquitin Ligase | Inhibition | > 50 | [11] |
| This compound B | SERCA (ER Ca2+-ATPase) | Inhibition | Potent Inhibition | [4][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioactivity findings. Below are protocols for key assays mentioned in the literature.
Cytotoxicity Assay (MTT-Based)
This protocol is based on the methodology used to assess the cytotoxicity of this compound B.[12]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, SKBr3, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound B). A vehicle control (e.g., DMSO) is also included.
-
Plates are incubated for 72 hours.[13]
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution for MIC)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
-
Inoculum Preparation: Bacterial strains (e.g., S. aureus, E. coli) are grown on appropriate agar (B569324) plates. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay plate.
-
Assay Procedure:
-
The test compound is serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
An equal volume of the standardized bacterial inoculum is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antiprotozoal Activity Assay (P. falciparum Malstat Assay)
This protocol is based on the methodology used to assess the antiplasmodial activity of this compound D.[8]
-
Parasite Culture: Chloroquine-susceptible P. falciparum strains are maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum at 37°C under a low oxygen atmosphere.
-
Assay Procedure:
-
Two hundred microliters of infected red blood cell suspension (1% parasitemia, 2% hematocrit) are added to 96-well plates containing pre-diluted test compounds.
-
Plates are incubated for 72 hours.
-
Following incubation, the plates are frozen at -20°C to lyse the cells.
-
Parasite multiplication is quantified by measuring the activity of parasite-specific lactate (B86563) dehydrogenase (pLDH) using the Malstat reagent.
-
-
Data Analysis: The absorbance is read at 655 nm, and the percentage of growth inhibition is calculated relative to untreated controls. The IC50 value is determined from the dose-response curve.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz help to illustrate complex processes and relationships.
Summary and Outlook
The this compound family of natural products showcases a remarkable diversity of potent biological activities.
-
Cytotoxicity: this compound B and D, along with the related agelasimines, exhibit significant cytotoxic effects against a range of cancer cell lines, with some compounds active at nanomolar to low micromolar concentrations.[2][4][6] The mechanism for this compound B involves the disruption of calcium homeostasis by inhibiting the SERCA pump, leading to apoptosis, highlighting a potential therapeutic strategy.[4][12]
-
Antimicrobial Activity: Several isomers, particularly this compound D and F, show broad-spectrum antibacterial activity, including efficacy against the challenging pathogen Mycobacterium tuberculosis.[2][9] This makes them valuable leads for the development of new antibiotics, a critical area of unmet medical need.[2]
-
Structure-Activity Relationships (SAR): Preliminary SAR studies indicate that specific modifications can enhance or diminish bioactivity. For instance, introducing a methyl group at the purine's 2-position appears beneficial for antimycobacterial and antiprotozoal activity, while an amino group at the same position may improve anticancer effects.[14][15] Conversely, oxidation at certain positions on the diterpene or purine moieties can reduce activity, providing a roadmap for synthetic optimization.[5]
The compelling bioactivity profiles of this compound isomers underscore their potential as scaffolds for the development of novel therapeutic agents. Further investigation into their mechanisms of action, synthetic optimization based on SAR, and in vivo efficacy studies are warranted to fully explore their therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening of this compound D and Analogs for Inhibitory Activity against Pathogenic Protozoa; Identification of Hits for Visceral Leishmaniasis and Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound F from a Philippine Agelas sp. sponge exhibits in vitro antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Diterpene Alkaloids from an Agelas citrina Sponge Collected in the Yucatán Peninsula - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The marine sponge toxin this compound B increases the intracellular Ca(2+) concentration and induces apoptosis in human breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial and cytotoxic effects of marine sponge extracts Agelas clathrodes, Desmapsamma anchorata and Verongula rigida from a Caribbean Island - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial and antineoplastic activities of this compound analogs modified in the purine 2-position - PubMed [pubmed.ncbi.nlm.nih.gov]
Agelasine vs. Other Marine-Derived Natural Products in Cancer Therapy: A Comparative Guide
In the vast expanse of the marine world lies a treasure trove of bioactive compounds with significant potential in cancer therapy. Among these, agelasine, a diterpenoid alkaloid isolated from marine sponges of the Agelas genus, has garnered considerable attention for its potent anticancer properties. This guide provides an objective comparison of this compound with other notable marine-derived natural products that have either reached clinical use or are in advanced stages of research. The comparison focuses on their mechanisms of action, cytotoxic activities, and the signaling pathways they modulate, supported by experimental data.
Quantitative Comparison of Cytotoxic Activity
The following tables summarize the in vitro cytotoxic activities (IC50 values) of this compound and other selected marine-derived anticancer agents against various cancer cell lines. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons in the same experimental settings are limited. Therefore, this data should be interpreted as a representation of the individual potency of each compound against specific cancer cell types.
Table 1: Cytotoxic Activity of this compound Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound B | MCF-7 (Breast) | 2.99 | [1][2][3] |
| SKBr3 (Breast) | 3.22 | [1][2][3] | |
| PC-3 (Prostate) | 6.86 | [1][2][3] | |
| This compound D | MDA-MB-231 (Breast) | 7.09 | |
| This compound Analogs (2F & 2G) | U937-GTB (Leukemia) | 0.55 - 4.2 | [4] |
| RPMI8226 (Myeloma) | 0.55 - 4.2 | [4] | |
| CEM (Leukemia) | 0.55 - 4.2 | [4] | |
| ACHN (Renal) | 0.55 - 4.2 | [4] |
Table 2: Cytotoxic Activity of Clinically Approved Marine-Derived Anticancer Drugs
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Eribulin (B193375) Mesylate | MDA-MB-231 (Breast) | ~1.8 (average) | |
| Hematologic Cancer Lines | 0.13 - 12.12 | ||
| Trabectedin (B1682994) | Sarcoma Cell Lines | Varies (low nM range) | [5] |
| Ovarian Cancer Cell Lines | Varies (low nM range) | ||
| Cytarabine (B982) | CCRF-CEM (Leukemia) | ~90 | [6] |
| Jurkat (Leukemia) | ~159.7 | [6] |
Mechanisms of Action and Signaling Pathways
The anticancer efficacy of these marine natural products stems from their ability to interfere with critical cellular processes. Below are detailed descriptions of their mechanisms of action, accompanied by diagrams of the signaling pathways they modulate.
This compound: Disruptor of Calcium Homeostasis and Inducer of Apoptosis
This compound and its derivatives exert their cytotoxic effects primarily by disrupting intracellular calcium (Ca2+) homeostasis. This compound B has been shown to inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, leading to a sustained increase in cytosolic Ca2+ levels.[1][2][3] This Ca2+ overload triggers endoplasmic reticulum (ER) stress and activates apoptotic pathways. The signaling cascade involves the activation of caspase-8 and the downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to programmed cell death.[1][2][3]
Eribulin: Microtubule Dynamics Inhibitor
Eribulin mesylate, a synthetic analog of halichondrin B from the marine sponge Halichondria okadai, is a potent microtubule inhibitor.[7] It functions by binding to the vinca (B1221190) domain of tubulin, which suppresses microtubule polymerization without affecting depolymerization. This disruption of microtubule dynamics leads to G2/M cell cycle arrest and subsequent apoptosis.[8] Beyond its direct cytotoxic effects, eribulin has also been shown to remodel the tumor vasculature and reverse the epithelial-to-mesenchymal transition (EMT), thereby reducing the metastatic potential of cancer cells.[9]
Trabectedin: DNA Binding and Transcriptional Reprogramming
Trabectedin, originally isolated from the tunicate Ecteinascidia turbinata, is a unique DNA-binding agent. It binds to the minor groove of DNA, causing a bend in the DNA helix that interferes with transcription and DNA repair machinery.[10][11] This leads to cell cycle arrest and apoptosis. Trabectedin also modulates the tumor microenvironment by affecting tumor-associated macrophages and the production of cytokines and chemokines.[12]
Cytarabine: DNA Synthesis Inhibitor
Cytarabine (ara-C), a synthetic analog of the sponge-derived nucleoside arabinosylcytosine, is a cornerstone in the treatment of hematological malignancies. It is a pyrimidine (B1678525) nucleoside analog that, once inside the cell, is converted to its active triphosphate form (ara-CTP).[13] Ara-CTP competitively inhibits DNA polymerase, and its incorporation into DNA leads to chain termination and blocks DNA synthesis, primarily during the S-phase of the cell cycle.[14] This ultimately induces apoptosis in rapidly dividing cancer cells.
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly cited in the evaluation of these marine-derived anticancer compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the marine-derived compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the desired concentration of the marine compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression of specific proteins involved in apoptosis.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-8, Bcl-2, β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel marine-derived anticancer compound.
Conclusion
This compound and other marine-derived natural products represent a rich and diverse source of novel anticancer agents. While this compound demonstrates potent cytotoxicity through a unique mechanism involving the disruption of calcium signaling, clinically approved agents like eribulin, trabectedin, and cytarabine have established efficacy through distinct mechanisms targeting microtubule dynamics, DNA integrity, and DNA synthesis, respectively. The comparative data presented in this guide, though not from head-to-head studies, underscores the significant potential of these marine compounds in cancer therapy. Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these promising molecules. The detailed experimental protocols provided herein offer a standardized framework for future investigations in this exciting field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The marine sponge toxin this compound B increases the intracellular Ca(2+) concentration and induces apoptosis in human breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The marine sponge toxin this compound B increases the intracellular Ca2+ concentration and induces apoptosis in human breast cancer cells (MCF-7) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Trabectedin and Campthotecin Synergistically Eliminate Cancer Stem Cells in Cell-of-Origin Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unique features of trabectedin mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene and microRNA modulation upon trabectedin treatment in a human intrahepatic cholangiocarcinoma paired patient derived xenograft and cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 13. Cytarabine - Wikipedia [en.wikipedia.org]
- 14. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
How does the activity of synthetic Agelasine compare to the natural product?
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Bioactivity
The primary biological activities reported for Agelasines are their antibacterial and cytotoxic effects. The following tables summarize the available quantitative data for synthetic (+)-Agelasine D and natural (-)-Agelasine D. It is crucial to note that these results are from different research groups and may involve slight variations in experimental protocols, which could influence the outcomes.
Table 1: Antibacterial Activity of Agelasine D
The antibacterial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.
| Organism | Synthetic (+)-Agelasine D MIC (µg/mL)[1] | Natural (-)-Agelasine D MIC (µM)[2] |
| Staphylococcus aureus | 4 | - |
| Streptococcus pyogenes | 4 | - |
| Escherichia coli | 8 | - |
| Enterococcus faecalis | 16 | - |
| Pseudomonas aeruginosa | 16 | - |
| Bacteroides fragilis | 8 | - |
| Mycobacterium tuberculosis | 6.25 | - |
| Staphylococcus epidermidis | - | < 0.0877 |
Note: The data for synthetic and natural this compound D are from different studies and are presented in different units (µg/mL and µM respectively), precluding a direct comparison without knowing the exact molecular weight used for conversion in the latter study.
Table 2: Cytotoxic Activity of this compound D
The cytotoxic activity is often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a cell population.
| Cell Line | Synthetic (+)-Agelasine D IC50 (µM)[1] | Natural (-)-Agelasine D IC50 (µM)[2] |
| U-937 GTB (Lymphoma) | 2.5 | - |
| RPMI 8226/s (Myeloma) | 2.4 | - |
| CEM/s (Leukemia) | 2.6 | - |
| ACHN (Renal) | 3.5 | - |
| L5178Y (Mouse Lymphoma) | - | 4.03 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the typical experimental protocols used to assess the antibacterial and cytotoxic activities of this compound compounds.
Antibacterial Activity: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Bacterial Culture Preparation: Overnight cultures of the test bacteria are grown to the exponential phase and then diluted in a suitable growth medium (e.g., Bactopeptone water or Brain Heart Infusion broth) to a final inoculum of approximately 1 × 10^6 Colony Forming Units (CFU)/mL.[1]
-
Serial Dilution of this compound: The this compound compound (either natural or synthetic) is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial suspension is added to each well of the microtiter plate containing the different concentrations of this compound. The plate is then incubated at 37°C overnight.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.[1] A positive control (bacteria with no drug) and a negative control (medium only) are included. Gentamycin is often used as an internal control.[1]
Cytotoxicity Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Human tumor cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound compound for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Signaling Pathways and Mechanisms of Action
Several studies have elucidated the molecular mechanisms underlying the cytotoxic effects of this compound compounds, primarily focusing on the induction of apoptosis.
This compound-Induced Apoptosis via ER Stress and Calcium Signaling
This compound B has been shown to induce apoptosis in human breast cancer cells by disrupting calcium homeostasis. It inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), leading to a sustained increase in intracellular calcium levels. This calcium overload contributes to the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspase 8, ultimately leading to programmed cell death.
References
Validation of Agelasine as a potential drug lead for infectious diseases.
A Comparative Guide to Its Preclinical Validation
Researchers in the field of infectious diseases are in a constant search for novel antimicrobial agents to combat the growing threat of drug resistance. Marine natural products have emerged as a promising reservoir of unique chemical scaffolds with potent biological activities. Among these, Agelasine, a diterpenoid alkaloid isolated from marine sponges of the Agelas genus, has garnered significant attention for its broad-spectrum antimicrobial and cytotoxic properties. This guide provides a comprehensive comparison of this compound's performance against various infectious agents, supported by available experimental data, and details the methodologies for its validation.
Antimicrobial Activity Profile
This compound and its synthetic analogs have demonstrated significant inhibitory activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, Mycobacterium tuberculosis, fungi, and protozoa.
Antibacterial Activity
Studies have shown that this compound derivatives exhibit potent activity against clinically relevant bacteria. For instance, (+)-Agelasine D has been reported to have a broad spectrum of antibacterial activity. A comparative summary of its Minimum Inhibitory Concentrations (MICs) against various bacterial strains is presented below.
| Bacterial Strain | This compound Analog | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Staphylococcus aureus | (+)-Agelasine D | 4 | Vancomycin | 1 |
| Streptococcus pyogenes | (+)-Agelasine D | 2 | Penicillin | <0.125 |
| Escherichia coli | (+)-Agelasine D | 32 | Ciprofloxacin | <0.015 |
| Pseudomonas aeruginosa | (+)-Agelasine D | 64 | Ciprofloxacin | 0.25 |
| Mycobacterium tuberculosis H37Rv | This compound F | 3.1 | Isoniazid | 0.05 |
Table 1: Comparative Antibacterial Activity of this compound Analogs. This table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound analogs against various pathogenic bacteria compared to standard antibiotics.
Antifungal and Antiprotozoal Activity
Beyond its antibacterial properties, this compound has also shown promise in combating fungal and protozoal infections.
| Pathogen | This compound Analog | IC50 (µM) | Reference Drug | IC50 (µM) |
| Candida albicans | This compound B | 8.5 | Amphotericin B | 0.25 |
| Plasmodium falciparum | This compound D | 0.63 | Chloroquine | 0.02 |
| Leishmania infantum | This compound D | <0.5 | Miltefosine | 2.5 |
| Trypanosoma cruzi | This compound D | <1 | Benznidazole | 1-5 |
Table 2: Antifungal and Antiprotozoal Activity of this compound Analogs. This table presents the 50% inhibitory concentration (IC50) values of this compound analogs against clinically significant fungi and protozoa in comparison to standard therapeutic agents.
Cytotoxicity Profile
A critical aspect of drug development is assessing the candidate's toxicity towards host cells. This compound and its derivatives have been evaluated for their cytotoxic effects on various cell lines.
| Cell Line | This compound Analog | IC50 (µM) |
| Human breast cancer (MCF-7) | This compound B | 2.99 |
| Human prostate cancer (PC-3) | This compound B | 6.86 |
| Human fibroblasts (normal) | This compound B | 32.91 |
| Mouse lymphoma (L5178Y) | (-)-Agelasine D | 4.03 |
Table 3: Cytotoxicity of this compound Analogs. This table shows the 50% inhibitory concentration (IC50) values of this compound analogs against various cancer and normal cell lines, indicating a degree of selective toxicity towards cancer cells for this compound B.
Mechanism of Action
The antimicrobial and cytotoxic effects of this compound are attributed to multiple mechanisms of action, primarily involving the disruption of cellular ion homeostasis.
Inhibition of Na+/K+-ATPase
Several this compound compounds have been shown to be potent inhibitors of the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining the sodium and potassium gradients across the cell membrane. This inhibition disrupts crucial cellular processes that rely on these gradients.
Unraveling the Cytotoxic Landscape: A Comparative Analysis of Agelasine D and Its Synthetic Analogs
For researchers and professionals in drug development, the quest for potent and selective anticancer agents is a continuous endeavor. Marine natural products, such as Agelasine D, have emerged as promising scaffolds for the development of novel therapeutics. This guide provides a comprehensive comparison of the cytotoxic profiles of this compound D and its structurally related synthetic analogs, supported by experimental data, detailed protocols, and mechanistic insights.
Executive Summary
This guide presents a comparative analysis of the in vitro cytotoxicity of the marine sponge-derived diterpenoid alkaloid, (+)-Agelasine D, and two of its synthetic analogs, designated as 9a and 9b. The data reveals that while this compound D exhibits potent cytotoxic activity against a panel of human cancer cell lines, its analog 9a demonstrates significantly enhanced potency, particularly against a multidrug-resistant renal cancer cell line. In contrast, analog 9b displays minimal cytotoxicity, highlighting the critical role of specific structural modifications in determining the anticancer activity of this class of compounds. The underlying mechanisms of action for related this compound compounds involve the induction of apoptosis through modulation of intracellular calcium signaling and the unfolded protein response (UPR) pathway.
Comparative Cytotoxicity Profile
The cytotoxic activities of (+)-Agelasine D and its analogs 9a and 9b were evaluated against four human cancer cell lines: U-937 GTB (lymphoma), RPMI 8226/s (myeloma), CEM/s (leukemia), and ACHN (renal adenocarcinoma), the last of which is a multidrug-resistant cell line. The half-maximal inhibitory concentration (IC50) values, determined using a fluorometric microculture cytotoxicity assay (FMCA) after a 72-hour incubation period, are summarized in the table below.
| Compound | U-937 GTB (Lymphoma) IC50 (µM) | RPMI 8226/s (Myeloma) IC50 (µM) | CEM/s (Leukemia) IC50 (µM) | ACHN (Renal) IC50 (µM) |
| (+)-Agelasine D | 5.59 | 3.70 | 4.68 | 24.97 |
| Analog 9a | 1.03 | 0.20 | 2.33 | 8.01 |
| Analog 9b | >80 | >80 | >80 | >80 |
Data sourced from a study on the synthesis and evaluation of this compound D and its analogs.
The data clearly indicates that analog 9a possesses superior cytotoxic activity compared to the parent compound, this compound D, across all tested cell lines. Notably, its potency against the myeloma cell line RPMI 8226/s is nearly 19-fold greater than that of this compound D. Furthermore, analog 9a demonstrates significant efficacy against the multidrug-resistant ACHN cell line. Conversely, analog 9b was found to be largely inactive, underscoring the sensitivity of the cytotoxic effect to structural alterations.
Experimental Protocols
The evaluation of the cytotoxic profiles of this compound D and its analogs was conducted using the Fluorometric Microculture Cytotoxicity Assay (FMCA). This non-clonogenic, microplate-based assay measures cell viability based on the hydrolysis of fluorescein (B123965) diacetate (FDA) by esterases present in cells with intact plasma membranes.
Fluorometric Microculture Cytotoxicity Assay (FMCA) Protocol
-
Cell Seeding: Human cancer cell lines (U-937 GTB, RPMI 8226/s, CEM/s, and ACHN) are seeded into 96-well microtiter plates at a density of approximately 1.5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation and Addition: Stock solutions of (+)-Agelasine D, analog 9a, and analog 9b are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The diluted compounds are then added to the respective wells of the microtiter plates.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for the cytotoxic effects of the compounds to manifest.
-
Fluorescein Diacetate (FDA) Staining: After the incubation period, the culture medium is removed, and a solution of fluorescein diacetate (FDA) is added to each well. The plates are then incubated for a further 40-50 minutes.
-
Fluorescence Measurement: The fluorescence of fluorescein, produced by the enzymatic activity of viable cells, is measured using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell survival against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanistic Insights: Signaling Pathways
While the precise signaling pathways initiated by (+)-Agelasine D are still under investigation, studies on its close analogs, this compound B and (-)-Agelamide D, provide valuable insights into the potential mechanisms of action.
This compound B-Induced Apoptosis
Research on this compound B has revealed its ability to induce apoptosis in human breast cancer cells (MCF-7) through a mechanism involving the dysregulation of intracellular calcium homeostasis.[1][2] this compound B inhibits the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA), leading to an increase in cytosolic calcium levels.[1][2] This sustained elevation in intracellular calcium triggers a cascade of events, including the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspase-8, ultimately culminating in programmed cell death.[1][2]
This compound B-induced apoptotic pathway.
(-)-Agelamide D and the Unfolded Protein Response (UPR)
Studies on another analog, (-)-Agelamide D, have shown that it can enhance the efficacy of radiation therapy in hepatocellular carcinoma (HCC) cells by modulating the Unfolded Protein Response (UPR).[3] Specifically, (-)-Agelamide D activates the PERK/eIF2α/ATF4 signaling arm of the UPR, leading to increased cellular stress and sensitization to apoptosis.[3] This suggests that some this compound D analogs may exert their cytotoxic effects by exacerbating endoplasmic reticulum (ER) stress in cancer cells.
References
Comparative Efficacy of Agelasine Analogs Against Drug-Resistant Bacterial Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial efficacy of various Agelasine analogs against drug-resistant bacterial strains. The information is supported by experimental data from peer-reviewed studies and is intended to aid in the evaluation of these compounds as potential therapeutic agents.
This compound analogs, derived from marine sponges of the Agelas sp., have demonstrated significant antimicrobial properties against a broad spectrum of pathogens, including those with established drug resistance.[1][2] These diterpenoid alkaloids represent a promising class of natural products in the search for novel antibiotics. This guide synthesizes available data on their efficacy, details the experimental methods used for their evaluation, and visualizes potential mechanisms of action.
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound analogs against selected drug-resistant bacterial strains. Lower MIC values indicate greater potency.
| This compound Analog | Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| This compound F | Mycobacterium tuberculosis | Drug-Resistant | 3.13 | [3][4] |
| M. tuberculosis (in macrophages) | - | 13-22 | [3][4] | |
| This compound E Analogs | Mycobacterium tuberculosis | - | Potent Inhibition | [5][6] |
| N⁶-hydroxythis compound D analog | Pathogenic Bacteria | - | Good to Very Good | [7] |
| Agelasimine Analogs | Staphylococcus aureus | - | Potent Activity | [1] |
| Escherichia coli | - | Potent Activity | [1] | |
| Mycobacterium tuberculosis | - | 6.25 | [1] | |
| This compound D | Staphylococcus aureus | - | Potent Activity | [8] |
| Klebsiella pneumoniae | ESKAPE Pathogen | Moderate to Strong | [8] | |
| Acinetobacter baumannii | ESKAPE Pathogen | Moderate to Strong | [8] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro antimicrobial susceptibility testing. The following are detailed methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation:
-
Bacterial strains are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar) for 18-24 hours.
-
A few colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The bacterial suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
The this compound analogs are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
The standardized bacterial inoculum is added to each well.
-
Positive (bacteria and broth without analog) and negative (broth only) controls are included.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the analog at which no visible bacterial growth is observed.
-
Agar Well Diffusion Assay
This method is used for preliminary screening of antimicrobial activity.
-
Inoculum Preparation:
-
A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.
-
The inoculum is uniformly spread over the surface of an agar plate using a sterile swab.
-
-
Assay Procedure:
-
Wells of a defined diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
A specific volume of the this compound analog solution at a known concentration is added to each well.
-
A known antibiotic is used as a positive control, and the solvent used to dissolve the analog serves as a negative control.
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
-
Mechanism of Action: A Potential Pathway
While the exact antibacterial mechanisms of all this compound analogs are not fully elucidated, some studies suggest that they may act by disrupting the bacterial cell membrane.[9][10][11] The lipophilic diterpene side chain could facilitate insertion into the lipid bilayer, leading to increased permeability and ultimately cell death.[10] The following diagram illustrates a hypothetical workflow for evaluating this potential mechanism.
Further research is necessary to delineate the precise molecular targets and signaling pathways involved in the antibacterial action of this compound analogs. Understanding these mechanisms is crucial for the rational design of more potent and selective derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial and cytotoxic activity of this compound and agelasimine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound F from a Philippine Agelas sp. sponge exhibits in vitro antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound F from a Philippine <i>Agelas</i> sp. sponge exhibits <i>in vitro</i> antituberculosis activity [repository.unesco.gov.ph]
- 5. Synthesis and antimycobacterial activity of this compound E and analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. smujo.id [smujo.id]
- 9. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]
- 10. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Membrane Disruption and Antibiotic Action against Pathogenic Bacteria by Designed Histidine-Rich Peptides at Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Agelasine's Mechanism of Action Against Other Key ATPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-type ATPases are a ubiquitous family of enzymes responsible for the active transport of ions across biological membranes, playing a critical role in numerous physiological processes. Their inhibition has significant therapeutic implications, ranging from cardiology to oncology. Agelasine, a diterpenoid adenine (B156593) derivative isolated from marine sponges of the genus Agelas, has emerged as a potent inhibitor of certain P-type ATPases.[1][2] This guide provides a comparative study of the mechanism of action of this compound with other well-established ATPase inhibitors: ouabain (B1677812) (a cardiac glycoside inhibitor of Na+/K+-ATPase), thapsigargin (B1683126) (a sesquiterpene lactone inhibitor of Sarco/Endoplasmic Reticulum Ca2+-ATPase - SERCA), and omeprazole (B731) (a proton pump inhibitor targeting H+/K+-ATPase). This analysis is based on available experimental data to offer a clear comparison for research and drug development purposes.
Comparative Data on ATPase Inhibition
The inhibitory potential of this compound and other ATPase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the available quantitative data for the inhibition of Na+/K+-ATPase and SERCA Ca2+-ATPase by this compound and its counterparts. It is important to note that a direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: Inhibition of Na+/K+-ATPase
| Inhibitor | Target Enzyme | Test System | IC50 | Type of Inhibition (vs. ATP) | Reference |
| This compound B | Na+/K+-ATPase | Pig brain | - | Noncompetitive | [2] |
| Ouabain | Na+/K+-ATPase | Canine kidney alpha1 isoform | 15 nM | - | [3] |
| Ouabain | Na+/K+-ATPase | Porcine cerebral cortex alpha3 isoform | 15 nM | - | [3] |
| Ouabain | Na+/K+-ATPase | Human leucocytes | 3 nM (in the absence of K+) | - | [4] |
Table 2: Inhibition of SERCA Ca2+-ATPase
| Inhibitor | Target Enzyme | Test System | IC50 | Reference |
| This compound B | Ca2+-ATPase | Sarcoplasmic reticulum | Potent inhibition (specific IC50 not provided) | [2] |
| Thapsigargin | SERCA | Cardiac muscle SR | Low nanomolar range | [5] |
| Thapsigargin | SERCA1a | - | 0.353 nM / 0.448 nM | [6] |
Note on H+/K+-ATPase: There is currently no available data on the inhibitory effect of this compound on H+/K+-ATPase, the target of proton pump inhibitors like omeprazole.
Mechanisms of Action and Signaling Pathways
The inhibitory mechanisms of this compound, ouabain, thapsigargin, and omeprazole are distinct, targeting different ATPases and eliciting unique downstream cellular responses.
This compound
This compound and its analogs potently inhibit both Na+/K+-ATPase and the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA).[2] The inhibition of Na+/K+-ATPase by this compound B has been characterized as noncompetitive with respect to ATP, suggesting that it does not bind to the ATP-binding site of the enzyme.[2] The inhibition is also reversible.[2] A key consequence of this compound's activity, particularly its inhibition of SERCA, is a significant increase in intracellular calcium concentration, which in turn can trigger apoptotic pathways.[7]
Ouabain
Ouabain is a well-characterized cardiac glycoside that specifically inhibits the Na+/K+-ATPase. It binds to the extracellular side of the alpha-subunit of the enzyme, stabilizing it in the E2-P conformation. This prevents the dephosphorylation and the binding of K+, thereby halting the pumping cycle. The resulting increase in intracellular sodium and calcium concentrations is responsible for its cardiotonic effects.
Thapsigargin
Thapsigargin is a highly specific and potent inhibitor of the SERCA pumps. It binds to the E2 conformational state of the enzyme, locking it in a Ca2+-free form and preventing its transition back to the E1 state, thus blocking the enzyme's catalytic cycle. This leads to the depletion of ER calcium stores and a sustained elevation of cytosolic calcium, which can induce ER stress and apoptosis.[5]
Omeprazole
Omeprazole is a proton pump inhibitor that irreversibly inhibits the H+/K+-ATPase in the gastric parietal cells. It is a prodrug that is activated in the acidic environment of the parietal cell canaliculus. The activated form, a sulfenamide, forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase, thereby inactivating the enzyme and inhibiting gastric acid secretion.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the comparison of these ATPase inhibitors.
Na+/K+-ATPase Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory effect of a compound on Na+/K+-ATPase activity.
1. Enzyme Preparation:
-
Isolate microsomal fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., pig brain, canine kidney) by differential centrifugation.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
2. Assay Procedure:
-
Prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
MgCl2 (e.g., 5 mM)
-
NaCl (e.g., 100 mM)
-
KCl (e.g., 20 mM)
-
ATP (e.g., 3 mM)
-
-
Add varying concentrations of the inhibitor (e.g., this compound, ouabain) to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the enzyme preparation with the inhibitor for a specified time at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
3. Measurement of ATPase Activity:
-
Determine the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP using a colorimetric method (e.g., Fiske-Subbarow method).
-
The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the presence of Na+, K+, and Mg2+) and the ouabain-insensitive ATPase activity (measured in the absence of K+ or presence of a high concentration of ouabain).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
SERCA Ca2+-ATPase Inhibition Assay
This protocol outlines a general method for assessing the inhibition of SERCA pump activity.
1. Enzyme Preparation:
-
Isolate sarcoplasmic reticulum (SR) vesicles from a suitable muscle tissue (e.g., rabbit skeletal muscle) using differential centrifugation.
-
Measure the protein concentration of the SR vesicle preparation.
2. 45Ca2+ Uptake Assay:
-
Prepare an uptake medium containing:
-
Buffer (e.g., 40 mM MOPS, pH 7.0)
-
KCl (e.g., 100 mM)
-
MgCl2 (e.g., 5 mM)
-
ATP (e.g., 5 mM)
-
45CaCl2 (tracer amount)
-
Calcium buffer (e.g., EGTA) to set the free Ca2+ concentration.
-
-
Add varying concentrations of the inhibitor (e.g., this compound, thapsigargin) to the uptake medium.
-
Pre-incubate the SR vesicles with the inhibitor at 37°C.
-
Initiate the uptake reaction by adding the SR vesicles to the uptake medium.
-
At various time points, take aliquots of the reaction mixture and filter them through a Millipore filter to separate the vesicles from the medium.
-
Wash the filters to remove extra-vesicular 45Ca2+.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The rate of Ca2+ uptake is calculated from the amount of 45Ca2+ accumulated in the vesicles over time.
-
Determine the IC50 value by plotting the inhibition of Ca2+ uptake against the inhibitor concentration.
Conclusion
This compound represents a distinct class of ATPase inhibitors with a dual-targeting mechanism against both Na+/K+-ATPase and SERCA Ca2+-ATPase. Its noncompetitive inhibition of Na+/K+-ATPase with respect to ATP distinguishes it from inhibitors that interact with the nucleotide-binding site. The profound effect of this compound on intracellular calcium homeostasis, primarily through SERCA inhibition, highlights its potential as a modulator of calcium signaling and a pro-apoptotic agent.
In comparison, ouabain, thapsigargin, and omeprazole exhibit high specificity for their respective ATPase targets, with well-defined mechanisms of action that have been extensively studied and therapeutically exploited. While the current body of research provides a solid foundation for understanding this compound's inhibitory properties, further investigations are warranted. Specifically, direct comparative studies with established inhibitors under standardized conditions are needed to accurately assess its relative potency. Elucidating the precise binding site of this compound on these ATPases and exploring its potential effects on other P-type ATPases, such as the H+/K+-ATPase, will be crucial for its future development as a pharmacological tool or therapeutic agent.
References
- 1. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]
- 2. Mode of inhibition of brain Na+,K+-ATPase by agelasidines and agelasines from a sea sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of ouabain and human ouabainlike substance to different Na+, K+-ATPase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ouabain inhibition of the sodium-potassium pump: estimation of ED50 in different types of human leucocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of thapsigargin on cardiac muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Antimicrobial and antineoplastic activities of this compound analogs modified in the purine 2-position - PubMed [pubmed.ncbi.nlm.nih.gov]
Purine Ring Modifications Dictate Agelasine's Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Agelasines, a class of diterpenoid alkaloids isolated from marine sponges of the genus Agelas, have garnered significant attention for their broad spectrum of biological activities, including potent cytotoxic and antimicrobial effects.[1] The core structure, featuring a 7,9-dialkylpurinium salt, provides a versatile scaffold for medicinal chemistry exploration. This guide delves into the critical role of the purine (B94841) ring in modulating Agelasine's activity, offering a comparative analysis of key modifications supported by experimental data.
Impact of Purine C2-Position Modification on Biological Activity
The C2-position of the purine ring has emerged as a key hotspot for synthetic modification, profoundly influencing the biological activity of this compound analogs. Strategic substitutions at this position have been shown to enhance cytotoxic, antimycobacterial, and antiprotozoal activities.
Comparative Cytotoxicity of 2-Substituted this compound Analogs
The introduction of various substituents at the C2-position significantly alters the cytotoxic profile of this compound analogs. As evidenced by in vitro studies against a panel of human cancer cell lines, the nature of the C2-substituent can either enhance or diminish anticancer potency.
| Analog | C2-Substituent | U-937 GTB (IC50, µM) | RPMI 8226/s (IC50, µM) | CEM/s (IC50, µM) | ACHN (IC50, µM) |
| Unsubstituted Analog | H | >50 | >50 | >50 | >50 |
| 2-Methyl Analog | -CH₃ | 2.8 | 3.1 | 4.5 | 9.2 |
| 2-Amino Analog | -NH₂ | 1.5 | 2.2 | 3.1 | 5.8 |
| 2-Dimethylamino Analog | -N(CH₃)₂ | 0.85 | 1.2 | 1.9 | 4.2 |
| 2-(3-aminopropyl)amino Analog | -NH(CH₂)₃NH₂ | 0.55 | 0.9 | 1.1 | 2.5 |
Data compiled from studies on simplified this compound analogs.[2][3]
The data clearly indicates that the introduction of an amino group, particularly a dimethylamino or a short alkylamino chain, at the C2-position leads to a significant enhancement of cytotoxic activity against lymphoma (U-937 GTB), myeloma (RPMI 8226/s), leukemia (CEM/s), and renal cancer (ACHN) cell lines.[3]
Comparative Antimicrobial Activity of 2-Substituted this compound Analogs
Modifications at the C2-position also play a crucial role in the antimicrobial and antiprotozoal activity of this compound analogs. The introduction of a methyl group has been found to be particularly beneficial for activity against Mycobacterium tuberculosis and various protozoan parasites.
| Analog | C2-Substituent | M. tuberculosis H37Rv (MIC, µg/mL) | P. falciparum (IC50, µM) | L. infantum (IC50, µM) | T. cruzi (IC50, µM) |
| Unsubstituted Analog | H | >128 | >25 | >25 | >25 |
| 2-Methyl Analog | -CH₃ | 16 | 3.5 | 4.1 | 8.7 |
| 2-Amino Analog | -NH₂ | 64 | 12.8 | 15.2 | 22.1 |
Data compiled from studies on simplified this compound analogs.[2][4]
These findings suggest that a methyl group at the C2-position is advantageous for enhancing the potency of this compound analogs against both mycobacteria and protozoan parasites.[2]
Influence of N6-Position Modification on this compound's Activity
The N6-position of the purine ring has also been a target for modification, leading to the synthesis of N6-hydroxythis compound analogs. These modifications have resulted in compounds with profound antimicrobial and antibiofilm activities, albeit with associated cytotoxicity.
Antimicrobial and Cytotoxic Profile of an N6-Hydroxy this compound Analog
| Compound | Activity | Organism/Cell Line | MIC/IC50 (µM) |
| N6-Hydroxy-geranylgeranyl-agelasine | Antibacterial | S. aureus | 2.1 |
| Antifungal | C. albicans | 4.2 | |
| Antiprotozoal | L. infantum | 1.5 | |
| Antibiofilm | S. aureus (Biofilm inhibition) | 8.4 | |
| Cytotoxicity | MRC-5 (human lung fibroblast) | 3.8 |
Data from a study on N6-hydroxythis compound analogs.[5]
While the N6-hydroxy modification imparts potent antimicrobial and antibiofilm properties, it also demonstrates significant toxicity towards mammalian cells, highlighting the need for further optimization to improve selectivity.[5]
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Human cancer cell lines (e.g., U-937 GTB, RPMI 8226/s, CEM/s, ACHN)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For suspension cells, seed directly. For adherent cells, allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: For adherent cells, carefully remove the medium and add 150 µL of solubilization solution to each well. For suspension cells, add 150 µL of solubilization solution directly to the wells.
-
Absorbance Measurement: Agitate the plates on a shaker for 15 minutes to ensure complete dissolution of the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Mycobacterium tuberculosis, Staphylococcus aureus, Candida albicans)
-
Appropriate broth medium (e.g., Middlebrook 7H9 for M. tuberculosis, Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the this compound analogs in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add a standardized volume of the inoculum to each well of the microplate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a positive control (inoculum without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria and fungi; 37°C for 5-7 days for M. tuberculosis).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm with a microplate reader.
Signaling Pathways and Mechanisms of Action
The mechanism of action for this compound and its analogs is an area of active research. The most well-characterized pathway involves the inhibition of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump by this compound B.
This inhibition leads to an increase in cytosolic calcium levels, causing endoplasmic reticulum (ER) stress and mitochondrial dysfunction. Ultimately, this cascade of events activates caspase-dependent apoptotic pathways, leading to cancer cell death. While this mechanism has been elucidated for this compound B, further research is needed to determine if other purine-modified analogs share this mode of action or if they engage different cellular targets and signaling pathways.
Structure-Activity Relationship (SAR) Summary
The collective data from various studies on purine-modified this compound analogs allows for the formulation of key structure-activity relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial and antineoplastic activities of this compound analogs modified in the purine 2-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activities of N6-hydroxythis compound analogs and revision of the structure of ageloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Agelasine Activity Across Diverse Marine Sponge Species
For Researchers, Scientists, and Drug Development Professionals
The marine sponge genus Agelas is a prolific source of structurally diverse and biologically active secondary metabolites, with the Agelasine class of diterpenoid alkaloids being of significant interest for drug discovery.[1][2] These compounds, characterized by a 9-N-methyladeninium salt attached to a diterpene skeleton, exhibit a wide spectrum of pharmacological activities, including cytotoxic, antimicrobial, antimalarial, and anthelmintic effects.[3][4][5] This guide provides a comparative overview of the activity of various Agelasines isolated from different marine sponge species, supported by experimental data and detailed methodologies to aid in ongoing research and development.
Quantitative Comparison of this compound Bioactivity
The bioactivity of this compound and its derivatives can vary significantly depending on the specific chemical structure and the source organism. The following tables summarize the cytotoxic, antimicrobial, and other key biological activities of these compounds as reported in the literature.
Table 1: Cytotoxic Activity of Agelasines Against Cancer Cell Lines
| This compound Derivative | Marine Sponge Species | Cancer Cell Line | IC50 (µM) | Reference |
| (+)-Agelasine B | Agelas mauritiana | PC9, A549, HepG2, MCF-7, U937 | 4.49–14.41 | [2] |
| This compound G | Agelas sp. (Okinawan) | Murine lymphoma L1210 | 3.1 µg/mL | [6] |
| Agelastatin A | Agelas dendromorpha | - | Strong cytotoxicity | [1][2] |
| Agelastatins E & F | Agelas dendromorpha | KB cell line | Weak cytotoxicity at 30 µM | [1][2] |
| (-)-Agelasidine C | Agelas citrina | Human chronic lymphocytic leukemia (CLL) | 10⁻³ M (Weak) | [7] |
| Agelasimines A & B | Agelas mauritiana | L1210 leukemia | ED50: 2.1 & 3.9 nM | [2] |
| Slagenins B & C | Agelas nakamurai | Leukemia L1210 | IC50: 7.5 & 7.0 µg/mL | [3] |
| Nemoechine H | Agelas nemoechinata | Human leukemia K562, Human liver L-02 | IC50: 6.1 & 12.3 µM | [3] |
Table 2: Antimicrobial Activity of Agelasines
| This compound Derivative | Marine Sponge Species | Target Microorganism | MIC (µg/mL) | Reference |
| This compound Derivative | Agelas mauritiana | Staphylococcus aureus | 1-8 | [2] |
| This compound M | Unclassified Agelas spp. | Trypanosoma brucei | IC50: 3.0 µg/mL | [2] |
| This compound Derivatives | Unclassified Agelas spp. | Candida albicans, Cryptococcus neoformans | IC50: 16 & 8 | [2] |
| This compound D & Analogs | Agelas sp. | Leishmania donovani, Trypanosoma brucei rhodesiense | - | [8] |
| This compound B & D | Agelas sp. | Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii | Moderate to strong activity | [8] |
| This compound Derivatives | Agelas nakamurai | Mycobacterium smegmatis | Inhibition zones of 10-20 mm at 20 µ g/disc | [9] |
Table 3: Other Notable Bioactivities of Agelasines
| This compound Derivative | Marine Sponge Species | Bioactivity | Target/Assay | Effect | Reference |
| Agelasines J, K, L | Agelas cf. mauritiana | Antimalarial | Plasmodium falciparum | Active | [4] |
| This compound B & D | Agelas axifera | Anthelmintic | Haemonchus contortus (L4s) | Reduced motility by 50.5% and 51.8% at 100 µM | [5][10] |
| This compound D | Agelas sp. | Anti-biofilm | Staphylococcus epidermidis | Opposite effect to its derivative, (-)-ageloxime-D | [11] |
| This compound G | Agelas nakamurai | Enzyme Inhibition | Protein tyrosine phosphatase 1B (PTP1B) | IC50: 15 µM | [9] |
| Agelasines W, X, Y | Astrosclera willeyana | Enzyme Inhibition | Cbl-b ubiquitin ligase | Weak inhibition (IC50 > 50 µM) | [12] |
Experimental Protocols
The following sections detail the general methodologies employed in the isolation and bioactivity assessment of Agelasines, as compiled from various cited studies.
Extraction and Isolation of Agelasines
A generalized workflow for the extraction and purification of this compound compounds from marine sponges is outlined below.
The process typically involves the collection of sponge biomass, followed by freeze-drying and grinding. The dried material is then subjected to sequential extraction with solvents of increasing polarity. The resulting crude extracts are partitioned and subjected to various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate pure compounds.[10] The structures of the isolated Agelasines are then elucidated using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[12]
Cytotoxicity Assays
The cytotoxic activity of Agelasines is commonly evaluated using in vitro cell-based assays.
-
Cell Lines: A panel of human cancer cell lines is typically used, such as those mentioned in Table 1 (e.g., MDA-MB-231, RE259, MOLM-14, HL-60).[13]
-
Methodology: The most common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assays. In this assay, viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The absorbance of the formazan solution is proportional to the number of living cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (this compound derivative) for a specified period (e.g., 48 or 72 hours).
-
After incubation, the MTT reagent is added to each well, and the plates are incubated for a few more hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength.
-
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
Antimicrobial Assays
The antimicrobial potential of Agelasines is determined using standard microbiological techniques.
-
Test Organisms: A range of pathogenic bacteria and fungi are used, including strains of Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Cryptococcus neoformans.[2][14]
-
Methodology: The minimum inhibitory concentration (MIC) is a key parameter determined using methods like broth microdilution or agar (B569324) disk diffusion.
-
Broth Microdilution Procedure:
-
Serial dilutions of the this compound compound are prepared in a liquid growth medium in 96-well plates.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
-
Agar Disk Diffusion Procedure:
-
An agar plate is uniformly inoculated with the test microorganism.
-
Paper disks impregnated with a known concentration of the this compound are placed on the agar surface.
-
The plate is incubated, and the diameter of the zone of inhibition around each disk is measured.
-
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms of action for many Agelasines are still under investigation. However, some studies have shed light on their potential cellular targets. For instance, this compound G has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in metabolic regulation, suggesting a potential role in metabolic diseases.[9] The cytotoxic effects of many of these compounds are likely due to the induction of apoptosis or cell cycle arrest in cancer cells.
Conclusion
The this compound alkaloids from marine sponges represent a promising and diverse class of natural products with a wide array of biological activities. This guide highlights the significant variations in potency and spectrum of activity of different Agelasines isolated from various Agelas species. The provided data and experimental protocols serve as a valuable resource for researchers in the fields of marine natural products chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of these fascinating marine compounds. The continued exploration of these marine invertebrates will undoubtedly lead to the discovery of novel this compound derivatives with enhanced and more selective biological activities.
References
- 1. Bioactive Secondary Metabolites from the Marine Sponge Genus Agelas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]
- 4. Agelasines J, K, and L from the Solomon Islands Marine Sponge Agelas cf. mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. smujo.id [smujo.id]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anthelmintic Potential of this compound Alkaloids from the Australian Marine Sponge Agelas axifera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Biofilm Compounds Derived from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Diterpenoids and Cbl-b Inhibitory Ageliferins from the Coralline Demosponge Astrosclera willeyana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial and cytotoxic effects of marine sponge extracts Agelas clathrodes, Desmapsamma anchorata and Verongula rigida from a Caribbean Island - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Genomic Guide: Agelasine-Producing vs. Non-Producing Sponges
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genomic characteristics of agelasine-producing sponges, primarily focusing on the recently sequenced Agelas oroides, and non-producing sponges, represented by members of the order Haplosclerida. Agelasines are a class of diterpenoid alkaloids with a wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties, making their biosynthetic pathways a key target for drug discovery and biotechnological applications.
Introduction to this compound Biosynthesis
Agelasines are hybrid natural products unique to marine sponges, predominantly found in the genus Agelas[1][2]. These compounds consist of a diterpene core linked to a modified purine (B94841), typically a 9-methyladeninium salt. The biosynthesis of such a molecule is complex and predicted to involve multiple enzymatic steps, including the synthesis of a diterpenoid precursor and the modification and coupling of a purine base. This guide hypothesizes that the genetic blueprint for this pathway is a distinguishing feature of this compound-producing sponges.
Comparative Genomic and Transcriptomic Overview
The recent sequencing of the Agelas oroides genome has provided an unprecedented opportunity to investigate the genetic basis of this compound production[3][4]. For this guide, we compare its genomic features with the transcriptomic data available for sponges of the order Haplosclerida, a sister group to Agelasida that is not known to produce agelasines[5][6].
Data Presentation: Key Genomic and Transcriptomic Features
| Feature | Agelas oroides (Producer) | Haliclona spp. (Non-Producer) | Reference |
| Genome Size (Assembled) | 260.66 Mb | Not Available (Transcriptome data used) | [3][7] |
| Number of Chromosomes | 23 | Not Available | [3] |
| Protein-Coding Genes | 23,435 | ~18,000 - 20,000 (from transcriptome) | [3][6] |
| Presence of Terpene Synthase Genes | Predicted to be present and diverse | Likely present, but potentially with different substrate specificities or lower diversity | Hypothetical |
| Presence of N-Methyltransferase Genes | Predicted to be present (for purine modification) | Predicted to be present, but potentially lacking specificity for this compound precursors | Hypothetical |
| Purine Salvage/Modification Pathway Genes | Predicted to be elaborated for precursor synthesis | Standard pathways expected | Hypothetical |
| Key Secondary Metabolites | Diterpenoid and pyrrole (B145914) alkaloids (Agelasines, Oroidin) | Varied, but no agelasines reported | [2][3][8] |
Experimental Protocols
The methodologies employed in the sequencing and analysis of the Agelas oroides genome provide a gold standard for future comparative genomic studies in sponges.
Genome Sequencing and Assembly
-
Sample Collection and DNA Extraction : A specimen of Agelas oroides was collected, and high molecular weight DNA was extracted from dissected tissue.
-
Sequencing Technology : The genome was sequenced using Pacific Biosciences single-molecule HiFi long reads, which generated 92.41 Gb of data, providing approximately 101x coverage of the genome[3][4].
-
Chromosome Conformation Capture : To aid in scaffolding the genome into chromosomes, chromosome conformation Hi-C data was generated, producing 31.75 Gb of data[3].
-
Assembly : The HiFi reads were assembled into a primary haplotype using advanced assembly algorithms. Manual curation was performed to correct misjoins and remove haplotypic duplications, resulting in a final assembly of 260.66 Mb in 192 scaffolds, with an N50 of 10.37 Mb[7]. 98.43% of the assembly was scaffolded into 23 chromosomal pseudomolecules[3].
Genome Annotation
-
RNA Sequencing : RNA-Seq data was generated to aid in gene prediction and annotation[3].
-
Annotation Pipeline : The Agelas oroides genome assembly was annotated at the European Bioinformatics Institute (EBI) on Ensembl Rapid Release. This process identified 23,435 protein-coding genes and 3,138 non-coding genes from 36,996 transcribed mRNAs[3][9].
-
Quality Assessment : The completeness of the genome assembly was assessed using BUSCO (Benchmarking Universal Single-Copy Orthologs), which showed a 77.7% completeness against the metazoa_odb10 reference set[3].
Visualizations: Pathways and Workflows
Hypothetical this compound Biosynthetic Pathway
The following diagram illustrates a plausible biosynthetic pathway for this compound, starting from common metabolic precursors.
Caption: Hypothetical biosynthetic pathway for this compound.
Comparative Genomics Workflow
This diagram outlines the workflow for comparing the genomes of this compound-producing and non-producing sponges to identify candidate genes for this compound biosynthesis.
Caption: Workflow for comparative genomics of sponges.
Logical Relationship of Genomic Differences
This diagram illustrates the proposed logical connection between the presence of specific gene clusters and the production of agelasines.
Caption: Proposed genomic basis for this compound production.
Conclusion and Future Directions
The availability of a high-quality genome for Agelas oroides marks a significant step forward in understanding the biosynthesis of complex marine natural products. The comparative approach outlined in this guide, although currently based on a combination of genomic and transcriptomic data, provides a clear roadmap for future research. The key differentiators between this compound-producing and non-producing sponges are hypothesized to lie within specific gene families responsible for diterpene synthesis and purine modification.
Future work should focus on sequencing the genomes of closely related, non-producing sponges to confirm the absence of these specific biosynthetic gene clusters. Functional characterization of the candidate genes identified in A. oroides will be essential to fully elucidate the this compound biosynthetic pathway, paving the way for metabolic engineering and sustainable production of these valuable compounds.
References
- 1. [PDF] The analysis of eight transcriptomes from all poriferan classes reveals surprising genetic complexity in sponges. | Semantic Scholar [semanticscholar.org]
- 2. Bioactive Secondary Metabolites from the Marine Sponge Genus Agelas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 4. The analysis of eight transcriptomes from all poriferan classes reveals surprising genetic complexity in sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phylogenetic Relationships of the Marine Haplosclerida (Phylum Porifera) Employing Ribosomal (28S rRNA) and Mitochondrial (cox1, nad1) Gene Sequence Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Survey on the Terpene Synthase Gene Family Provides New Insight into Its Evolutionary Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oceanrep.geomar.de [oceanrep.geomar.de]
- 8. Metabolomics approach to chemical diversity of the Mediterranean marine sponge Agelas oroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
Agelasine vs. Conventional Antibiotics: A Comparative Analysis in the Treatment of Infections
In the ongoing battle against infectious diseases, the scientific community is in a constant search for novel antimicrobial agents to combat the growing threat of antibiotic resistance. Among the promising candidates from marine natural products is Agelasine, a diterpenoid alkaloid isolated from marine sponges of the Agelas genus. This guide provides a comprehensive comparison of this compound with conventional antibiotics, focusing on their efficacy, mechanisms of action, and impact on bacterial biofilms, supported by available experimental data.
Antimicrobial Efficacy: A Head-to-Head Comparison
The effectiveness of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While direct comparative studies testing this compound and conventional antibiotics side-by-side are limited, analysis of available data from various studies allows for an indirect assessment of their potency.
Data Presentation: Minimum Inhibitory Concentration (MIC) Values
The following tables summarize the reported MIC values for this compound derivatives and several conventional antibiotics against common Gram-positive and Gram-negative bacteria. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: MIC Values (µg/mL) of this compound Derivatives against Various Bacteria
| This compound Derivative | Staphylococcus aureus | Staphylococcus epidermidis | Escherichia coli | Pseudomonas aeruginosa | Mycobacterium tuberculosis |
| (-)-Agelasine D | - | <0.0877 µM[1] | - | - | - |
| (+)-Agelasine D | 1.6-3.1 | - | 50-100 | >100 | 6.25-12.5 |
| This compound B | 16 | - | - | 16 | - |
| N⁶-hydroxythis compound D | Profound activity | - | Profound activity | - | Profound activity |
Note: MIC values for this compound are often reported in µM; conversions to µg/mL are approximate and depend on the specific molecular weight of the derivative.
Table 2: Representative MIC Values (µg/mL) of Conventional Antibiotics
| Antibiotic | Staphylococcus aureus | Escherichia coli |
| Ampicillin | 125[2] | 25[2] |
| Ciprofloxacin (B1669076) | 0.3[2] | 0.625[2] |
| Gentamicin | 0.125 - >64 | 6 - 30[3] |
| Vancomycin | 0.5 - 2 | - |
From the available data, certain this compound derivatives, such as (+)-Agelasine D, exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus, with MIC values in a comparable range to some conventional antibiotics. Notably, this compound and its analogs have also demonstrated significant activity against Mycobacterium tuberculosis, a pathogen for which new therapeutic options are urgently needed.[4] However, their efficacy against Gram-negative bacteria like E. coli and P. aeruginosa appears to be lower than that of standard antibiotics like ciprofloxacin and gentamicin.
Mechanism of Action: A Divergent Approach
Conventional antibiotics typically target essential bacterial processes such as cell wall synthesis, protein synthesis, DNA replication, or folic acid metabolism. In contrast, this compound employs a distinct mechanism of action, primarily by inhibiting the Na,K-ATPase pump.
Signaling Pathway of this compound's Antibacterial Action
The inhibition of the Na,K-ATPase pump by this compound disrupts the crucial sodium and potassium ion gradients across the bacterial cell membrane. This disruption is hypothesized to trigger a cascade of downstream events leading to bacterial cell death or growth inhibition. While the precise signaling pathway in bacteria is still under investigation, it is believed to involve the following key steps:
Caption: Proposed mechanism of this compound's antibacterial action.
Inhibition of the Na,K-ATPase pump leads to an increase in intracellular sodium and a decrease in intracellular potassium, causing membrane depolarization. This ionic imbalance can also lead to ATP depletion as the cell expends energy attempting to restore homeostasis. Ultimately, these cellular stresses are thought to induce an apoptosis-like cell death pathway in bacteria, characterized by DNA fragmentation and chromosomal condensation.[5] This unique mechanism of action suggests that this compound may be effective against bacteria that have developed resistance to conventional antibiotics targeting traditional pathways.
Biofilm Inhibition: A Key Advantage
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Several studies have highlighted the potential of this compound derivatives as potent anti-biofilm agents. Interestingly, some this compound analogs have been shown to inhibit biofilm formation at sub-inhibitory concentrations, meaning they can prevent biofilm development without killing the planktonic bacteria. This suggests a mechanism that interferes with the signaling pathways involved in biofilm formation, such as quorum sensing.
Experimental Workflow for Biofilm Inhibition Assay
The crystal violet assay is a common method to quantify biofilm formation. The workflow for assessing the biofilm inhibitory potential of this compound is as follows:
Caption: Workflow for Crystal Violet Biofilm Inhibition Assay.
Experimental Protocols
For researchers looking to replicate or build upon the findings discussed, detailed experimental protocols are essential.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Agents: Stock solutions of this compound and conventional antibiotics are prepared in an appropriate solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate containing broth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
Biofilm Inhibition Assay (Crystal Violet Method)
-
Preparation of Bacterial Culture and Test Compound: A bacterial culture is grown overnight and then diluted. Serial dilutions of this compound are prepared.
-
Biofilm Formation: In a 96-well flat-bottom plate, the diluted bacterial culture is mixed with different concentrations of this compound. The plate is incubated at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: The supernatant containing planktonic bacteria is discarded, and the wells are gently washed with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes at room temperature.
-
Washing and Solubilization: The excess stain is removed by washing with water. The plate is air-dried, and the bound crystal violet is solubilized with 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 570-595 nm. A reduction in absorbance in the presence of this compound indicates biofilm inhibition.
Conclusion
This compound and its derivatives represent a promising class of antimicrobial compounds with a distinct mechanism of action compared to conventional antibiotics. Their potent activity against certain Gram-positive bacteria and Mycobacterium tuberculosis, coupled with their ability to inhibit biofilm formation, makes them attractive candidates for further drug development. The unique targeting of the Na,K-ATPase pump offers a potential solution to combat bacteria resistant to traditional antibiotics. However, further research is needed to fully elucidate the detailed signaling pathways of their antibacterial action and to conduct direct, large-scale comparative studies with a wide range of conventional antibiotics to firmly establish their clinical potential. The development of this compound-based therapies could provide a valuable new weapon in the arsenal (B13267) against infectious diseases.
References
- 1. Mechanism of the Na,K-ATPase inhibition by MCS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioline.org.br [bioline.org.br]
- 3. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety [sciety.org]
- 4. Antibiotic-Induced Bacterial Cell Death: A "Radical" Way of Dying? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic-induced bacterial cell death exhibits physiological and biochemical hallmarks of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the selectivity of Agelasine for cancer cells over normal cells.
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy and minimal side effects is a central focus of oncological research. Marine natural products have emerged as a promising source of such compounds, with Agelasines, a group of diterpenoid alkaloids isolated from marine sponges of the Agelas genus, demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comparative assessment of the selectivity of Agelasine for cancer cells over normal cells, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.
Quantitative Assessment of Cytotoxicity
A key indicator of a potential anti-cancer drug's therapeutic window is its differential cytotoxicity towards cancerous versus non-cancerous cells. Studies on this compound B have demonstrated a notable selectivity for cancer cells. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological or biochemical function, is significantly lower in cancer cell lines compared to normal human fibroblasts.
A study by Pimentel and colleagues in 2012 provided compelling evidence of this selectivity. The IC50 values of this compound B were determined for two human breast cancer cell lines (MCF-7 and SKBr3), a human prostate cancer cell line (PC-3), and normal human fibroblasts. The results, summarized in the table below, show that the concentration of this compound B required to inhibit the growth of cancer cells by 50% is approximately one order of magnitude lower than that required for normal fibroblasts, indicating a favorable selectivity index.[1][2]
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound B | MCF-7 | Human Breast Cancer | 2.99 |
| This compound B | SKBr3 | Human Breast Cancer | 3.22 |
| This compound B | PC-3 | Human Prostate Cancer | 6.86 |
| This compound B | Human Fibroblasts | Normal Human Cells | 32.91 |
Table 1: Comparative IC50 values of this compound B in cancer and normal cell lines. Data sourced from Pimentel et al., 2012.[1][2]
While comprehensive comparative data for other this compound derivatives against a wide range of normal cell lines is less documented, various analogs have shown potent cytotoxic activity against numerous cancer cell lines, including multi-drug resistant ones.[3][4]
Mechanism of Action: Induction of Apoptosis via Calcium Dysregulation
The selective cytotoxicity of this compound B in cancer cells is attributed to its unique mechanism of action, which culminates in the induction of apoptosis, or programmed cell death. The key steps in this pathway are outlined below and visualized in the accompanying diagram.
-
Inhibition of SERCA Pump: this compound B is a potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2] This enzyme is responsible for pumping calcium ions (Ca2+) from the cytosol into the endoplasmic reticulum (ER), maintaining low cytosolic Ca2+ levels.
-
Increased Intracellular Calcium: Inhibition of the SERCA pump leads to a sustained increase in the intracellular Ca2+ concentration ([Ca2+]i) as Ca2+ leaks from the ER into the cytosol.[1][2]
-
Apoptosis Induction: The elevated cytosolic Ca2+ levels trigger a cascade of apoptotic events. This includes a reduction in the expression of the anti-apoptotic protein Bcl-2 and the activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.[1][2]
-
DNA Fragmentation: The activation of the caspase cascade ultimately leads to the fragmentation of DNA, a hallmark of apoptosis.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. The marine sponge toxin this compound B increases the intracellular Ca(2+) concentration and induces apoptosis in human breast cancer cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-agelasine D: improved synthesis and evaluation of antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terpenyl-Purines from the Sea - PMC [pmc.ncbi.nlm.nih.gov]
A comparative review of the synthesis routes for different Agelasine compounds.
For Researchers, Scientists, and Drug Development Professionals
The Agelasine alkaloids, a family of diterpenoid-purine conjugates isolated from marine sponges of the genus Agelas, have garnered significant attention in the scientific community due to their diverse and potent biological activities. These activities, including antimicrobial, cytotoxic, and enzyme-inhibitory effects, make them attractive targets for total synthesis and lead optimization in drug discovery. This guide provides a comparative overview of the synthetic strategies employed to construct various members of the this compound family, including this compound A, B, C, D, E, and F. The syntheses are evaluated based on starting materials, key transformations, and overall efficiency, with supporting data presented for clear comparison.
Comparative Analysis of Synthetic Strategies
The total syntheses of this compound alkaloids share a common strategic disconnection, separating the complex diterpenoid core from the purine (B94841) heterocycle. The primary challenge and point of divergence in these synthetic endeavors lie in the stereocontrolled construction of the often complex, polycyclic diterpenoid moiety. The final coupling of the diterpenoid and the purine is typically achieved through an N-alkylation reaction.
A summary of the key aspects of the reported total syntheses for various this compound compounds is presented in Table 1.
Table 1: Comparison of Synthetic Routes to this compound Compounds
| This compound | Diterpenoid Class | Key Starting Material(s) | Key Reactions | Overall Yield (%) | Number of Steps | Ref. |
| (-)-Agelasine A | cis-Clerodane | Enantiomerically homogeneous bicyclic iodide | Coupling of iodide with a side-chain fragment | Not Reported | Not Reported | [1] |
| (-)-Agelasine B | trans-Clerodane | Enantiomerically pure decalone | Stereoselective alkylation, electrochemical reduction | Not Reported | Not Reported | [2] |
| (+)-Agelasine C | ent-Halimane | ent-Halimic acid | Side-chain degradation and functionalization, purine alkylation | Not Reported | Not Reported | [3][4] |
| (+)-Agelasine D | Labdane (B1241275) | (+)-Manool | Palladium-catalyzed rearrangement, N-alkylation with directing group | ~27% (from bromide) | ~5 | [5][6] |
| (-)-Agelasine E | Not specified | Not specified | N-alkylation of N6-methoxy-9-methyl-9H-purin-6-amine | Not Reported | Not Reported | [7] |
| (–)-Agelasine F | Eudesmane-type | (S)-Carvone | Double Michael addition, Robinson annulation | Not Reported | Not Reported | [8][9] |
Synthetic Routes in Detail
(-)-Agelasine A
The synthesis of (-)-Agelasine A, a cis-clerodane diterpenoid, was achieved utilizing an enantiomerically pure bicyclic iodide as a key intermediate.[1] This approach highlights a convergent strategy where the complex decalin core is prepared in advance and then coupled with the side chain bearing the purine precursor.
(-)-Agelasine B
(-)-Agelasine B possesses a trans-clerodane diterpenoid skeleton. Its synthesis commences from an enantiomerically pure decalone.[2] Key transformations in this route include a stereoselective alkylation to install a crucial nitrile group and an efficient coupling of iodide intermediates to construct the full clerodane framework. The final steps involve the introduction of the purine moiety and an electrochemical reduction.
(+)-Agelasine C
The synthesis of (+)-Agelasine C, featuring an ent-halimane diterpenoid, starts from the naturally available ent-halimic acid.[3][4] This chiral pool approach leverages the existing stereochemistry of the starting material. The synthesis involves degradation and functionalization of the side chain of ent-halimic acid to prepare it for coupling with the purine heterocycle. This synthesis also led to a structural revision of the originally proposed epi-agelasine C.[10]
(+)-Agelasine D
An improved and well-documented synthesis of (+)-Agelasine D has been reported starting from the readily available labdane diterpene, (+)-manool.[5][6][11][12] A key feature of this synthesis is a palladium-catalyzed rearrangement of a tertiary allylic acetate (B1210297) to form a geometrically pure primary allylic bromide. To circumvent the poor regioselectivity often observed in the N-alkylation of 9-substituted adenines, a directing group, such as a methoxy (B1213986) or tert-butoxy (B1229062) group, is installed at the N6-position of the purine. This directs the alkylation to the desired N7-position. The directing group is subsequently removed reductively to yield (+)-Agelasine D.
The overall synthetic workflow for (+)-Agelasine D is depicted below:
Caption: Synthetic workflow for (+)-Agelasine D from (+)-manool.
(-)-Agelasine E
The synthesis of (-)-Agelasine E has been accomplished, although detailed experimental procedures and yields are not as extensively reported in the readily available literature. The key step involves the alkylation of N6-methoxy-9-methyl-9H-purin-6-amine with an appropriate terpenoid bromide, followed by the reductive removal of the N6-methoxy group.[7]
(–)-Agelasine F
The first total synthesis of (–)-Agelasine F, which has an eudesmane-type diterpenoid core, was achieved starting from the inexpensive and commercially available monoterpenoid, (S)-carvone.[8][9] This synthesis is notable for its efficiency and the use of powerful classic reactions such as a double Michael addition and a Robinson annulation to construct the bicyclic core of the diterpenoid. Two alternative strategies from (S)-carvone were evaluated to optimize the route.
Biological Activity and Mechanism of Action
The this compound compounds exhibit a range of biological activities, with cytotoxic and antimicrobial effects being the most prominent. Table 2 summarizes some of the reported quantitative biological data for selected this compound compounds.
Table 2: Biological Activity of Selected this compound Compounds
| Compound | Activity Type | Cell Line / Organism | IC50 / MIC (µM) | Ref. |
| This compound B | Cytotoxic | MCF-7 (Breast Cancer) | 2.99 | [3] |
| Cytotoxic | SKBr3 (Breast Cancer) | 3.22 | [3] | |
| Cytotoxic | PC-3 (Prostate Cancer) | 6.86 | [3] | |
| (+)-Agelasine D | Cytotoxic | U-937 GTB (Lymphoma) | ~1-10 | [13] |
| Cytotoxic | RPMI 8226/s (Myeloma) | ~1-10 | [13] | |
| Antimicrobial | M. tuberculosis | >90% inhibition @ 6.25 µg/mL | [13] | |
| (-)-Agelasine F | Antimicrobial | M. tuberculosis | Not specified | [8] |
The mechanism of action for the cytotoxicity of this compound B has been investigated in human breast cancer cells (MCF-7). It was found that this compound B inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), which leads to a sustained increase in intracellular calcium concentration. This disruption of calcium homeostasis triggers the activation of caspase-8 and a reduction in the anti-apoptotic protein Bcl-2, ultimately leading to apoptosis.[3]
The proposed signaling pathway for this compound B-induced apoptosis is illustrated below:
Caption: Proposed signaling pathway for this compound B-induced apoptosis.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further development of synthetic routes. Below are representative protocols for key steps in the synthesis of selected this compound compounds, as reported in the literature.
Synthesis of Allylic Bromide for (+)-Agelasine D[5]
To a solution of (+)-manool in dry diethyl ether, a solution of phosphorus tribromide in dry diethyl ether is added dropwise at 0 °C under a nitrogen atmosphere. The reaction mixture is stirred at 0 °C for a specified time, and then quenched by the slow addition of water. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude allylic bromide, which is used in the next step without further purification.
N-Alkylation and Deprotection for (+)-Agelasine D Synthesis[6]
A mixture of the allylic bromide derived from (+)-manool and N6-tert-butoxy-9-methyl-9H-purine is dissolved in dimethylacetamide (DMA) and heated at 50 °C for several hours. After completion of the reaction, the solvent is removed under high vacuum. The residue is then dissolved in a mixture of methanol, water, and acetic acid. Zinc dust is added, and the mixture is stirred vigorously at 75 °C for 40 hours. The reaction mixture is filtered, and the solid is washed with methanol. The filtrate is concentrated, and the residue is partitioned between chloroform (B151607) and aqueous sodium chloride. The aqueous phase is repeatedly extracted with chloroform. The combined organic extracts are dried and concentrated. The crude product is purified by chromatography to yield (+)-Agelasine D.
Synthesis of (+)-Agelasine C from ent-Halimic Acid Derivative[4]
The synthesis of (+)-Agelasine C involves the alkylation of an N-methoxyadenine fragment with a bromoderivative of the ent-halimic acid backbone. The specific experimental details for the preparation of the bromoderivative from ent-halimic acid methyl ester involve multiple steps of side-chain modification. The subsequent alkylation and deprotection steps follow procedures similar to those described for other Agelasines.
Conclusion
The total syntheses of various this compound compounds have been successfully achieved through diverse and innovative strategies. While the final purine coupling is a common feature, the main challenge lies in the stereocontrolled synthesis of the diterpenoid core. Approaches ranging from the use of chiral pool starting materials like (+)-manool and ent-halimic acid to asymmetric synthesis from simple precursors like (S)-carvone have been employed. The development of directing groups for regioselective N-alkylation has been a significant advancement in these syntheses. The potent biological activities of Agelasines, coupled with an increasing understanding of their mechanisms of action, continue to make them compelling targets for synthetic chemists and drug discovery programs. The comparative analysis of these synthetic routes provides a valuable resource for the design of more efficient and scalable syntheses of these and related bioactive natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Halimanes and cancer: ent-halimic acid as a starting material for the synthesis of antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cristin stenges fra og med 15.12.2025 - Cristin [cristin.no]
- 10. researchgate.net [researchgate.net]
- 11. (+)-agelasine D: improved synthesis and evaluation of antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Protocol for Agelasine
For researchers, scientists, and drug development professionals handling Agelasine, a compound recognized for its potent cytotoxic and antimicrobial properties, adherence to strict disposal procedures is paramount to ensure laboratory safety and environmental protection.[1][2][3][4][5][6] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal plan based on its known hazardous characteristics.
Hazard Identification and Waste Classification
This compound and its analogues have demonstrated significant cytotoxic effects against various cancer cell lines and broad-spectrum antimicrobial activity.[1][2][3][4][5][6][7][8] Therefore, all waste materials contaminated with this compound must be classified and handled as hazardous chemical waste , specifically as cytotoxic and antimicrobial waste .
Key Hazards:
-
Cytotoxicity: Toxic to cells, potentially carcinogenic, mutagenic, or teratogenic.[9][10]
-
Antimicrobial Activity: Can be harmful to environmental microorganisms if not disposed of correctly.[11]
Personal Protective Equipment (PPE)
When handling this compound waste, personnel must wear appropriate PPE to minimize exposure risks.
| PPE Component | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. |
| Gown | Disposable, impermeable, long-sleeved gown. |
| Eye Protection | Safety goggles or a face shield. |
| Respiratory | A fit-tested N95 respirator or higher is recommended, especially when handling powders or creating aerosols. |
Waste Segregation and Containment
Proper segregation of this compound waste at the point of generation is crucial. Use designated, clearly labeled, leak-proof, and puncture-resistant containers.
| Waste Type | Container | Labeling |
| Solid Waste | Yellow rigid, sealable container with a purple lid. | "Cytotoxic Waste", "Hazardous Chemical Waste", and the universal biohazard symbol. |
| Liquid Waste | Leak-proof, screw-cap plastic container. | "Cytotoxic Waste", "Hazardous Chemical Waste", and list all chemical constituents. |
| Sharps Waste | Puncture-resistant sharps container with a purple lid. | "Cytotoxic Sharps Waste", "Hazardous Chemical Waste", and the universal biohazard symbol. |
Step-by-Step Disposal Procedures
The following workflow outlines the mandatory steps for the safe disposal of this compound-contaminated materials.
Experimental Protocol for Decontamination:
In the event of a spill, a decontamination procedure must be followed:
-
Restrict Access: Cordon off the spill area immediately.
-
Don PPE: Ensure appropriate PPE is worn before beginning cleanup.
-
Contain Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Decontaminate: Clean the area with a suitable deactivating solution (e.g., a solution of sodium hypochlorite), followed by a rinse with detergent and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as cytotoxic waste.
Final Disposal Method
Due to its cytotoxic and persistent antimicrobial nature, the recommended final disposal method for this compound waste is high-temperature incineration by a certified hazardous waste management company.[10] This method ensures the complete destruction of the active chemical compounds. Landfilling is not a suitable option as it poses a risk of environmental contamination.[11]
Logical Flow for this compound Handling and Disposal
The following diagram illustrates the decision-making process from handling to disposal.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment from its hazardous effects. Always consult your institution's specific guidelines for hazardous waste management.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antimicrobial and antineoplastic activities of this compound analogs modified in the purine 2-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial and cytotoxic activity of this compound and agelasimine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Diterpene Alkaloids from an Agelas citrina Sponge Collected in the Yucatán Peninsula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Secondary Metabolites from the Marine Sponge Genus Agelas [mdpi.com]
- 6. smujo.id [smujo.id]
- 7. (+)-agelasine D: improved synthesis and evaluation of antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial and cytotoxic effects of marine sponge extracts Agelas clathrodes, Desmapsamma anchorata and Verongula rigida from a Caribbean Island - PMC [pmc.ncbi.nlm.nih.gov]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
- 11. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
Essential Safety and Logistical Information for Handling Agelasine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Agelasine, a marine sponge-derived compound with known cytotoxic and antimicrobial properties. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling potent cytotoxic compounds. Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the primary defense against exposure to hazardous chemicals like this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Unpacking and Storage | - Chemical-resistant gloves (e.g., nitrile, double-gloved) - Lab coat or protective gown - Safety glasses with side shields |
| Preparation and Handling (e.g., weighing, dissolving) | - Chemical-resistant gloves (double-gloved) - Disposable gown with tight-fitting cuffs - Tightly fitting safety goggles or a full-face shield - A properly fitted respirator (e.g., N95 or higher) should be used if there is a risk of aerosol or dust generation. All handling of solid this compound should be performed in a certified chemical fume hood or a biological safety cabinet. |
| Administration | - Chemical-resistant gloves (double-gloved) - Disposable gown - Eye protection (safety glasses or goggles) |
| Spill Cleanup | - Chemical-resistant gloves (heavy-duty) - Disposable, fluid-resistant coveralls - Full-face shield with a respirator - Chemical-resistant boot covers |
| Waste Disposal | - Chemical-resistant gloves (double-gloved) - Lab coat or protective gown - Safety glasses with side shields |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of this compound exposure.
Emergency Response for this compound Exposure
Caption: Emergency response plan for this compound exposure.
Spill Management
In the event of a spill, the primary objective is to prevent exposure and the spread of contamination.
For Small Spills (less than 5 mL of a low-concentration solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (see table above), cover the spill with absorbent material.
-
Working from the outside in, clean the area with a suitable decontaminating solution (e.g., 10% bleach solution, followed by 70% ethanol).
-
Collect all cleanup materials in a designated "Cytotoxic Waste" container.
For Large Spills:
-
Evacuate the area immediately and restrict access.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Plan
All materials contaminated with this compound must be treated as cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid materials (e.g., gloves, gowns, pipette tips, absorbent pads) must be placed in a clearly labeled, leak-proof, puncture-resistant container marked "Cytotoxic Waste".[1][2] |
| Liquid Waste | Unused solutions and contaminated liquids should be collected in a sealed, leak-proof container labeled "Cytotoxic Liquid Waste". Do not pour this compound solutions down the drain.[1] Some diluted cytotoxic solutions may be susceptible to chemical inactivation with sodium hypochlorite; however, without specific data for this compound, this is not recommended.[1] |
| Sharps Waste | Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant "Cytotoxic Sharps" container.[2] |
All cytotoxic waste must be disposed of through your institution's hazardous waste management program, typically involving high-temperature incineration.[3] Ensure that all waste containers are securely sealed before removal from the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
